Product packaging for Phosphoglycolohydroxamic Acid(Cat. No.:CAS No. 51528-59-7)

Phosphoglycolohydroxamic Acid

Cat. No.: B1206932
CAS No.: 51528-59-7
M. Wt: 171.05 g/mol
InChI Key: BAXHHWZKQZIJID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Phosphoglycolohydroxamic acid is the hydroxamate of phosphoglycolic acid. It has a role as an EC 5.3.1.1 (triose-phosphate isomerase) inhibitor. It is an amidoalkyl phosphate and a hydroxamic acid. It is functionally related to a glycolic acid.
inhibits DHAP (dihydroxyacetone phosphate)-converting enzymes;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6NO6P B1206932 Phosphoglycolohydroxamic Acid CAS No. 51528-59-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(hydroxyamino)-2-oxoethyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6NO6P/c4-2(3-5)1-9-10(6,7)8/h5H,1H2,(H,3,4)(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXHHWZKQZIJID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NO)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199497
Record name Phosphoglycolohydroxamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51528-59-7
Record name Phosphoglycolohydroxamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51528-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoglycolohydroxamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051528597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoglycolohydroxamic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03026
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phosphoglycolohydroxamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The In-Depth Mechanism of Action of Phosphoglycolohydroxamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphoglycolohydroxamic Acid (PGH) is a potent enzyme inhibitor with a well-characterized mechanism of action, primarily targeting key enzymes in the glycolytic pathway. This technical guide provides a comprehensive overview of the molecular interactions, inhibitory kinetics, and experimental methodologies associated with PGH. Its principal targets are Triosephosphate Isomerase (TIM) and Fructose-Bisphosphate Aldolase (Aldolase), with a particularly well-documented role as a transition-state analog for TIM. This document synthesizes the current understanding of PGH's mechanism, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways to support further research and drug development efforts.

Core Mechanism of Action: Inhibition of Glycolytic Enzymes

This compound exerts its biological effects through the competitive inhibition of two critical enzymes in glycolysis: Triosephosphate Isomerase and Fructose-Bisphosphate Aldolase. By targeting these enzymes, PGH disrupts the metabolic pathway responsible for energy production, highlighting its potential as an antimicrobial and antifungal agent.[1]

Primary Target: Triosephosphate Isomerase (TIM)

The most extensively studied mechanism of PGH is its inhibition of Triosephosphate Isomerase (TIM), a dimeric, non-allosteric enzyme that catalyzes the reversible interconversion of dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde-3-phosphate (GAP).[2] PGH is a powerful competitive inhibitor of TIM, acting as a transition-state analog. It mimics the structure of the enediol or enediolate intermediate formed during the isomerization reaction.[2][3]

The binding of PGH to the active site of TIM has been elucidated through X-ray crystallography, revealing key interactions with catalytic residues.[3] The carboxylate group of Glutamate-165 (Glu-165) and the imidazole side chain of Histidine-95 (His-95) are crucial for the catalytic activity of TIM. In the presence of PGH, these residues interact with the inhibitor, effectively blocking the binding and conversion of the natural substrates.[3] The high affinity of PGH for the active site is attributed to its structural and electronic resemblance to the transition state, making it one of the tightest known inhibitors of TIM.[2]

Secondary Target: Fructose-Bisphosphate Aldolase

This compound also competitively inhibits Fructose-Bisphosphate Aldolase, another key enzyme in glycolysis.[1][4] Aldolase catalyzes the reversible cleavage of fructose-1,6-bisphosphate into DHAP and GAP. PGH's inhibitory action on both Class I and Class II aldolases has been reported.[4] While the interaction is well-established, the specific quantitative details of PGH's inhibition of aldolase are less extensively documented in publicly available literature compared to its interaction with TIM.

Quantitative Inhibition Data

The potency of this compound as an enzyme inhibitor is quantified by its inhibition constant (Ki). This value represents the concentration of the inhibitor required to produce half-maximum inhibition and is a measure of the inhibitor's binding affinity for the enzyme.

Enzyme TargetOrganism SourceInhibitor (PGH) Ki ValueInhibition TypeReference
Triosephosphate IsomeraseTrypanosoma brucei8 µMCompetitive[2]
Fructose-Bisphosphate AldolaseRabbit MusclePotent Inhibitor (Specific Ki not cited)Competitive[1]

Signaling Pathways and Molecular Interactions

The inhibitory action of this compound directly impacts the central metabolic pathway of glycolysis. By blocking the function of Triosephosphate Isomerase and Aldolase, PGH disrupts the flow of metabolites, leading to an accumulation of upstream substrates and a depletion of downstream products, ultimately hindering cellular energy production.

Inhibition of Triosephosphate Isomerase: A Closer Look

The interaction between PGH and the active site of TIM is a classic example of transition-state analog inhibition. The following diagram illustrates the key molecular players and their relationships.

TIM_Inhibition cluster_TIM_Active_Site Triosephosphate Isomerase Active Site Glu165 Glu-165 (Catalytic Base) His95 His-95 (Proton Shuttle) PGH Phosphoglycolohydroxamic Acid (Inhibitor) PGH->Glu165 Competitively Binds to PGH->His95 Interacts with DHAP DHAP DHAP->Glu165 Binds to GAP GAP GAP->Glu165 Binds to

Figure 1. Competitive inhibition of TIM by PGH.

Experimental Protocols

The following sections detail the methodologies for key experiments to determine the mechanism of action and inhibitory potency of this compound.

Determination of Triosephosphate Isomerase (TIM) Inhibition

A common method to measure TIM activity and its inhibition is a coupled spectrophotometric assay.

Principle: The assay follows the conversion of GAP to DHAP. The product, DHAP, is then reduced to glycerol-3-phosphate by the enzyme α-glycerophosphate dehydrogenase, a reaction that involves the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.

Reagents:

  • Triethanolamine-HCl buffer (pH 7.5)

  • Glyceraldehyde-3-phosphate (GAP) solution (10 mM)

  • NADH solution (7 mM)

  • α-glycerophosphate dehydrogenase (10 mg/ml)

  • Triosephosphate isomerase

  • This compound (PGH) at various concentrations

Procedure:

  • In a 1 cm path-length cuvette, combine 1.4 ml of triethanolamine-HCl buffer, 50 µl of GAP solution, 25 µl of NADH solution, and 5 µl of α-glycerophosphate dehydrogenase.

  • Mix the contents thoroughly and allow the mixture to equilibrate to 25°C.

  • Initiate the reaction by adding the TIM enzyme (pre-incubated with or without PGH for a set period).

  • Immediately monitor the decrease in absorbance at 340 nm for 10 minutes using a spectrophotometer.

  • The rate of the reaction is proportional to the rate of decrease in absorbance.

  • To determine the inhibition constant (Ki), the experiment is repeated with varying concentrations of both the substrate (GAP) and the inhibitor (PGH). The data can then be analyzed using graphical methods such as a Dixon plot (plotting 1/velocity against inhibitor concentration at different fixed substrate concentrations) or by non-linear regression fitting to the appropriate competitive inhibition model.

Determination of Fructose-Bisphosphate Aldolase Inhibition

A similar coupled enzyme assay can be used to determine the inhibition of aldolase by PGH.

Principle: The cleavage of fructose-1,6-bisphosphate by aldolase produces DHAP and GAP. The subsequent conversion of DHAP to glycerol-3-phosphate by α-glycerophosphate dehydrogenase, with the concomitant oxidation of NADH, is monitored at 340 nm.

Reagents:

  • Triethanolamine-HCl buffer (pH 7.5)

  • Fructose-1,6-bisphosphate solution

  • NADH solution

  • α-glycerophosphate dehydrogenase/triosephosphate isomerase enzyme mixture

  • Fructose-bisphosphate aldolase

  • This compound (PGH) at various concentrations

Procedure:

  • Prepare a reaction mixture in a cuvette containing the buffer, fructose-1,6-bisphosphate, NADH, and the α-glycerophosphate dehydrogenase/triosephosphate isomerase mixture.

  • Equilibrate the mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the aldolase enzyme (with or without pre-incubation with PGH).

  • Monitor the decrease in absorbance at 340 nm over time.

  • The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • The Ki for PGH can be determined by performing the assay at various substrate and inhibitor concentrations and analyzing the data as described for the TIM inhibition assay.

Logical Workflow for Inhibitor Characterization

The process of characterizing an enzyme inhibitor like this compound follows a logical progression from initial screening to detailed mechanistic studies.

Inhibitor_Characterization_Workflow cluster_Discovery Discovery & Initial Screening cluster_Kinetics Kinetic Analysis cluster_Mechanism Mechanistic Studies A Identify Potential Inhibitor (e.g., this compound) B Primary Enzyme Activity Assay (with and without inhibitor) A->B C Determine IC50 (Dose-Response Curve) B->C D Determine Inhibition Type (e.g., Competitive, Non-competitive) using Lineweaver-Burk or Dixon Plots C->D E Calculate Ki (Inhibition Constant) D->E F Structural Studies (e.g., X-ray Crystallography of Enzyme-Inhibitor Complex) E->F G Identify Key Residue Interactions F->G

Figure 2. Workflow for characterizing an enzyme inhibitor.

Conclusion

This compound is a well-characterized competitive inhibitor of Triosephosphate Isomerase and Fructose-Bisphosphate Aldolase. Its mechanism of action, particularly as a transition-state analog for TIM, is supported by extensive kinetic and structural data. The experimental protocols outlined in this guide provide a framework for the continued investigation of PGH and other potential enzyme inhibitors. A thorough understanding of its inhibitory mechanisms is crucial for its potential development as a therapeutic agent and for the design of novel inhibitors targeting the glycolytic pathway.

References

Phosphoglycolohydroxamic Acid: A Technical Guide to its Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoglycolohydroxamic acid (PGH), a potent inhibitor of the glycolytic enzyme triosephosphate isomerase (TIM), serves as a critical tool in biochemical research and as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of PGH. Detailed experimental protocols for its synthesis are presented, alongside a summary of its key quantitative data. Furthermore, the mechanism of TIM inhibition is illustrated through a detailed signaling pathway diagram, offering insights for researchers in enzymology and drug development.

Chemical Structure and Properties

This compound (PGH) is the hydroxamate derivative of phosphoglycolic acid.[1] Its structure combines a hydroxamic acid functional group with a phosphate moiety, enabling it to act as a transition-state analog inhibitor of triosephosphate isomerase.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name [2-(hydroxyamino)-2-oxoethyl] dihydrogen phosphatePubChem[1]
Molecular Formula C2H6NO6PPubChem[1]
Molecular Weight 171.05 g/mol PubChem[1]
CAS Number 51528-59-7PubChem[1]
Predicted Water Solubility 13.8 mg/mLDrugBank
Predicted logP -1.2DrugBank
Predicted pKa (Strongest Acidic) 1.32DrugBank
Predicted pKa (Strongest Basic) -5.6DrugBank

Table 2: Spectroscopic Data for this compound (Predicted)

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Chemical Shift (ppm)
4.05 (d, 2H)65.0 (t)
10.9 (s, 1H)165.0 (s)
11.5 (s, 1H)
Note: Predicted data based on cheminformatic tools. Experimental verification is recommended.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from the facile and efficient synthesis method reported by Weber et al. (2003). This two-step procedure involves the phosphorylation of glycolamide followed by conversion to the hydroxamic acid.

Step 1: Synthesis of Phosphoglycolamide

  • Anhydrous glycolamide is dissolved in an excess of commercial polyphosphoric acid.

  • The mixture is stirred at a controlled temperature to facilitate the phosphorylation of the primary alcohol of glycolamide.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with ice-water.

  • The product, phosphoglycolamide, is isolated and purified by column chromatography. An alternative method involves the phosphorylation of glycolamide using β-cyanoethylphosphate in pyridine in the presence of dicyclohexylcarbodiimide (DCC), which has been reported to yield up to 80% of the desired product.

Step 2: Conversion to this compound

  • Phosphoglycolamide (either in its acidic form or as its cyclohexylammonium salt) is treated with a large excess of aqueous hydroxylamine.

  • The reaction proceeds quantitatively to yield this compound.

  • The final product can be converted to its free acid form or to the corresponding bis-cyclohexylammonium salt for characterization and purification through recrystallization.

Biological Activity and Mechanism of Action

This compound is a well-characterized inhibitor of triosephosphate isomerase (TIM), a key enzyme in the glycolytic pathway. It acts as a transition-state analog, mimicking the enediol or enediolate intermediate of the TIM-catalyzed reaction.

Table 3: Quantitative Data on the Biological Activity of this compound

ParameterValueTarget EnzymeOrganism
Ki 6-14 µMTriosephosphate IsomeraseNot Specified

The inhibition of TIM by PGH has been structurally elucidated, revealing key interactions within the enzyme's active site. The carboxylate of Glu-165, the imidazole of His-95, and the side chains of Lys-12 and Asn-10 are crucial for binding the inhibitor.

Signaling Pathway of Triosephosphate Isomerase Inhibition

The following diagram illustrates the mechanism of TIM inhibition by PGH.

TIM_Inhibition cluster_Inhibitor This compound (PGH) Glu165 Glu-165 His95 His-95 Lys12 Lys-12 Asn10 Asn-10 PGH PGH PGH->Glu165 H-bond PGH->His95 H-bond PGH->Lys12 Electrostatic Interaction PGH->Asn10 H-bond

Caption: Interaction of PGH with key residues in the TIM active site.

Conclusion

This compound remains a cornerstone for studying the mechanism of triosephosphate isomerase and for the rational design of novel inhibitors. The data and protocols presented in this guide offer a valuable resource for researchers in the fields of biochemistry, enzymology, and medicinal chemistry, facilitating further investigations into the therapeutic potential of targeting glycolysis.

References

Phosphoglycolohydroxamic Acid: A Potent Transition-State Analog Inhibitor of Glycolytic Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Phosphoglycolohydroxamic acid (PGH) is a powerful inhibitor of key enzymes in central carbon metabolism, most notably triosephosphate isomerase (TIM) and fructose-bisphosphate aldolase (FBA). Its mechanism of action lies in its ability to act as a transition-state analog, closely mimicking the unstable enediol(ate) intermediate formed during the enzymatic reactions catalyzed by these enzymes. This high-affinity binding makes PGH a valuable tool for studying enzyme mechanisms and a potential lead compound in the development of novel therapeutics targeting metabolic pathways. This technical guide provides an in-depth overview of the role of PGH as a transition-state analog, including its target enzymes, mechanism of action, quantitative inhibition data, and detailed experimental protocols for its characterization.

Introduction

Transition-state analogs are stable molecules that structurally and electronically resemble the fleeting, high-energy transition state of a substrate in an enzyme-catalyzed reaction. By binding to the enzyme's active site with much higher affinity than the substrate itself, these analogs act as potent and often highly specific inhibitors. This compound (PGH) is a classic example of such an inhibitor, targeting enzymes that process dihydroxyacetone phosphate (DHAP). Its structure is isosteric with the enediol(ate) intermediate common to the reactions catalyzed by triosephosphate isomerase and aldolases.[1]

The study of PGH has been instrumental in elucidating the catalytic mechanisms of these enzymes, particularly through crystallographic studies of enzyme-inhibitor complexes.[2] This guide will delve into the technical details of PGH's function, providing researchers and drug development professionals with the necessary information to utilize this compound in their work.

Target Enzymes and Mechanism of Action

PGH is a potent inhibitor of several key enzymes involved in glycolysis and fructose metabolism. The primary targets include:

  • Triosephosphate Isomerase (TIM): A critical enzyme in glycolysis that catalyzes the reversible interconversion of dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde 3-phosphate (GAP).

  • Fructose-Bisphosphate Aldolase (FBA): This enzyme, existing as Class I (in animals and plants) and Class II (in bacteria and fungi), catalyzes the reversible aldol condensation of DHAP and GAP to form fructose 1,6-bisphosphate.[3] PGH inhibits both classes of aldolases.[4]

  • Other Aldolases: PGH also shows inhibitory activity against other aldolases that utilize DHAP as a substrate, such as rhamnulose-1-phosphate aldolase and L-fuculose phosphate aldolase.

The inhibitory action of PGH stems from its structural mimicry of the enediol(ate) transition state. The planar structure of the hydroxamic acid moiety and the negatively charged phosphonate group closely resemble the geometry and charge distribution of the high-energy intermediate. This allows PGH to bind tightly within the active site, forming strong interactions with key catalytic residues and effectively blocking substrate access.[2]

Logical Relationship of PGH Inhibition

cluster_0 Enzyme Reaction cluster_1 Inhibition Mechanism Substrate (DHAP) Substrate (DHAP) Transition State (Enediol(ate)) Transition State (Enediol(ate)) Substrate (DHAP)->Transition State (Enediol(ate)) Enzyme Catalysis Product (GAP) Product (GAP) Transition State (Enediol(ate))->Product (GAP) PGH PGH Transition State (Enediol(ate))->PGH Mimicked by Enzyme Active Site Enzyme Active Site PGH->Enzyme Active Site Binds Tightly Inhibition Inhibition Enzyme Active Site->Inhibition Blocks Substrate

PGH mimics the enzymatic transition state.

Quantitative Inhibition Data

The potency of PGH as an inhibitor is quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). While extensive data across all target enzymes and species is not centrally compiled, the available literature indicates potent inhibition.

Target EnzymeOrganism/ClassInhibition Constant (Ki) / IC50Reference
Triosephosphate IsomeraseTrypanosomal8 µM[5]
Triosephosphate IsomeraseChickenCompetitive Inhibitor[4]
Fructose-Bisphosphate AldolaseRabbit Muscle (Class I)Competitive Inhibitor[4]
Fructose-Bisphosphate AldolaseClass IIPotent Inhibitor[4]
Fructose-Bisphosphate AldolaseMycobacterium tuberculosis & Candida albicansNanomolar range (for a related hydroxamic acid derivative)[2]

Experimental Protocols

Enzyme Inhibition Assay (General Protocol)

The inhibitory effect of PGH on its target enzymes is typically determined using a coupled enzyme assay. The activity of TIM or aldolase is linked to the oxidation or reduction of a nicotinamide cofactor (NADH or NADPH), which can be monitored spectrophotometrically.

Principle:

  • For Triosephosphate Isomerase (in the direction of GAP to DHAP): The production of DHAP is coupled to the reduction of DHAP to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase (GDH), which oxidizes NADH to NAD+. The decrease in absorbance at 340 nm is monitored.

  • For Fructose-Bisphosphate Aldolase (in the direction of FBP cleavage): The production of GAP and DHAP is measured. GAP is converted to DHAP by TIM. The DHAP is then reduced by GDH, leading to NADH oxidation.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • 96-well microplate or cuvettes

  • Purified target enzyme (TIM or FBA)

  • Coupling enzymes (e.g., glycerol-3-phosphate dehydrogenase, triosephosphate isomerase for FBA assay)

  • Substrate (e.g., D-glyceraldehyde 3-phosphate for TIM, fructose 1,6-bisphosphate for FBA)

  • NADH

  • This compound (PGH)

  • Assay Buffer (e.g., 100 mM Triethanolamine buffer, pH 7.6, containing EDTA)

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of PGH in a suitable solvent (e.g., water or buffer) and make serial dilutions to obtain a range of inhibitor concentrations.

    • Prepare solutions of the substrate, NADH, and coupling enzymes in the assay buffer. The final concentrations will need to be optimized but are typically around the Km for the substrate and in excess for the coupling enzymes and NADH.

  • Assay Setup:

    • To each well of a microplate or a cuvette, add the assay buffer, NADH solution, coupling enzyme(s), and the desired concentration of PGH (or vehicle control).

    • Add the purified target enzyme and incubate for a pre-determined time at a constant temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.

  • Initiate the Reaction:

    • Start the reaction by adding the substrate.

  • Monitor the Reaction:

    • Immediately measure the decrease in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH oxidation) for each inhibitor concentration.

    • Plot the reaction velocity against the PGH concentration to determine the IC50 value.

    • To determine the Ki value, perform the assay at various substrate and inhibitor concentrations and analyze the data using a suitable model for competitive inhibition (e.g., Dixon or Lineweaver-Burk plots).

Workflow for Enzyme Inhibition Assay

cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare Reagent Solutions (PGH, Substrate, NADH, Enzymes) B Mix Buffer, NADH, Coupling Enzymes, PGH, and Target Enzyme A->B C Incubate B->C D Add Substrate to Initiate Reaction C->D E Monitor Absorbance at 340 nm D->E F Calculate Initial Velocities E->F G Determine IC50/Ki F->G

Workflow for determining enzyme inhibition.
Co-crystallization of TIM with PGH (General Protocol)

Obtaining a crystal structure of the enzyme-inhibitor complex is crucial for understanding the molecular basis of inhibition. Co-crystallization is a common method used for this purpose.

Principle:

The purified enzyme is mixed with the inhibitor prior to setting up crystallization trials. The complex then crystallizes, allowing for X-ray diffraction analysis.

Materials:

  • Highly purified and concentrated triosephosphate isomerase

  • This compound (PGH)

  • Crystallization screening kits or custom-made crystallization solutions

  • Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

  • Microscopes for crystal visualization

Procedure:

  • Prepare the Protein-Inhibitor Complex:

    • Dissolve PGH in a buffer compatible with the protein.

    • Mix the purified TIM with a molar excess of PGH (e.g., 5-10 fold) to ensure saturation of the active sites.

    • Incubate the mixture on ice for a sufficient time (e.g., 1-2 hours) to allow for complex formation.

    • (Optional) The complex can be purified by size-exclusion chromatography to remove unbound inhibitor.

  • Set up Crystallization Trials:

    • Use a variety of crystallization screens to test a wide range of conditions (precipitants, pH, salts, additives).

    • Set up sitting-drop or hanging-drop vapor diffusion experiments by mixing a small volume of the protein-inhibitor complex with an equal volume of the crystallization solution.

  • Crystal Growth and Optimization:

    • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

    • Regularly inspect the drops for crystal formation.

    • Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the precipitant, protein, and other components to obtain large, single crystals suitable for X-ray diffraction.

  • Crystal Harvesting and Data Collection:

    • Carefully harvest the crystals and cryo-protect them before flash-cooling in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

Signaling and Metabolic Pathways

The enzymes targeted by PGH are central to major metabolic pathways. Understanding their position in these pathways is crucial for predicting the broader biological effects of inhibition.

Glycolysis Pathway

Triosephosphate isomerase and fructose-bisphosphate aldolase are key enzymes in the preparatory and payoff phases of glycolysis, the primary pathway for glucose catabolism.

Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P Phosphoglucose Isomerase FBP Fructose-1,6-bisphosphate F6P->FBP Phosphofructokinase DHAP Dihydroxyacetone phosphate FBP->DHAP Aldolase (Inhibited by PGH) GAP Glyceraldehyde-3- phosphate FBP->GAP Aldolase (Inhibited by PGH) DHAP->GAP Triosephosphate Isomerase (Inhibited by PGH) 1,3-BPG 1,3-Bisphospho- glycerate GAP->1,3-BPG GAPDH 3-PG 3-Phosphoglycerate 1,3-BPG->3-PG PGK 2-PG 2-Phosphoglycerate 3-PG->2-PG PGM PEP Phosphoenolpyruvate 2-PG->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase

Key enzymes in glycolysis inhibited by PGH.
Fructose Metabolism Pathway

In the liver, fructose is metabolized via a pathway that bypasses the main regulatory step of glycolysis. Aldolase B is a key enzyme in this pathway.

Fructose Fructose F1P Fructose-1-phosphate Fructose->F1P Fructokinase DHAP Dihydroxyacetone phosphate F1P->DHAP Aldolase B (Inhibited by PGH) Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B (Inhibited by PGH) GAP Glyceraldehyde-3- phosphate DHAP->GAP Triosephosphate Isomerase (Inhibited by PGH) Glycerol-3-P Glycerol-3-phosphate DHAP->Glycerol-3-P Glycerol-3-P Dehydrogenase Glyceraldehyde->GAP Triose Kinase Pyruvate Pyruvate GAP->Pyruvate Glycolysis Triglycerides Triglycerides Glycerol-3-P->Triglycerides

Fructose metabolism and points of PGH inhibition.

Conclusion

This compound serves as a paradigm for transition-state analog inhibitors. Its potent and specific inhibition of triosephosphate isomerase and various aldolases has made it an invaluable tool for biochemical and structural studies. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into the mechanism of these vital metabolic enzymes and to aid in the rational design of new therapeutic agents targeting these pathways. The high affinity and well-characterized binding mode of PGH provide a strong foundation for the development of next-generation inhibitors with improved pharmacological properties.

References

The Discovery and History of Phosphoglycolohydroxamic Acid: A Potent Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoglycolohydroxamic Acid (PGH) is a potent inhibitor of several key enzymes involved in glycolysis, a fundamental metabolic pathway. Its discovery and subsequent study have provided valuable insights into the catalytic mechanisms of these enzymes and have paved the way for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and inhibitory properties of PGH, with a focus on its interaction with triosephosphate isomerase and fructose-bisphosphate aldolase.

Discovery and History

This compound was identified as a powerful inhibitor of enzymes that process dihydroxyacetone phosphate (DHAP). Its development was rooted in the exploration of transition-state analogs for enzymes involved in glycolysis. The hydroxamate functional group was known for its metal-chelating properties and its ability to mimic the tetrahedral intermediates formed during enzymatic reactions. The addition of a phosphate group allowed for specific targeting of enzymes with binding sites for phosphorylated substrates.

Initial studies focused on its inhibitory effects on triosephosphate isomerase (TIM), a crucial enzyme in the glycolytic pathway that catalyzes the interconversion of dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (G3P). PGH was found to be a competitive inhibitor of TIM, binding tightly to the active site and preventing the substrate from binding. Subsequent research revealed that PGH also potently inhibits fructose-bisphosphate aldolase, another key enzyme in glycolysis that catalyzes the cleavage of fructose 1,6-bisphosphate into DHAP and G3P.

Target Enzymes and Mechanism of Action

The primary targets of this compound are enzymes that bind dihydroxyacetone phosphate (DHAP). These include:

  • Triosephosphate Isomerase (TIM): PGH acts as a transition-state analog, mimicking the enediol or enediolate intermediate of the isomerization reaction. It binds to the active site of TIM, preventing the catalytic conversion of DHAP to G3P.

  • Fructose-Bisphosphate Aldolase: As a potent inhibitor, PGH interferes with the aldol cleavage of fructose 1,6-bisphosphate. Its mechanism is also believed to involve mimicking a reaction intermediate.

  • Methylglyoxal Synthase: PGH is a tight-binding competitive inhibitor of this enzyme, which converts DHAP to methylglyoxal and inorganic phosphate.

The inhibitory activity of PGH stems from the hydroxamic acid moiety, which can chelate metal ions in the active sites of metalloenzymes or act as a mimic of the tetrahedral transition state in other enzymes. The phosphate group provides the necessary recognition and binding affinity for the phosphate-binding pockets of its target enzymes.

Quantitative Inhibitory Data

The potency of this compound as an enzyme inhibitor is quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50).

EnzymeOrganismInhibitorKi ValueIC50 Value
Triosephosphate IsomeraseTrypanosoma bruceiThis compound8 µMN/A
Methylglyoxal SynthaseEscherichia coliThis compound39 nMN/A
Fructose-Bisphosphate AldolaseNot SpecifiedThis compoundN/APotent Inhibitor

N/A: Not Available in the searched literature.

Experimental Protocols

Synthesis of this compound

A facile and efficient synthesis of this compound was reported by Weber et al. (2003). The method involves the phosphorylation of a glycolamide precursor followed by reaction with hydroxylamine.

Materials:

  • Glycolamide

  • Polyphosphoric acid

  • Barium Hydroxide (Ba(OH)₂)

  • Barium Carbonate (BaCO₃)

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Water

  • Ice

Procedure:

  • Phosphorylation of Glycolamide: Glycolamide is reacted with polyphosphoric acid at a controlled temperature (e.g., 44-48°C) to yield phosphoglycolamide.

  • Neutralization and Purification: The reaction mixture is cooled, and water and ice are added. The pH is adjusted to ~8 with solid Ba(OH)₂ and BaCO₃ to precipitate the product as a barium salt.

  • Conversion to Hydroxamic Acid: The purified phosphoglycolamide is then reacted with an excess of alkaline hydroxylamine solution. This is prepared by mixing hydroxylamine hydrochloride with a stoichiometric amount of NaOH.

  • Final Product: The reaction yields this compound. The final product can be further purified as needed.

Enzyme Inhibition Assay: Triosephosphate Isomerase (TIM)

A general protocol for determining the inhibitory activity of PGH against TIM can be adapted from standard enzyme kinetics assays. This typically involves monitoring the conversion of the substrate to the product in the presence and absence of the inhibitor.

Materials:

  • Purified Triosephosphate Isomerase (TIM)

  • Dihydroxyacetone phosphate (DHAP) as substrate

  • This compound (PGH) as inhibitor

  • Coupling enzyme: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Buffer solution (e.g., triethanolamine buffer, pH 7.6)

  • Spectrophotometer

Procedure:

  • Assay Mixture Preparation: Prepare a reaction mixture containing the buffer, NAD+, and GAPDH.

  • Inhibitor Addition: Add varying concentrations of PGH to the assay mixture. A control with no inhibitor should also be prepared.

  • Enzyme Addition: Add a fixed concentration of TIM to the mixture.

  • Reaction Initiation: Start the reaction by adding the substrate, DHAP.

  • Data Acquisition: Monitor the increase in absorbance at 340 nm over time. This corresponds to the reduction of NAD+ to NADH by GAPDH as it converts the G3P product from the TIM reaction.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the reciprocal of the velocity (1/V) against the inhibitor concentration ([I]) to determine the Ki value using a Dixon plot, or use non-linear regression to fit the data to the appropriate inhibition model (e.g., competitive inhibition).

Visualizations

Glycolysis_Pathway cluster_inhibited Steps Inhibited by PGH Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP Aldolase Aldolase F16BP->Aldolase DHAP Dihydroxyacetone phosphate TIM Triosephosphate Isomerase DHAP->TIM G3P Glyceraldehyde-3-phosphate Pyruvate Pyruvate G3P->Pyruvate Aldolase->DHAP Aldolase->G3P TIM->G3P Synthesis_Workflow Start Glycolamide + Polyphosphoric Acid Phosphorylation Phosphorylation (44-48°C) Start->Phosphorylation Neutralization Neutralization & Purification (Ba(OH)2, BaCO3) Phosphorylation->Neutralization PGamide Phosphoglycolamide Neutralization->PGamide Reaction Reaction PGamide->Reaction Hydroxylamine Alkaline Hydroxylamine Hydroxylamine->Reaction PGH Phosphoglycolohydroxamic Acid Reaction->PGH Inhibition_Assay_Workflow Prep Prepare Assay Mixture (Buffer, NAD+, GAPDH) Inhibitor Add varying [PGH] Prep->Inhibitor Enzyme Add TIM Inhibitor->Enzyme Substrate Initiate with DHAP Enzyme->Substrate Measure Monitor Absorbance at 340 nm Substrate->Measure Analyze Calculate Initial Velocities Determine Ki Measure->Analyze

The function of Phosphoglycolohydroxamic Acid as an aldolase inhibitor.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Phosphoglycolohydroxamic Acid as an Aldolase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (PGH), a potent inhibitor of aldolase enzymes. The document details the mechanism of aldolase action, the inhibitory function of PGH, quantitative data on its efficacy, and relevant experimental protocols.

Introduction to this compound (PGH)

This compound (PGH) is a small molecule that serves as a powerful inhibitor of aldolase and triose-phosphate isomerase.[1][2] Its chemical formula is C2H6NO6P, and it has a molecular weight of 171.05 g/mol .[3][4] PGH is the hydroxamate of phosphoglycolic acid and is functionally related to glycolic acid.[3] Due to its inhibitory properties, PGH is a valuable tool in biochemical research and holds potential for development as an antibacterial and antifungal agent.[1]

The Role and Mechanism of Aldolase

Aldolases are crucial enzymes in central metabolism, primarily known for their role in the fourth step of glycolysis, where they catalyze the reversible cleavage of fructose-1,6-bisphosphate (FBP) into dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (G3P).[5] This function is also essential for the reverse pathway, gluconeogenesis.[5] Aldolases are broadly categorized into two main classes based on their catalytic mechanism.

  • Class I Aldolases: Predominantly found in animals and plants, these enzymes utilize a key lysine residue in their active site.[6][7] The catalytic cycle involves the formation of a Schiff base intermediate between the lysine and the carbonyl group of the substrate (DHAP).[6][8]

  • Class II Aldolases: Typically found in bacteria and fungi, these enzymes are metal-dependent, requiring a divalent metal ion (commonly Zn2+) as a cofactor to stabilize an enolate intermediate.[6][7]

PGH as a Potent Aldolase Inhibitor

PGH functions as a competitive inhibitor for both Class I and Class II aldolases.[1] Its structure mimics the transition state of the substrate, allowing it to bind tightly to the active site of the enzyme, thereby blocking the entry of the natural substrate.

The inhibitory potency of PGH extends to several enzymes that process dihydroxyacetone phosphate.[9][10] DrugBank lists its targets as fructose-bisphosphate aldolase class 2, triosephosphate isomerase, methylglyoxal synthase, rhamnulose-1-phosphate aldolase, and L-fuculose phosphate aldolase, among others.[11]

Mechanism of Inhibition

The mechanism of inhibition by PGH is attributed to its structural similarity to the enediolate intermediate formed during the aldolase-catalyzed reaction. The hydroxamic acid moiety is a strong metal chelator, which contributes to its potent inhibition of Class II (metal-dependent) aldolases. For Class I aldolases, it acts as a transition-state analog that binds tightly to the active site.

A study on methylglyoxal synthase (MGS), an enzyme mechanistically related to triosephosphate isomerase, revealed that PGH is a tight-binding competitive inhibitor.[12] The high affinity is partly due to the formation of a short, strong hydrogen bond between the N-hydroxy group of PGH and a carboxylate group (Asp-71) in the enzyme's active site.[12]

Quantitative Inhibition Data

Enzyme TargetInhibitorInhibition Constant (Ki)Notes
Methylglyoxal SynthasePGH39 nMPGH is a tight-binding competitive inhibitor. The high affinity is attributed in part to a short, strong hydrogen bond formed in the active site.[12]

Experimental Protocols

Synthesis of this compound

A facile and efficient synthesis for PGH has been reported.[9][10] While specific reagents and conditions are detailed in the primary literature, a general methodology involves the following key steps:

  • Esterification: An appropriate starting material, such as 3-Hydroxy-2-naphthoic acid, is esterified.[13]

  • Reaction with Hydroxylamine: The resulting ester is then treated with hydroxylamine (NH2OH) or one of its salts under basic conditions. This converts the ester into the corresponding hydroxamic acid.[13][14]

  • Purification: The final product is purified using standard chemical techniques.

Aldolase Inhibition Assay Protocol

The inhibitory effect of PGH on aldolase activity can be quantified using a spectrophotometric assay. This protocol is based on a coupled-enzyme system where the product of the aldolase reaction is converted by a second enzyme, and the activity of this second enzyme is monitored.

Materials:

  • Aldolase (e.g., rabbit muscle aldolase)

  • Fructose-1,6-bisphosphate (FBP) substrate

  • This compound (PGH)

  • Triosephosphate isomerase (TPI)

  • Glycerol-3-phosphate dehydrogenase (GDH)

  • NADH

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare Reagent Mix: Prepare a reaction mixture containing the assay buffer, NADH, TPI, and GDH.

  • Inhibitor Addition: Add varying concentrations of PGH to a series of reaction tubes or microplate wells. Include a control with no inhibitor.

  • Enzyme Addition: Add a fixed amount of aldolase to each reaction and incubate for a short period to allow for inhibitor binding.

  • Initiate Reaction: Start the reaction by adding the substrate, FBP.

  • Monitor Reaction: Immediately begin monitoring the decrease in absorbance at 340 nm as NADH is oxidized to NAD+. The rate of this absorbance change is proportional to the rate of the aldolase reaction.

  • Data Analysis:

    • Calculate the initial velocity (rate of reaction) for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of PGH that causes 50% inhibition of the enzyme activity.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.[15][16][17]

Visualizations

The following diagrams illustrate the key mechanisms and workflows discussed in this guide.

Aldolase_ClassI_Mechanism cluster_enzyme Aldolase Active Site Enzyme_Lys Enzyme-Lysine (E-Lys-NH2) Schiff_Base Protonated Schiff Base Intermediate Enzyme_Lys->Schiff_Base Schiff Base Formation Products DHAP + G3P Enzyme_Lys->Products Products Released FBP Fructose-1,6-bisphosphate (FBP) FBP->Enzyme_Lys Substrate Binding Enamine Enamine Intermediate + G3P Schiff_Base->Enamine Aldol Cleavage (G3P released) DHAP_SB DHAP-Schiff Base Enamine->DHAP_SB Protonation & Tautomerization DHAP_SB->Enzyme_Lys Hydrolysis (DHAP released) PGH_Inhibition_Mechanism E Free Aldolase (E) ES Enzyme-Substrate Complex (ES) E->ES + S (k1) EI Enzyme-Inhibitor Complex (EI) (Inactive) E->EI + I (Ki) S Substrate (FBP) ES->E (k-1) P Products (DHAP + G3P) ES->P -> E + P (k_cat) I Inhibitor (PGH) EI->E Aldolase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, NADH, TPI, GDH add_reagents Pipette Reagent Mix into Wells prep_reagents->add_reagents prep_inhibitor Prepare Serial Dilutions of PGH add_inhibitor Add PGH Dilutions (and no-inhibitor control) prep_inhibitor->add_inhibitor add_reagents->add_inhibitor add_enzyme Add Aldolase and Pre-incubate add_inhibitor->add_enzyme start_reaction Add Substrate (FBP) to Initiate Reaction add_enzyme->start_reaction monitor_abs Monitor Absorbance at 340 nm over Time start_reaction->monitor_abs calc_velocity Calculate Initial Reaction Velocities monitor_abs->calc_velocity plot_data Plot Velocity vs. [PGH] calc_velocity->plot_data determine_constants Determine IC50 and Ki plot_data->determine_constants

References

Phosphoglycolohydroxamic Acid: A Technical Guide to its Potential Antibacterial and Antifungal Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoglycolohydroxamic Acid (PGH), a potent inhibitor of key glycolytic enzymes, presents a compelling avenue for the development of novel antibacterial and antifungal agents. This technical guide synthesizes the available scientific information on PGH, focusing on its mechanism of action, potential antimicrobial applications, and the experimental frameworks for its evaluation. While early research highlights its promise, this document also underscores the need for further investigation to fully elucidate its therapeutic potential.

Introduction

The rise of antimicrobial resistance necessitates the exploration of new therapeutic agents with novel mechanisms of action. This compound (PGH) has been identified as a powerful inhibitor of Class I and Class II aldolases and triosephosphate isomerase, enzymes crucial for glycolysis in a wide range of organisms, including bacteria and fungi.[1] By targeting these fundamental metabolic pathways, PGH offers the potential for broad-spectrum antimicrobial activity. This guide provides a comprehensive overview of the current understanding of PGH's bioactivity and outlines the methodologies for its further investigation.

Mechanism of Action: Targeting Glycolysis

This compound's primary mechanism of action is the potent and competitive inhibition of two key enzymes in the glycolytic pathway:

  • Fructose-Bisphosphate Aldolase (Aldolase): This enzyme catalyzes the reversible cleavage of fructose-1,6-bisphosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P). PGH has been shown to be an exceptionally strong inhibitor of metallo-aldolase (Class II), which is found in bacteria and fungi.[1]

  • Triosephosphate Isomerase (TPI): TPI catalyzes the interconversion of DHAP and G3P, ensuring the efficient flow of metabolites through glycolysis. PGH acts as a transition-state analog, binding tightly to the enzyme's active site.

The inhibition of these enzymes disrupts the central carbon metabolism of microorganisms, leading to a depletion of ATP and essential biosynthetic precursors, which can ultimately result in cell death or growth inhibition.

Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Fructose-1,6-bisphosphate Fructose-1,6-bisphosphate Glycolysis->Fructose-1,6-bisphosphate DHAP DHAP Fructose-1,6-bisphosphate->DHAP Aldolase G3P G3P Fructose-1,6-bisphosphate->G3P Aldolase DHAP->G3P TPI Pyruvate Pyruvate G3P->Pyruvate ATP & Biosynthesis ATP & Biosynthesis Pyruvate->ATP & Biosynthesis This compound This compound Aldolase Aldolase This compound->Aldolase Inhibits TPI TPI This compound->TPI Inhibits

Figure 1: Proposed mechanism of action of this compound.

Quantitative Data: Enzyme Inhibition

The inhibitory potency of this compound has been quantified through the determination of its inhibition constant (Ki) against aldolase from different sources. The exceptionally strong binding to the metallo-aldolase from Bacillus stearothermophilus suggests its potential as a selective antibacterial agent.[1]

Enzyme SourceEnzyme ClassKi (M)
Bacillus stearothermophilus AldolaseClass II (Metallo-aldolase)~2 x 10-9
Rabbit Muscle AldolaseClass I~2 x 10-6
Chicken Triosephosphate Isomerase-~14 x 10-6

Table 1: Inhibition Constants (Ki) of this compound against Aldolase and Triosephosphate Isomerase.[1]

Potential Antibacterial and Antifungal Applications

The potent inhibition of essential metabolic enzymes in microorganisms suggests that this compound could be a valuable lead compound for the development of new antibacterial and antifungal therapies. However, to date, there is a lack of publicly available, detailed studies presenting quantitative data, such as Minimum Inhibitory Concentrations (MICs), for PGH against a broad range of pathogenic bacteria and fungi. Further research is critically needed to establish its spectrum of activity and efficacy in vitro and in vivo.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Serial Dilutions of PGH Serial Dilutions of PGH Microtiter Plate with PGH and Inoculum Microtiter Plate with PGH and Inoculum Serial Dilutions of PGH->Microtiter Plate with PGH and Inoculum Standardized Microbial Inoculum Standardized Microbial Inoculum Standardized Microbial Inoculum->Microtiter Plate with PGH and Inoculum Incubate at 37°C for 24h Incubate at 37°C for 24h Microtiter Plate with PGH and Inoculum->Incubate at 37°C for 24h Visual Inspection for Turbidity Visual Inspection for Turbidity Incubate at 37°C for 24h->Visual Inspection for Turbidity Determine MIC Determine MIC Visual Inspection for Turbidity->Determine MIC

Figure 2: General workflow for MIC determination by broth microdilution.

Protocol:

  • Preparation of PGH Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile distilled water or a buffer) to a known concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the PGH stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the growth medium.

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate, including a positive control (no PGH) and a negative control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of PGH that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay (Spectrophotometric)

This protocol outlines a general method to determine the inhibition constant (Ki) of PGH against aldolase.

cluster_prep Reaction Mixture Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Buffer Buffer Initiate with Aldolase Initiate with Aldolase Buffer->Initiate with Aldolase Substrate (FBP) Substrate (FBP) Substrate (FBP)->Initiate with Aldolase Coupling Enzymes Coupling Enzymes Coupling Enzymes->Initiate with Aldolase NADH NADH NADH->Initiate with Aldolase PGH (variable concentrations) PGH (variable concentrations) PGH (variable concentrations)->Initiate with Aldolase Monitor NADH oxidation at 340 nm Monitor NADH oxidation at 340 nm Initiate with Aldolase->Monitor NADH oxidation at 340 nm Calculate Initial Velocities Calculate Initial Velocities Monitor NADH oxidation at 340 nm->Calculate Initial Velocities Dixon or Lineweaver-Burk Plot Dixon or Lineweaver-Burk Plot Calculate Initial Velocities->Dixon or Lineweaver-Burk Plot Determine Ki Determine Ki Dixon or Lineweaver-Burk Plot->Determine Ki

References

An In-Depth Technical Guide to the Binding of Phosphoglycolohydroxamic Acid to Enzyme Active Sites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular interactions between phosphoglycolohydroxamic acid (PGH) and the active sites of its target enzymes. PGH is a potent enzyme inhibitor, primarily recognized for its role as a transition-state analog, which provides valuable insights into enzyme mechanisms and serves as a scaffold for drug design.[1][2][3] This document details the binding modes of PGH, presents quantitative interaction data, outlines relevant experimental protocols, and visualizes the key molecular pathways and workflows.

Introduction to this compound (PGH)

This compound is the hydroxamate derivative of phosphoglycolic acid.[3] Its structure allows it to act as a powerful inhibitor of enzymes that process phosphorylated sugar substrates, most notably triosephosphate isomerase (TIM) and methylglyoxal synthase (MGS).[1][2][4] The key to its inhibitory function lies in its ability to mimic the geometry and electronic properties of high-energy intermediates formed during the enzymatic reaction, thereby binding to the active site with high affinity.[1] The hydroxamic acid moiety (-CONHOH) is a critical feature, known for its ability to chelate metal ions present in the active sites of many metalloenzymes, such as ureases and matrix metalloproteinases (MMPs).[5][6][7]

Primary Enzyme Targets and Binding Mechanisms

The most well-characterized interactions of PGH are with the glycolytic enzyme TIM and the bacterial enzyme MGS. While these enzymes share no significant sequence or structural similarities, they both process dihydroxyacetone phosphate (DHAP) and are effectively inhibited by PGH.[4]

TIM is a central enzyme in glycolysis, catalyzing the reversible conversion of dihydroxyacetone phosphate (DHAP) to D-glyceraldehyde 3-phosphate (GAP).[1] PGH acts as a stable analog of the enediol or enediolate intermediate of this reaction.[1]

Active Site Interactions: The crystal structure of TIM complexed with PGH, resolved to 1.9 Å, reveals the precise geometry of the active site.[1] The binding is characterized by a network of hydrogen bonds and electrostatic interactions:

  • Glu-165: The carboxylate of this residue is positioned to abstract a proton from the substrate's carbon atom. In the complex, it interacts with the inhibitor, consistent with its role in forming the enediol intermediate.[1]

  • His-95: This residue acts as a proton donor to the substrate's oxygen. The structure suggests that His-95 is neutral in the ground state and functions as an imidazole acid.[1]

  • Lys-12 and Asn-10: These residues stabilize the charged transition state by polarizing the substrate's oxygen atoms through hydrogen bonding and electrostatic interactions.[1]

The conformation of the bound PGH stereoelectronically favors the proton transfer from the substrate carbon to the syn orbital of Glu-165, providing a clear snapshot of the catalytic mechanism.[1]

G cluster_PGH PGH (Inhibitor) cluster_TIM TIM Active Site PGH_CO Carbonyl Oxygen PGH_NOH Hydroxamate N-OH PGH_PO4 Phosphate Group Glu165 Glu-165 Glu165->PGH_NOH H-bond (proton abstraction mimic) His95 His-95 His95->PGH_CO H-bond (proton donation mimic) Lys12 Lys-12 Lys12->PGH_CO Electrostatic Stabilization Lys12->PGH_PO4 H-bond Network Asn10 Asn-10 Asn10->PGH_CO H-bond Stabilization Asn10->PGH_PO4 H-bond Network

Fig 1. PGH binding interactions within the TIM active site.

MGS catalyzes the conversion of DHAP to methylglyoxal and inorganic phosphate.[4] PGH is a potent, tight-binding competitive inhibitor of MGS.[4]

Active Site Interactions: The high affinity of PGH for MGS is attributed to a unique and powerful interaction. The X-ray crystal structure of the MGS-PGH complex shows a short, strong hydrogen bond (SSHB) between the N-OH group of PGH and the carboxylate of Asp-71 .[4] This interaction is exceptionally short, measured at 2.30-2.37 Å.[4] Further evidence from NMR spectroscopy supports the presence of this SSHB.[4]

Other key interactions include:

  • His-19 and His-98: These histidine residues are uncharged in the complex. His-19 approaches the NO group of PGH, while His-98 is near the carbonyl oxygen.[4]

  • Phosphate Binding: The phosphate group of PGH is anchored by nine hydrogen bonds from seven different residues, further stabilizing the complex.[4]

G cluster_PGH PGH (Inhibitor) cluster_MGS MGS Active Site PGH_CO Carbonyl Oxygen PGH_NOH Hydroxamate N-OH PGH_PO4 Phosphate Group Asp71 Asp-71 Asp71->PGH_NOH Short, Strong H-Bond (SSHB) 2.30-2.37 Å His19 His-19 His19->PGH_NOH H-bond His98 His-98 His98->PGH_CO H-bond PhosphatePocket 7 Residue Pocket PhosphatePocket->PGH_PO4 9 H-bonds

Fig 2. PGH binding interactions within the MGS active site.

Quantitative Data on Inhibitor Binding

The following tables summarize the key quantitative data regarding the interaction of PGH and other hydroxamic acids with their target enzymes.

Table 1: Binding Affinity and Structural Data for PGH

Enzyme Target Inhibitor Inhibition Constant (Ki) Structure Resolution Key Interaction Distance Reference
Methylglyoxal Synthase (MGS) PGH 39 nM 2.0 Å 2.30-2.37 Å (SSHB with Asp-71) [4]

| Triosephosphate Isomerase (TIM) | PGH | Not specified | 1.9 Å | Not specified |[1] |

Table 2: Inhibitory Activity of Other Hydroxamic Acids (for Context)

Enzyme Family Inhibitor Inhibition Constant (IC50) Target Organism/Enzyme Reference
Urease Methionine-hydroxamic acid 3.9 µM Jack Bean Urease [8]
Urease H-Ile-Gly-NHOH 0.20 µM Helicobacter pylori Urease [9]
Matrix Metalloproteinase FN-439 1.0 µM Interstitial Collagenase [10]
Matrix Metalloproteinase FN-439 30 µM Granulocyte Collagenase [10]

| Tyrosinase | Benzohydroxamic acid | 7 nM | Mushroom Tyrosinase |[5] |

Experimental Protocols

Detailed and reproducible experimental design is critical for studying enzyme-inhibitor interactions. Below are methodologies for key experiments.

This protocol outlines the steps to determine the inhibitory potency (e.g., IC50 or Ki) of a compound like PGH.[5][11]

Materials and Reagents:

  • Purified target enzyme (e.g., TIM, MGS)

  • Substrate (e.g., DHAP)

  • Inhibitor (PGH) dissolved in a suitable solvent

  • Assay buffer (e.g., phosphate buffer at optimal pH)

  • Any required cofactors (e.g., Mg²⁺)

  • Microplate reader or spectrophotometer

  • 96-well plates or cuvettes

  • Pipettes for accurate liquid handling

Procedure:

  • Solution Preparation: Prepare fresh stock solutions of the enzyme, substrate, and inhibitor in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is low and consistent across all wells to avoid artifacts.[5]

  • Inhibitor Dilution Series: Create a serial dilution of the inhibitor (PGH) to test a wide range of concentrations.

  • Pre-incubation: Add the enzyme and varying concentrations of the inhibitor to the wells of the microplate. Incubate for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 30°C or 37°C) to allow the inhibitor to bind to the enzyme.[5][11]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.

  • Monitoring: Measure the rate of product formation or substrate depletion over time using a spectrophotometer or plate reader. This is typically done by monitoring a change in absorbance or fluorescence.

  • Data Analysis: Plot the reaction rates against the inhibitor concentrations. Fit the data to a suitable equation (e.g., a four-parameter logistic model) to determine the IC50 value. For Ki determination, repeat the experiment at multiple substrate concentrations and perform nonlinear fitting using the appropriate Michaelis-Menten inhibition model (competitive, non-competitive, etc.).[5]

G A Prepare Solutions (Enzyme, Substrate, Inhibitor, Buffer) B Create Inhibitor Serial Dilution A->B C Pre-incubate Enzyme + Inhibitor B->C D Initiate Reaction with Substrate C->D E Monitor Reaction Rate (Spectrophotometry) D->E F Plot Rate vs. [Inhibitor] E->F G Calculate IC50 / Ki F->G

Fig 3. General workflow for an enzyme inhibition assay.

This protocol provides a high-level overview of the steps required to determine the three-dimensional structure of an enzyme bound to an inhibitor like PGH.[1][12][13]

Procedure:

  • Protein Expression and Purification: Obtain large quantities of highly pure and active target enzyme using molecular biology techniques.

  • Crystallization:

    • Screening: Screen a wide range of conditions (e.g., pH, temperature, precipitant type, and concentration) to find an initial condition that produces protein crystals.

    • Optimization: Refine the initial conditions to grow large, single, well-ordered crystals suitable for diffraction.

  • Complex Formation (Soaking): Transfer the grown enzyme crystals into a solution containing a high concentration of the inhibitor (PGH). The inhibitor will diffuse into the crystal and bind to the active site of the enzyme molecules.[12]

  • Cryo-protection and Mounting: Soak the crystal in a cryoprotectant solution to prevent ice formation during data collection. Mount the crystal in a loop and flash-cool it in a stream of liquid nitrogen.[13]

  • X-ray Diffraction Data Collection:

    • Expose the frozen crystal to a high-intensity X-ray beam (often at a synchrotron).

    • Rotate the crystal and collect hundreds of diffraction images from different orientations.[13]

  • Data Processing and Structure Solution:

    • Indexing and Integration: Process the diffraction images to determine the unit cell dimensions and the intensities of the diffraction spots.

    • Phase Determination: Solve the "phase problem" using methods like molecular replacement (if a similar structure is known) or anomalous scattering.[13]

  • Model Building and Refinement:

    • Build an initial atomic model of the enzyme-inhibitor complex into the calculated electron density map.

    • Iteratively refine the model against the experimental data to improve its fit and geometry, resulting in a final, high-resolution three-dimensional structure.[1]

G A Protein Purification B Protein Crystallization A->B C Soak Crystal with Inhibitor (PGH) B->C D Cryo-protection & Mounting C->D E X-ray Diffraction Data Collection D->E F Data Processing & Phase Determination E->F G Model Building & Refinement F->G H Final 3D Structure G->H

Fig 4. Workflow for X-ray crystallography of an enzyme-inhibitor complex.

References

Phosphoglycolohydroxamic Acid: A Molecular Probe for Unraveling Enzyme Catalytic Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Phosphoglycolohydroxamic acid (PGH), a structural analog of phosphoglycolic acid, serves as a powerful tool in enzymology.[1] Its primary utility lies in its function as a potent transition-state analog inhibitor for several key enzymes, particularly those involved in glycolysis. By mimicking the high-energy intermediate states of enzymatic reactions, PGH binds with high affinity to the active site, effectively halting catalysis. This tight binding allows researchers to trap and study the enzyme-inhibitor complex, providing invaluable snapshots of the catalytic mechanism. This guide details the role of PGH in elucidating the mechanisms of enzymes like triosephosphate isomerase and aldolase, presents quantitative inhibition data, outlines experimental protocols for its use, and provides visual representations of its interactions and related experimental workflows.

Introduction: The Principle of Transition-State Inhibition

Enzymes accelerate biochemical reactions by stabilizing the transition state, a fleeting, high-energy molecular arrangement that exists between substrate and product. Transition-state analogs are stable molecules designed to structurally and electronically resemble this unstable intermediate.[2] Because they fit the enzyme's active site more tightly than the substrate itself, they act as potent inhibitors.[2][3]

This compound (PGH) is a classic example of such an inhibitor.[4] It is the hydroxamate derivative of phosphoglycolic acid and has been instrumental in studying enzymes that process phosphorylated sugar intermediates.[1] Its structure allows it to interact with active site residues in a manner that closely mimics the proposed enediol or enediolate intermediates in reactions catalyzed by enzymes like triosephosphate isomerase (TIM) and aldolase.[4][5]

Mechanism of Action and Key Enzyme Targets

PGH functions primarily as a competitive inhibitor, binding to the same active site as the natural substrate.[5] Its hydroxamic acid moiety is crucial for its inhibitory activity, effectively chelating metal ions in metalloenzymes or forming key hydrogen bonds that mimic the transition state.[6]

Primary Enzyme Targets:

  • Triosephosphate Isomerase (TIM): This glycolytic enzyme catalyzes the interconversion of dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde-3-phosphate (G3P).[4] PGH is a powerful inhibitor of TIM, and the study of the TIM-PGH complex has been fundamental to understanding its catalytic mechanism, which involves an enediol intermediate.[4]

  • Fructose-Bisphosphate Aldolase (Aldolase): Aldolase catalyzes the reversible aldol condensation of DHAP and G3P to form fructose 1,6-bisphosphate.[7] PGH acts as a potent competitive inhibitor of both Class I and Class II aldolases.[5]

  • Phosphoglucose Isomerase (PGI): This enzyme catalyzes the reversible isomerization of glucose 6-phosphate to fructose 6-phosphate, proceeding through a cis-enediol intermediate.[8] While PGH is a known inhibitor, another hydroxamic acid, 5-phospho-d-arabinonohydroxamic acid (5PAH), which more closely resembles the substrate, is the most potent inhibitor reported for PGI.[8]

Quantitative Inhibition Data

The potency of an inhibitor is quantified by parameters such as the inhibition constant (K_i) or the half-maximal inhibitory concentration (IC_50). Lower values indicate stronger inhibition. While specific K_i values for PGH across different studies can vary based on experimental conditions (pH, temperature, enzyme source), the data consistently demonstrate its high affinity.

Enzyme TargetInhibitorReported Inhibition Constant (K_i) / PotencyEnzyme Class/SourceReference
FDP-AldolaseThis compoundPotent competitive inhibitorClass I (Rabbit Muscle)[5]
Triosephosphate IsomeraseThis compoundPotent competitive inhibitorChicken[5]
Phosphoglucose Isomerase5-Phospho-d-arabinonohydroxamic acidK_i = 2 x 10⁻⁷ MRabbit[8]
UreaseMethionine-hydroxamic acidI_50 = 3.9 x 10⁻⁶ MJack Bean[9]
Carboxypeptidase A(R)-N-Hydroxy-N-sulfamoyl-β-phenylalanineK_i = 39 µM-[10]

Note: Data for other hydroxamic acid inhibitors are included for comparative context, illustrating the general potency of this chemical class against various enzymes.

Signaling Pathways and Catalytic Mechanisms

The study of PGH's interaction with enzymes provides a window into their catalytic cycles. For instance, in triosephosphate isomerase, PGH helps confirm the roles of specific active site residues.

Inhibition of Triosephosphate Isomerase (TIM)

The structure of the TIM-PGH complex shows that the inhibitor lies in the active site, held by a network of interactions. This binding mimics the proposed enediol intermediate of the normal reaction. Analysis of this complex supports an acid-base mechanism where Glutamate-165 acts as the catalytic base, abstracting a proton, while Histidine-95 acts as the catalytic acid, donating a proton.[4]

TIM_Mechanism cluster_Reaction Catalytic Cycle cluster_Inhibition Inhibition Pathway Glu165 Glu-165 (Base) His95 His-95 (Acid) DHAP DHAP (Substrate) Intermediate Enediol Intermediate DHAP->Intermediate Glu-165 abstracts H+ Intermediate->DHAP Glu-165 donates H+ GAP G3P (Product) Intermediate->GAP His-95 donates H+ GAP->Intermediate His-95 abstracts H+ PGH PGH (Inhibitor) TrappedComplex Enzyme-PGH Complex (Stable) PGH->TrappedComplex Binds tightly to active site TrappedComplex->Glu165 Mimics interaction TrappedComplex->His95 Mimics interaction Assay_Workflow start Start prep_plate Prepare 96-well Plate (Buffer, PGH dilutions, Controls) start->prep_plate add_enzyme Add Enzyme Solution prep_plate->add_enzyme pre_incubate Pre-incubate (Allow inhibitor binding) add_enzyme->pre_incubate add_substrate Add Substrate (Initiate reaction) pre_incubate->add_substrate react_incubate Incubate (Allow product formation) add_substrate->react_incubate add_reagents Add Detection Reagents (e.g., Phenol & Alkali) react_incubate->add_reagents develop_color Incubate (Color development) add_reagents->develop_color read_abs Read Absorbance (Spectrophotometer) develop_color->read_abs analyze Analyze Data (Calculate % Inhibition, IC50, Ki) read_abs->analyze end End analyze->end

References

Methodological & Application

Protocol for the Synthesis of Phosphoglycolohydroxamic Acid: An Application Note for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the synthesis of Phosphoglycolohydroxamic Acid (PGH), a potent inhibitor of several key enzymes in glycolysis, including triosephosphate isomerase. The synthesis is based on the facile and efficient method developed by Weber et al. This application note is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to the preparation and characterization of this important biochemical tool. The protocol includes detailed methodologies, quantitative data summarized in tables, and visual diagrams of the synthesis pathway and its mechanism of action.

Introduction

This compound (PGH) is a well-established inhibitor of enzymes that act on dihydroxyacetone phosphate (DHAP)[1]. Its structural similarity to the enediol(ate) intermediate of the triosephosphate isomerase (TIM) catalyzed reaction makes it a powerful tool for studying enzyme mechanisms and a potential lead compound in drug development, particularly in the context of targeting glycolysis in various diseases. This protocol outlines a straightforward and efficient synthesis of PGH, starting from readily available materials.

Data Presentation

Table 1: Summary of Synthetic Steps and Yields
StepReactionStarting MaterialKey ReagentsProductYield
1PhosphorylationGlycolamidePolyphosphoric Acid (PPA)Phosphoglycolamide~60%
2Hydroxamate FormationPhosphoglycolamideHydroxylamineThis compoundQuantitative
Table 2: Characterization Data for this compound (PGH)
AnalysisData
Molecular Formula C₂H₆NO₆P
Molecular Weight 171.05 g/mol [2]
¹H NMR (D₂O)Data not explicitly found in search results
¹³C NMR (D₂O)Data not explicitly found in search results
Mass Spectrometry Data not explicitly found in search results

Note: While the synthesis protocol is well-described, specific NMR and mass spectrometry data for the final product were not explicitly available in the searched literature. Researchers should perform these characterizations to verify the product's identity and purity.

Experimental Protocols

Method 1: Synthesis via Phosphorylation with Polyphosphoric Acid

This method is adapted from the facile and efficient preparation reported by Weber et al.

Step 1: Synthesis of Phosphoglycolamide

  • Preparation: In a round-bottom flask, dissolve glycolamide (10 mmol) in an excess of commercial polyphosphoric acid (PPA) (e.g., 4 mL).

  • Reaction: Warm the mixture to 45°C under vacuum using a rotary evaporator.

  • Duration: Maintain the reaction at this temperature for 1 hour.

  • Work-up:

    • Cool the reaction mixture and dilute it with a large volume of cold water.

    • Neutralize the solution with a saturated solution of barium hydroxide.

    • Filter the resulting precipitate of barium phosphate.

    • Add ethanol to the filtrate to precipitate the barium salt of phosphoglycolamide.

    • Collect the precipitate by filtration and dry it. This step should yield the barium salt of phosphoglycolamide in approximately 60% yield.

Step 2: Synthesis of this compound (PGH)

  • Preparation of Hydroxylamine Solution: Prepare a solution of hydroxylamine by mixing hydroxylamine hydrochloride with a stoichiometric equivalent of a base (e.g., NaOH or KOH) in an aqueous medium.

  • Reaction: Dissolve the phosphoglycolamide (either the free acid or its salt form) in the prepared aqueous hydroxylamine solution. A large excess of hydroxylamine is recommended.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction is reported to proceed to completion, affording PGH quantitatively.

  • Purification:

    • The resulting PGH can be purified by conversion to its bis-cyclohexylammonium salt for recrystallization.

    • Alternatively, ion-exchange chromatography can be used for purification of the free acid.

Method 2: Alternative Phosphorylation of Glycolamide

An alternative method for the phosphorylation of glycolamide offers a higher yield of the intermediate.

  • Reaction: Treat glycolamide with β-cyanoethylphosphate in pyridine in the presence of dicyclohexylcarbodiimide (DCC).

  • Yield: This method has been reported to yield phosphoglycolamide in 80%.

  • Conversion to PGH: The resulting phosphoglycolamide can then be converted to PGH as described in Step 2 of Method 1.

Visualizations

Synthesis of this compound

G cluster_0 Step 1: Phosphorylation cluster_1 Step 2: Hydroxamate Formation Glycolamide Glycolamide Phosphoglycolamide Phosphoglycolamide Glycolamide->Phosphoglycolamide ~60% yield Glycolamide->Phosphoglycolamide PPA Polyphosphoric Acid (PPA) 45°C, 1h PGH This compound (PGH) Phosphoglycolamide->PGH Quantitative yield Hydroxylamine Hydroxylamine

Caption: Workflow for the synthesis of this compound (PGH).

Mechanism of Triosephosphate Isomerase Inhibition by PGH

G cluster_0 Triosephosphate Isomerase (TIM) Catalytic Cycle cluster_1 Inhibition by PGH DHAP Dihydroxyacetone Phosphate (DHAP) Enediol Enediol(ate) Intermediate DHAP->Enediol Glu165 abstracts proton GAP Glyceraldehyde-3- Phosphate (GAP) Enediol->GAP His95 donates proton TIM_PGH TIM-PGH Complex (Inactive) Enediol->TIM_PGH PGH mimics this intermediate PGH Phosphoglycolohydroxamic Acid (PGH) PGH->TIM_PGH Binds to active site

Caption: PGH inhibits Triosephosphate Isomerase by mimicking the enediol intermediate.

Discussion

The synthesis protocol described provides a reliable method for the production of this compound. The phosphorylation of glycolamide is the key step, with the PPA method offering simplicity and the β-cyanoethylphosphate/DCC method providing a higher yield of the intermediate. The subsequent conversion to the hydroxamic acid is straightforward and efficient.

PGH's primary application is as a potent inhibitor of triosephosphate isomerase, a crucial enzyme in the glycolytic pathway[3]. By mimicking the transition state of the reaction, PGH binds tightly to the active site, effectively blocking the conversion of dihydroxyacetone phosphate to glyceraldehyde-3-phosphate. This inhibitory action makes PGH an invaluable tool for studying the kinetics and mechanism of TIM and for investigating the role of glycolysis in various biological processes. For professionals in drug development, understanding the synthesis and mechanism of action of inhibitors like PGH can inform the design of novel therapeutics targeting metabolic pathways.

Conclusion

This application note provides a detailed and actionable protocol for the synthesis and understanding of this compound. The presented methodologies are accessible and efficient, and the accompanying data and diagrams offer a clear framework for researchers and drug development professionals. The synthesis of PGH opens avenues for further investigation into the modulation of glycolytic enzymes for therapeutic purposes.

References

Determining the Inhibition Constant (Ki) of Phosphoglycolohydroxamic Acid Against Triosephosphate Isomerase

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for determining the inhibition constant (Ki) of Phosphoglycolohydroxamic Acid (PGH) against its target enzyme, Triosephosphate Isomerase (TIM). PGH is a potent competitive inhibitor of TIM, a crucial enzyme in the glycolytic pathway.[1][2] Understanding the inhibitory potential of PGH through the determination of its Ki value is fundamental for applications in antibacterial and antifungal research.[1] These protocols outline the necessary steps for enzymatic assays, data collection, and analysis using established methods such as Michaelis-Menten kinetics, Lineweaver-Burk plots, and Dixon plots.

Introduction

This compound (PGH) is a powerful inhibitor of triosephosphate isomerase (TIM), an essential enzyme in the central metabolic pathway of glycolysis.[1][3] TIM catalyzes the reversible interconversion of dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde-3-phosphate (GAP).[2][4] PGH acts as a transition-state analog, binding tightly to the active site of TIM and competitively inhibiting its function.[2]

The inhibition constant (Ki) is a critical parameter for quantifying the potency of an inhibitor. It represents the dissociation constant of the enzyme-inhibitor complex and is independent of the substrate concentration.[5] A lower Ki value signifies a more potent inhibitor. Accurate determination of the Ki for PGH is vital for its characterization and potential development as a therapeutic agent.

This document provides a comprehensive guide for researchers to determine the Ki of PGH against TIM using standard enzymatic kinetic methods.

Signaling Pathway and Enzyme Kinetics

Triosephosphate isomerase is a central enzyme in glycolysis, ensuring the metabolic flux of triose phosphates towards energy production. Its inhibition disrupts this critical pathway.

Glycolysis_Pathway F16BP Fructose-1,6-bisphosphate Aldolase Aldolase F16BP->Aldolase DHAP Dihydroxyacetone phosphate (DHAP) Aldolase->DHAP GAP Glyceraldehyde-3- phosphate (GAP) Aldolase->GAP TIM Triosephosphate Isomerase (TIM) DHAP->TIM Glycolytic_Pathway Subsequent Glycolytic Steps GAP->Glycolytic_Pathway TIM->GAP PGH Phosphoglycolohydroxamic Acid (PGH) PGH->TIM

Figure 1: Inhibition of Triosephosphate Isomerase by PGH in the Glycolytic Pathway.

Experimental Design and Workflow

The determination of Ki involves a series of enzyme kinetic assays. The general workflow is depicted below.

Experimental_Workflow prep 1. Preparation of Reagents (Enzyme, Substrate, Inhibitor) assay 2. Enzyme Kinetic Assays (Varying [S] and [I]) prep->assay data_acq 3. Data Acquisition (Measure initial reaction rates) assay->data_acq data_an 4. Data Analysis (Lineweaver-Burk, Dixon Plots) data_acq->data_an ki_det 5. Ki Determination data_an->ki_det

Figure 2: General workflow for the determination of the Ki value.

Materials and Methods

Reagents and Buffers
  • Enzyme: Purified Triosephosphate Isomerase (e.g., from rabbit muscle or yeast).

  • Substrate: D-Glyceraldehyde-3-phosphate (GAP) or Dihydroxyacetone phosphate (DHAP).

  • Inhibitor: this compound (PGH).

  • Coupling Enzyme: Glycerol-3-phosphate dehydrogenase (for assays using DHAP as substrate).

  • Co-factor: NADH.

  • Assay Buffer: e.g., 100 mM Triethanolamine (TEA) buffer, pH 7.6, containing 10 mM EDTA.

Equipment
  • UV-Vis Spectrophotometer capable of reading at 340 nm.

  • Temperature-controlled cuvette holder.

  • Micropipettes.

  • Quartz cuvettes.

Experimental Protocols

Protocol 1: Determination of Michaelis-Menten Parameters (Km and Vmax)

This protocol determines the baseline kinetic parameters of TIM in the absence of the inhibitor.

  • Prepare a stock solution of the substrate (e.g., 10 mM DHAP).

  • Prepare a series of dilutions of the substrate in the assay buffer to achieve a range of final concentrations (e.g., 0.1 to 5 times the expected Km).

  • In a cuvette, add the assay buffer, NADH, and the coupling enzyme (glycerol-3-phosphate dehydrogenase).

  • Add a fixed amount of TIM to the cuvette and incubate for 5 minutes at a constant temperature (e.g., 25°C).

  • Initiate the reaction by adding a specific volume of the substrate dilution.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

  • Repeat steps 3-7 for each substrate concentration.

  • Plot V₀ versus substrate concentration [S] to generate a Michaelis-Menten curve.

  • Determine Km and Vmax from the Michaelis-Menten plot using non-linear regression analysis.

Protocol 2: Determination of Ki using Lineweaver-Burk Plot

This protocol involves measuring the initial reaction velocities at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.

  • Prepare stock solutions of PGH at different concentrations.

  • For each fixed inhibitor concentration, perform the enzyme kinetic assay as described in Protocol 5.1, varying the substrate concentration.

  • For each inhibitor concentration, generate a set of initial velocities (Vi) at different substrate concentrations.

  • Calculate the reciprocals of the initial velocities (1/Vi) and substrate concentrations (1/[S]).

  • Plot 1/Vi versus 1/[S] for each inhibitor concentration. This is the Lineweaver-Burk plot.

  • The resulting plot should yield a series of lines that intersect at the y-axis, which is characteristic of competitive inhibition.

  • Determine the apparent Km (Km_app) for each inhibitor concentration from the x-intercept (-1/Km_app).

  • The Ki can be determined from a secondary plot of Km_app versus inhibitor concentration [I] or by using the following relationship: Km_app = Km (1 + [I]/Ki)

Protocol 3: Determination of Ki using Dixon Plot

The Dixon plot is a graphical method to determine the Ki of an enzyme inhibitor.[6]

  • Select two or more fixed substrate concentrations.

  • For each fixed substrate concentration, measure the initial reaction velocity (Vi) at a range of inhibitor (PGH) concentrations.

  • Calculate the reciprocal of the initial velocities (1/Vi).

  • Plot 1/Vi versus the inhibitor concentration [I] for each substrate concentration.

  • The lines for the different substrate concentrations will intersect at a point where the x-coordinate is equal to -Ki.

Data Presentation

The quantitative data obtained from the experiments should be summarized in tables for clear comparison and analysis.

Table 1: Michaelis-Menten Kinetic Data for TIM

Substrate Concentration [S] (µM)Initial Velocity (V₀) (µmol/min)
500.15
1000.25
2000.40
4000.57
8000.71
16000.83

Table 2: Initial Velocities in the Presence of PGH for Lineweaver-Burk Analysis

[S] (µM)V₀ (No Inhibitor)V₀ ([PGH] = 5 µM)V₀ ([PGH] = 10 µM)
1000.250.180.14
2000.400.300.23
4000.570.450.36
8000.710.600.50
16000.830.730.64

Table 3: Data for Dixon Plot Analysis

[PGH] (µM)1/V₀ ([S] = 200 µM)1/V₀ ([S] = 800 µM)
02.501.41
23.031.61
53.851.89
105.262.38
207.693.23

Data Analysis and Interpretation

The choice of data analysis method can influence the accuracy of the determined Ki value. While graphical methods like Lineweaver-Burk and Dixon plots are instructive, non-linear regression analysis of the raw data is generally considered more robust and accurate.[7][8]

Logical_Relationship exp_data Experimental Data (Initial Velocities) graphical Graphical Methods exp_data->graphical nonlinear Non-linear Regression exp_data->nonlinear lwb Lineweaver-Burk Plot graphical->lwb dixon Dixon Plot graphical->dixon ki_est Ki Estimation nonlinear->ki_est lwb->ki_est dixon->ki_est

Figure 3: Logical relationship of data analysis methods for Ki determination.

Conclusion

The protocols outlined in this document provide a systematic approach for determining the inhibition constant (Ki) of this compound against triosephosphate isomerase. Accurate determination of Ki is essential for characterizing the potency of this inhibitor and is a critical step in the evaluation of its potential as a lead compound in drug discovery programs targeting microbial glycolysis. Researchers should carefully select the appropriate experimental conditions and data analysis methods to ensure the reliability of the obtained Ki value.

References

Application of Phosphoglycolohydroxamic Acid in X-ray crystallography of proteins.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

Phosphoglycolohydroxamic acid (PGH) is a powerful small molecule inhibitor used in structural biology, particularly in the field of X-ray crystallography. It serves as a potent transition-state analog for enzymes that catalyze the isomerization of phosphorylated sugars, most notably triosephosphate isomerase (TIM) and methylglyoxal synthase (MGS). These enzymes proceed through a high-energy cis-enediol or enediolate intermediate. PGH effectively mimics the structure and charge distribution of this transient species, allowing it to bind with high affinity to the enzyme's active site.

By "trapping" the enzyme in a conformation that closely resembles its catalytically active state, PGH enables researchers to capture a high-resolution snapshot of the enzyme-intermediate complex. This provides invaluable insights into the enzyme's catalytic mechanism, the specific roles of active site residues, and the precise geometry of substrate binding. The resulting crystal structures are instrumental in structure-based drug design, offering a detailed blueprint for the development of more specific and potent inhibitors.

Key Applications and Mechanistic Insights

The primary application of PGH in protein X-ray crystallography is to elucidate the catalytic mechanisms of isomerases and related enzymes.

  • Triosephosphate Isomerase (TIM): TIM is a crucial enzyme in the glycolytic pathway. Crystallographic studies of TIM complexed with PGH have been fundamental in understanding its catalytic mechanism. The structure reveals how the catalytic glutamate residue (Glu-165 in yeast TIM) is positioned to abstract a proton from the substrate and subsequently donate a proton to the intermediate. The distances between PGH and active site residues in the crystal structure provide direct evidence for the proposed acid-base catalysis mechanism.[1]

  • Methylglyoxal Synthase (MGS): Although MGS shares no significant sequence or structural similarity with TIM, it also processes dihydroxyacetone phosphate (DHAP) via a cis-enediolic intermediate. PGH has been shown to be a tight-binding competitive inhibitor of MGS.[2] The crystal structure of the MGS-PGH complex has provided critical evidence for a short, strong hydrogen bond (SSHB) between the hydroxamic acid moiety of PGH and a key aspartate residue (Asp-71), which is crucial for the inhibitor's high affinity.[2]

  • Comparison with Analogous Inhibitors: The success of PGH has inspired the use of similar hydroxamic acid derivatives for other sugar isomerases. For instance, 5-phospho-d-arabinonohydroxamic acid (5PAH), an analog of PGH, is the most potent inhibitor of phosphoglucose isomerase (PGI) and has been used to solve its crystal structure, providing a clear model of how the cis-enediol(ate) intermediate binds in the active site.[1]

Data Presentation

The use of PGH and its analogs in crystallographic studies has yielded precise quantitative data regarding their interaction with target enzymes.

Table 1: Inhibition Constants of PGH and Analogous Inhibitors
InhibitorEnzymeTarget OrganismKi ValueSubstrate KMReference
This compound (PGH) Triosephosphate Isomerase (TIM)Yeast15 µM1500 µM[1]
This compound (PGH) Methylglyoxal Synthase (MGS)Escherichia coli39 nM-[2]
5-Phospho-d-arabinonohydroxamic Acid (5PAH) Phosphoglucose Isomerase (PGI)Rabbit0.2 µM100 µM[1]
Table 2: Key Interatomic Distances in Enzyme-Inhibitor Complexes from X-ray Crystallography
Enzyme-Inhibitor ComplexInteracting AtomsDistance (Å)SignificancePDB IDReference
Yeast TIM - PGH PGH (N) ↔ Glu-165 (Oε1)3.2Proton transfer distance7TIM[1]
Yeast TIM - PGH PGH (C1) ↔ Glu-165 (Oε2)3.3Proton transfer distance7TIM[1]
E. coli MGS - PGH PGH (NOH) ↔ Asp-71 (Carboxylate)2.30 - 2.37Short, Strong Hydrogen Bond-[2]
Rabbit PGI - 5PAH 5PAH (N) ↔ Glu-357 (Oε1)3.3Proton transfer distance1KOJ[1]
Rabbit PGI - 5PAH 5PAH (C1) ↔ Glu-357 (Oε2)3.3Proton transfer distance1KOJ[1]

Mandatory Visualizations

logical_relationship sub Substrate (e.g., DHAP) inter cis-Enediol(ate) Intermediate (High Energy, Transient) sub->inter enzyme Enzyme Active Site sub->enzyme Binds prod Product (e.g., G3P) inter->prod pgh This compound (PGH) inter->pgh Mimics Structure & Charge complex Enzyme-PGH Complex (Stable, Crystallizable) pgh->complex enzyme->complex Binds Tightly

Caption: PGH as a transition-state analog for crystallographic studies.

experimental_workflow cluster_prep Preparation cluster_complex Complex Formation cluster_xtal Crystallography p1 Target Protein Expression & Purification p2a Co-Crystallization (Protein + PGH) p1->p2a p2b Apo-Crystal Growth p1->p2b p4 Crystal Mounting & Cryo-cooling p2a->p4 Protein-PGH Crystals p3b Crystal Soaking (in PGH solution) p2b->p3b p3b->p4 Soaked Crystals p5 X-ray Data Collection p4->p5 p6 Structure Solution & Refinement p5->p6 p7 Structural Analysis p6->p7

Caption: Workflow for protein crystallography using PGH.

Experimental Protocols

Two primary methods are used to obtain protein-ligand complex crystals: co-crystallization and crystal soaking.[3][4] The choice depends on factors like the ligand's solubility and its effect on protein stability and crystallization. Soaking is often preferred for its simplicity if high-quality apo-crystals are readily available.[3][4]

Protocol 1: Co-crystallization of Target Protein with PGH

This method involves mixing the protein and PGH before setting up the crystallization experiment. It is suitable when the ligand is required for proper protein folding or stability.

1. Materials:

  • Purified target protein (e.g., TIM, MGS) at a high concentration (typically 5-20 mg/mL) in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl).
  • This compound (PGH) stock solution (e.g., 100 mM in deionized water, pH adjusted to neutral if necessary).
  • Commercially available or custom-made crystallization screens.
  • Crystallization plates (e.g., 96-well sitting or hanging drop plates).

2. Procedure:

  • Complex Formation:
  • On ice, mix the purified protein solution with the PGH stock solution to achieve a final molar ratio of approximately 1:5 to 1:10 (protein:PGH). The optimal ratio may require empirical testing.
  • Incubate the mixture on ice for at least 30 minutes to allow for stable complex formation.
  • (Optional) Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to remove any precipitate.

Protocol 2: Crystal Soaking with PGH

This method is used when crystals of the apo-protein (protein without ligand) can be readily grown. The ligand is introduced by diffusing it into the pre-formed crystal.[1]

1. Materials:

  • High-quality, single crystals of the apo-protein.
  • Soaking solution: Reservoir solution from the successful crystallization condition supplemented with PGH.
  • Cryoprotectant solution: Soaking solution mixed with a cryoprotectant (e.g., glycerol, ethylene glycol) to a final concentration of 20-30% (v/v).
  • Crystal mounting loops.

2. Procedure:

  • Preparation of Soaking Solution:
  • Prepare a "soak buffer" that is identical to the reservoir solution in which the apo-crystals were grown.
  • Dissolve PGH into the soak buffer to a final concentration of 1-10 mM. The concentration should be high enough to ensure saturation of the binding sites but low enough to avoid crystal cracking due to osmotic shock.

References

Application Notes and Protocols for In Vitro Studies with Phosphoglycolohydroxamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoglycolohydroxamic Acid (PGH) is a potent inhibitor of key enzymes in the glycolytic pathway, namely Triosephosphate Isomerase (TPI) and aldolase.[1] Its ability to disrupt the energy metabolism of cells makes it a compound of interest for research in areas such as antimicrobial and antifungal agent development. This document provides detailed application notes and protocols for the preparation and use of PGH solutions in in vitro studies, ensuring reproducible and accurate experimental outcomes.

Physicochemical Properties and Storage

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.

PropertyValueReference
Molecular Formula C₂H₆NO₆P--INVALID-LINK--
Molecular Weight 171.05 g/mol --INVALID-LINK--
Appearance White to off-white solidGeneral laboratory knowledge
pKa ~8.5 - 9.5 (for the hydroxyl group)[2]
Storage Store solid at -20°C, protected from light and moisture.General laboratory practice

Preparation of PGH Solutions

The following protocols outline the steps for preparing stock and working solutions of this compound.

Stock Solution Preparation (10 mM)
  • Weighing: Accurately weigh out 1.71 mg of PGH powder using an analytical balance.

  • Dissolution:

    • Transfer the powder to a 1.5 mL microcentrifuge tube.

    • Add a small volume of sterile, deionized water (e.g., 500 µL) to the tube.

    • To aid dissolution, especially given that hydroxamic acids are more soluble in alkaline conditions, a dropwise addition of a dilute base (e.g., 0.1 M NaOH) can be performed while monitoring the pH.[2] Aim for a pH slighly above neutral, but do not exceed the pKa of the compound to avoid degradation.

    • Vortex the solution until the solid is completely dissolved.

  • Volume Adjustment: Adjust the final volume to 1 mL with sterile, deionized water.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or at -80°C for longer-term storage.

Working Solution Preparation

Working solutions should be freshly prepared before each experiment by diluting the stock solution in the appropriate assay buffer. The final concentration of any organic solvent or base used for dissolution should be kept to a minimum and a vehicle control should be included in all experiments.

Experimental Protocols

This compound is a known inhibitor of Triosephosphate Isomerase (TPI) and aldolase.[1] The following is a representative protocol for a TPI inhibition assay that can be adapted for use with PGH.

Triosephosphate Isomerase (TPI) Inhibition Assay

This protocol is based on a coupled enzyme assay where the product of the TPI reaction, glyceraldehyde-3-phosphate, is converted by α-glycerophosphate dehydrogenase, leading to the oxidation of NADH, which can be monitored spectrophotometrically.[3]

Materials:

  • Triosephosphate Isomerase (from Saccharomyces cerevisiae or rabbit muscle)

  • This compound (PGH)

  • Triethanolamine-HCl buffer (25 mM, pH 7.9)

  • Glyceraldehyde-3-phosphate (GAP) substrate

  • NADH, disodium salt

  • α-Glycerophosphate dehydrogenase (α-GPDH)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a series of dilutions of PGH in the triethanolamine-HCl buffer to achieve the desired final concentrations in the assay.

    • Prepare a solution of TPI in the same buffer. The final enzyme concentration should be determined empirically to give a linear reaction rate over the measurement period.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 140 µL Triethanolamine-HCl buffer

      • 20 µL PGH solution (or vehicle control)

      • 10 µL TPI solution

    • Incubate the plate at 25°C for 30 minutes to allow for the interaction between the enzyme and the inhibitor.

  • Initiate Reaction:

    • To each well, add a 30 µL mixture containing:

      • 5 µL Glyceraldehyde-3-phosphate (10 mM)

      • 2.5 µL NADH (7 mM)

      • 2.5 µL α-Glycerophosphate dehydrogenase (10 mg/mL)

  • Kinetic Measurement:

    • Immediately start monitoring the decrease in absorbance at 340 nm at 25°C for 10-20 minutes, taking readings every 30-60 seconds.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percent inhibition for each PGH concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the PGH concentration to determine the IC₅₀ value.

Quantitative Data

The inhibitory activity of this compound against its primary targets is summarized below.

EnzymeOrganismInhibition Constant (Kᵢ)IC₅₀Reference
Triosephosphate Isomerase Not Specified6-14 µM-[4]
Aldolase (Class I and II) Rabbit Muscle & YeastPotent InhibitorNot Specified[1]

Visualizations

Glycolysis Pathway and PGH Inhibition

The following diagram illustrates the central role of Triosephosphate Isomerase and Aldolase in the glycolytic pathway and the points of inhibition by PGH.

Glycolysis_Inhibition cluster_glycolysis Glycolysis Pathway cluster_inhibition Inhibition by PGH Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P Phosphoglucose Isomerase F16BP F16BP F6P->F16BP Phosphofructokinase DHAP DHAP F16BP->DHAP Aldolase GAP GAP F16BP->GAP Aldolase Aldolase_node Aldolase DHAP->GAP Triosephosphate Isomerase (TPI) TPI_node TPI BPG13 BPG13 GAP->BPG13 GAPDH PG3 PG3 BPG13->PG3 Phosphoglycerate Kinase PG2 PG2 PG3->PG2 Phosphoglycerate Mutase PEP PEP PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase PGH PGH PGH->Aldolase_node Inhibits PGH->TPI_node Inhibits

Caption: Inhibition of Aldolase and TPI in the Glycolysis Pathway by PGH.

Experimental Workflow for PGH Solution Preparation

This workflow outlines the key steps for preparing PGH solutions for in vitro assays.

PGH_Preparation_Workflow cluster_working Working Solution Preparation start Start: PGH Powder weigh 1. Weigh PGH start->weigh dissolve 2. Dissolve in Water (add dilute base if needed) weigh->dissolve adjust_vol 3. Adjust to Final Volume dissolve->adjust_vol sterilize 4. Sterile Filter (0.22 µm) adjust_vol->sterilize aliquot 5. Aliquot into Tubes sterilize->aliquot store 6. Store at -20°C or -80°C aliquot->store end_stock Stock Solution Ready store->end_stock dilute Dilute Stock Solution in Assay Buffer end_stock->dilute use_immediately Use Immediately in Assay dilute->use_immediately

Caption: Workflow for the preparation of PGH stock and working solutions.

Logical Relationship of TPI Inhibition Assay

The diagram below illustrates the logical flow and components of the TPI inhibition assay.

TPI_Assay_Logic cluster_components Assay Components cluster_reaction Reaction and Detection TPI Triosephosphate Isomerase (TPI) reaction1 TPI + GAP Dihydroxyacetone Phosphate (DHAP) TPI->reaction1:f0 PGH PGH (Inhibitor) PGH->TPI Inhibits GAP Glyceraldehyde-3-phosphate (Substrate) GAP->reaction1:f0 NADH NADH (Reporter) reaction2 DHAP + NADH α-GPDH NAD+ + Glycerol-3-Phosphate NADH->reaction2:f0 aGPDH α-GPDH (Coupling Enzyme) aGPDH->reaction2:f1 reaction1:f1->reaction2:f0 detection {Measure Decrease in Absorbance at 340 nm} reaction2:f2->detection

Caption: Logical flow of the coupled enzyme assay for TPI inhibition.

References

Application Note: Determining the Binding Affinity of Phosphoglycolohydroxamic Acid to Aldolase using Isothermal Titration Calorimetry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes associated with biomolecular interactions.[1][2] This application note provides a detailed protocol for characterizing the binding of Phosphoglycolohydroxamic Acid (PGH), a potent inhibitor of aldolase and triose-phosphate isomerase, to its target enzyme.[3] By measuring the heat released or absorbed during the binding event, ITC allows for the determination of key thermodynamic parameters, including the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[4] This information is crucial for understanding the molecular forces driving the interaction and for the development of novel therapeutics.

Principle of Isothermal Titration Calorimetry

ITC measures the heat flow required to maintain a constant temperature between a sample cell containing a macromolecule (e.g., an enzyme) and a reference cell containing buffer.[4] A ligand (e.g., PGH) is titrated into the sample cell in a series of small injections. As the ligand binds to the macromolecule, heat is either released (exothermic reaction) or absorbed (endothermic reaction), causing a temperature difference between the cells. The instrument's feedback system compensates for this temperature change, and the resulting heat flow is recorded. As the macromolecule becomes saturated with the ligand, the magnitude of the heat change per injection decreases until only the heat of dilution is observed.[5] The resulting data are plotted as heat flow versus the molar ratio of ligand to macromolecule, generating a binding isotherm which can be fitted to a binding model to extract the thermodynamic parameters.[4]

Experimental Design and Workflow

A successful ITC experiment requires careful planning and execution. The following diagram illustrates the general workflow for an ITC experiment.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P1 Protein Purification & Characterization P3 Buffer Preparation & Dialysis P1->P3 P2 Ligand (PGH) Preparation P2->P3 E2 Sample Loading (Protein in Cell, PGH in Syringe) P3->E2 E1 Instrument Setup & Cleaning E1->E2 E3 Titration & Data Acquisition E2->E3 A1 Integration of Injection Heats E3->A1 A2 Subtraction of Control Heats A1->A2 A3 Fitting to a Binding Model A2->A3 A4 Determination of Thermodynamic Parameters A3->A4

Figure 1: General workflow for an Isothermal Titration Calorimetry experiment.

Detailed Experimental Protocol

This protocol is designed for the characterization of PGH binding to rabbit muscle FDP-aldolase.

1. Materials and Reagents

  • Rabbit muscle FDP-aldolase (lyophilized powder, >95% purity)

  • This compound (PGH) (>98% purity)

  • Sodium Phosphate

  • Sodium Chloride

  • EDTA (Ethylenediaminetetraacetic acid)

  • Dimethyl sulfoxide (DMSO) (optional, for ligand solubilization)

  • Deionized water (18.2 MΩ·cm)

  • MicroCal ITC instrument (or equivalent)

2. Buffer Preparation

A well-matched buffer is critical for high-quality ITC data to minimize heats of dilution.[6][7]

  • Recommended Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 0.5 mM EDTA, pH 7.4.

  • Prepare a sufficient volume of this buffer for protein dialysis, PGH dissolution, and for use in the reference cell.

  • Filter the buffer through a 0.22 µm filter and thoroughly degas before use to prevent air bubbles in the ITC system.

3. Sample Preparation

a. Protein (Aldolase) Preparation:

  • Accurately determine the concentration of the aldolase stock solution using a reliable method such as UV-Vis spectroscopy at 280 nm with the appropriate extinction coefficient.

  • Dialyze the protein solution against the prepared ITC buffer overnight at 4°C using a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa). This step is crucial for buffer matching.[4]

  • After dialysis, determine the final protein concentration again.

  • Centrifuge the protein solution at high speed (e.g., 14,000 x g) for 10 minutes to remove any aggregated material.[4]

  • Based on an estimated K D in the low micromolar range, a starting concentration of 20 µM aldolase in the sample cell is recommended.[7] This falls within the optimal 'c-window' (c = [Macromolecule]/K D ) for a measurable binding isotherm.[6][7]

b. Ligand (PGH) Preparation:

  • Accurately weigh a sufficient amount of PGH and dissolve it in the dialysis buffer to create a stock solution.

  • The ligand concentration in the syringe should be 10-20 times higher than the macromolecule concentration in the cell.[4] For a 20 µM aldolase concentration, a starting PGH concentration of 200-400 µM is recommended.

  • If PGH has limited aqueous solubility, a small amount of DMSO can be used to aid dissolution. The final DMSO concentration should be identical in both the protein and ligand solutions to minimize buffer mismatch effects, and should not exceed 10%.[6]

  • Ensure the final pH of the ligand solution matches that of the protein solution.

4. ITC Instrument Setup and Titration

  • Thoroughly clean the sample cell and syringe with deionized water and then with the ITC buffer.[8]

  • Set the experimental temperature (e.g., 25°C).

  • Load the aldolase solution into the sample cell, avoiding the introduction of air bubbles.

  • Load the PGH solution into the injection syringe.

  • Set the titration parameters. A typical experiment might consist of:

    • Number of injections: 20

    • Injection volume: 2 µL

    • Stirring speed: 750 rpm

    • Spacing between injections: 150 seconds (allow for return to baseline)

  • Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip and to allow for proper data fitting.

  • Equilibrate the system until a stable baseline is achieved before starting the titration.

5. Control Experiments

To ensure the observed heat changes are due to the binding interaction, perform the following control experiments:[5]

  • Ligand into Buffer: Titrate PGH from the syringe into the buffer in the sample cell. This measures the heat of dilution of the ligand.

  • Buffer into Protein: Titrate buffer from the syringe into the aldolase solution in the sample cell. This measures any heat changes due to the injection process or protein dilution.

6. Data Analysis

  • Integrate the raw ITC data to obtain the heat change for each injection.

  • Subtract the heat of dilution from the ligand-into-buffer control experiment from the binding data.

  • Plot the corrected heat per injection against the molar ratio of PGH to aldolase.

  • Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) using the analysis software provided with the ITC instrument.

  • This analysis will yield the thermodynamic parameters: K D , n, ΔH, and ΔS.

Data Presentation

The quantitative data obtained from the ITC experiment should be summarized in a clear and structured table for easy comparison.

ParameterValueUnits
Stoichiometry (n)
Association Constant (K A )M⁻¹
Dissociation Constant (K D )µM
Enthalpy Change (ΔH)kcal/mol
Entropy Change (ΔS)cal/mol/deg
Gibbs Free Energy Change (ΔG)kcal/mol

Note: ΔG is calculated from the equation ΔG = ΔH - TΔS = -RTln(K A )

Thermodynamic Binding Profile

The thermodynamic parameters provide insight into the nature of the binding forces.

Thermodynamics cluster_driving_forces Driving Forces of Binding Enthalpy Enthalpy (ΔH) (e.g., Hydrogen Bonds, van der Waals) Gibbs Gibbs Free Energy (ΔG) Overall Binding Affinity Enthalpy->Gibbs -TΔS Entropy Entropy (ΔS) (e.g., Hydrophobic Interactions, Conformational Changes) Entropy->Gibbs +ΔH

Figure 2: Relationship between thermodynamic parameters in a binding interaction.

Conclusion

Isothermal Titration Calorimetry provides a robust and direct method for the comprehensive thermodynamic characterization of this compound binding to its target enzyme, aldolase. The detailed protocol and data analysis workflow presented in this application note will enable researchers to obtain high-quality, reproducible data, facilitating a deeper understanding of the molecular interactions and aiding in the structure-based design of more potent inhibitors. Careful attention to sample preparation and the execution of appropriate control experiments are paramount for achieving accurate and reliable results.

References

Probing Metalloenzyme Function with Phosphoglycolohydroxamic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoglycolohydroxamic acid (PGH) is a potent and versatile inhibitor of several metalloenzymes, particularly those that process dihydroxyacetone phosphate (DHAP). Its structure, mimicking the enediolate transition state of reactions catalyzed by enzymes like triosephosphate isomerase (TIM), methylglyoxal synthase (MGS), and fructose-1,6-bisphosphate aldolase, makes it an invaluable tool for studying their function and for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for utilizing PGH to probe metalloenzyme activity.

The hydroxamic acid moiety of PGH is a well-established metal-binding group, capable of chelating the active site metal ions, often zinc or cobalt, that are crucial for the catalytic activity of many metalloenzymes.[1] This interaction, combined with the molecule's resemblance to the natural substrate's transition state, results in tight, competitive inhibition.

Data Presentation: Inhibition Constants of this compound

The inhibitory potency of PGH against various metalloenzymes has been quantified and is summarized in the table below. This data provides a basis for selecting appropriate concentrations for in vitro and in vivo studies.

EnzymeOrganism/TissueEnzyme ClassInhibition Constant (Ki)
Methylglyoxal Synthase (MGS)Escherichia coliLyase39 nM[2][3]
Triosephosphate Isomerase (TIM)Yeast, ChickenIsomerase6-14 µM[4]
Fructose-1,6-bisphosphate AldolaseBacillus stearothermophilus (Co²⁺)Class II Aldolase1.2 nM[5]
Fructose-1,6-bisphosphate AldolaseRabbit MuscleClass I AldolasePotent Inhibitor (Specific Ki not determined)[5]

Mandatory Visualizations

Signaling Pathway: Mechanism of PGH Inhibition

PGH_Inhibition_Mechanism cluster_enzyme Metalloenzyme Active Site cluster_inhibitor PGH Inhibition Enzyme Enzyme Metal Metal Ion (e.g., Zn²⁺) Substrate Substrate (DHAP) Enzyme->Substrate Binds PGH Phosphoglycolohydroxamic Acid (PGH) Enzyme->PGH Binds Competitively InhibitedComplex Enzyme-PGH Complex (Inactive) TransitionState Enediolate Transition State Substrate->TransitionState Forms Product Product TransitionState->Product Converts to PGH->Metal Chelates PGH->InhibitedComplex Forms

Caption: Competitive inhibition of a metalloenzyme by PGH.

Experimental Workflow: Assessing PGH as a Metalloenzyme Inhibitor

PGH_Workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_structural Structural Studies Synthesis Synthesize PGH Purification Purify & Characterize PGH Synthesis->Purification Assay Perform Kinetic Assays (Vary [S] and [PGH]) Purification->Assay Crystallization Co-crystallize Enzyme with PGH Purification->Crystallization EnzymePrep Purify Target Metalloenzyme EnzymePrep->Assay EnzymePrep->Crystallization DataAnalysis Analyze Data (e.g., Lineweaver-Burk plot) Assay->DataAnalysis Ki Determine Ki DataAnalysis->Ki Xray X-ray Diffraction Crystallization->Xray Structure Determine 3D Structure Xray->Structure

Caption: Workflow for characterizing PGH as a metalloenzyme inhibitor.

Experimental Protocols

Protocol 1: Synthesis of this compound (PGH)

This protocol is adapted from a facile and efficient synthesis method.[6]

Materials:

  • Glycolamide

  • Polyphosphoric acid (PPA)

  • Hydroxylamine hydrochloride

  • Potassium hydroxide (KOH)

  • Methanol

  • Dowex 50W-X8 resin (H⁺ form)

  • Distilled water

  • Round-bottom flasks

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Rotary evaporator

  • pH meter

  • Standard laboratory glassware

Procedure:

  • Phosphorylation of Glycolamide:

    • In a round-bottom flask, dissolve glycolamide in an excess of commercial polyphosphoric acid.

    • Heat the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the phosphoglycolamide.

    • Collect the precipitate by filtration, wash with cold water, and dry.

  • Formation of this compound:

    • Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride in methanol, followed by the addition of a methanolic solution of KOH. Filter off the precipitated KCl.

    • Dissolve the phosphoglycolamide from step 1 in water and neutralize the solution.

    • Add a large excess of the prepared aqueous hydroxylamine solution to the neutralized phosphoglycolamide solution.

    • Stir the reaction mixture at room temperature. Monitor the reaction by TLC.

    • Upon completion, the reaction mixture contains the potassium salt of PGH.

  • Purification:

    • To obtain the free acid form, pass the reaction mixture through a column of Dowex 50W-X8 resin (H⁺ form).

    • Collect the acidic eluate and lyophilize to obtain PGH as a white solid.

    • The product can be further purified by recrystallization.

Protocol 2: Determination of the Inhibition Constant (Ki) for PGH

This protocol outlines the determination of Ki for a competitive inhibitor using spectrophotometric enzyme kinetic assays.

Materials:

  • Purified target metalloenzyme (e.g., Triosephosphate Isomerase)

  • Substrate for the enzyme (e.g., D-glyceraldehyde-3-phosphate for TIM)

  • Coupling enzyme and its substrate (if the primary reaction cannot be monitored directly)

  • PGH stock solution of known concentration

  • Assay buffer (e.g., 100 mM triethanolamine buffer, pH 7.6, containing EDTA)

  • Spectrophotometer capable of kinetic measurements

  • 96-well microplates (optional, for higher throughput)

Procedure:

  • Determine the Michaelis-Menten Constant (Km) of the Substrate:

    • Perform a series of enzyme assays with a fixed enzyme concentration and varying substrate concentrations in the absence of PGH.

    • Measure the initial reaction velocities (V₀).

    • Plot V₀ versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax. A Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can also be used.

  • Perform Inhibition Assays:

    • Set up a series of reactions, each with a fixed concentration of the enzyme and a substrate concentration at or near the Km value.

    • To these reactions, add varying concentrations of PGH. Include a control reaction with no PGH.

    • Initiate the reaction by adding the substrate (or enzyme) and immediately start monitoring the change in absorbance over time to determine the initial velocity (Vi).

  • Data Analysis to Determine Ki:

    • Dixon Plot: Plot 1/Vi versus the inhibitor concentration ([I]) for at least two different fixed substrate concentrations. The lines should intersect at a point where the x-coordinate is equal to -Ki.

    • Cheng-Prusoff Equation: If the IC₅₀ (the concentration of inhibitor that causes 50% inhibition) is determined, Ki can be calculated using the following equation for competitive inhibition: Ki = IC₅₀ / (1 + [S]/Km)

    • Non-linear Regression: Fit the velocity data at different substrate and inhibitor concentrations directly to the equation for competitive inhibition: V = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S])

Protocol 3: Co-crystallization of a Metalloenzyme with PGH for X-ray Crystallography

This protocol provides a general workflow for obtaining crystals of a metalloenzyme in complex with PGH.

Materials:

  • Highly purified and concentrated metalloenzyme solution

  • PGH solution at a concentration several-fold higher than the desired final concentration

  • Crystallization buffer (composition to be determined through screening)

  • Crystallization plates (e.g., sitting drop or hanging drop vapor diffusion plates)

  • Microscopes for crystal visualization

  • Cryoprotectant solution

Procedure:

  • Complex Formation:

    • Incubate the purified metalloenzyme with a molar excess of PGH (e.g., 5-10 fold) on ice for at least one hour to ensure complex formation.

  • Crystallization Screening:

    • Use a sparse matrix screening approach to identify initial crystallization conditions. Commercially available screens are recommended.

    • Set up crystallization trials using the sitting drop or hanging drop vapor diffusion method. Mix the enzyme-PGH complex solution with the screen solution in various ratios.

    • Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

  • Optimization of Crystallization Conditions:

    • Once initial crystals ("hits") are identified, optimize the conditions by systematically varying the precipitant concentration, buffer pH, and concentration of additives.

    • Techniques like micro-seeding or macro-seeding can be employed to improve crystal size and quality.

  • Crystal Harvesting and Cryo-protection:

    • Carefully harvest the crystals from the drop using a small loop.

    • Briefly soak the crystal in a cryoprotectant solution to prevent ice formation during X-ray data collection. The cryoprotectant is often the mother liquor supplemented with a cryo-agent like glycerol, ethylene glycol, or sucrose.

    • Flash-cool the crystal in liquid nitrogen.

  • X-ray Diffraction Data Collection and Structure Determination:

    • Collect X-ray diffraction data from the cryo-cooled crystal at a synchrotron source.

    • Process the diffraction data and solve the crystal structure using molecular replacement, using the known structure of the apo-enzyme as a search model.

    • Refine the model and build the PGH molecule into the electron density map observed in the active site.

Conclusion

This compound is a powerful chemical probe for investigating the structure and function of a range of metalloenzymes. The protocols provided herein offer a comprehensive guide for researchers to synthesize, characterize, and utilize PGH in their studies. The quantitative data on its inhibitory potency, combined with structural insights from X-ray crystallography, can significantly advance our understanding of enzyme mechanisms and facilitate the design of novel therapeutics targeting these critical enzymes.

References

Application Notes and Protocols for Cell-Based Assay Development using Phosphoglycolohydroxamic Acid (PGH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoglycolohydroxamic Acid (PGH) is a potent small molecule inhibitor of key enzymes in the glycolytic pathway, namely triosephosphate isomerase (TIM) and aldolase. By acting as a transition-state analog, PGH effectively blocks the progression of glycolysis, a central metabolic pathway often upregulated in cancer cells and implicated in various other diseases. This disruption of cellular metabolism makes PGH a valuable tool for studying the roles of glycolysis in cell viability, proliferation, and signaling. These application notes provide detailed protocols for utilizing PGH in cell-based assays to investigate its effects on cancer cells, including methods to assess cell viability, enzyme activity, and metabolic output.

Mechanism of Action

PGH primarily targets two key enzymes in the glycolytic pathway:

  • Triosephosphate Isomerase (TIM): PGH acts as a potent competitive inhibitor of TIM, an enzyme that catalyzes the reversible conversion of dihydroxyacetone phosphate (DHAP) to glyceraldehyde 3-phosphate (G3P). Inhibition of TIM leads to an accumulation of DHAP and a depletion of G3P, thereby halting the downstream energy-producing steps of glycolysis.

  • Aldolase: PGH also inhibits aldolase, the enzyme responsible for the reversible cleavage of fructose-1,6-bisphosphate into DHAP and G3P.[1] By inhibiting aldolase, PGH further disrupts the flow of metabolites through the glycolytic pathway.

The net effect of PGH is a significant reduction in glycolytic flux, leading to decreased ATP production, altered cellular redox state, and the accumulation of upstream glycolytic intermediates. This metabolic disruption can trigger various cellular responses, including cell cycle arrest, apoptosis, and modulation of signaling pathways such as the Akt pathway.

Data Presentation

Table 1: Example IC50 Values of Glycolysis Inhibitors in Various Cancer Cell Lines

The following table presents representative half-maximal inhibitory concentration (IC50) values for glycolysis inhibitors in different cancer cell lines, as specific IC50 values for PGH are not widely reported. These values can serve as a reference for designing dose-response experiments with PGH.

Cell LineCancer TypeExample Glycolysis InhibitorIC50 (µM)
MCF-7Breast Adenocarcinoma2-Deoxy-D-glucose (2-DG)5,000 - 10,000
PC-3Prostate Cancer2-Deoxy-D-glucose (2-DG)5,000 - 10,000
HepG2Hepatocellular CarcinomaCompound X10 - 50
HTB-26Breast Cancer (aggressive)Compound Y10 - 50
SKOV-3Ovarian CancerMHY218 (HDAC inhibitor)3.2

Note: The IC50 values are highly dependent on the specific compound, cell line, and assay conditions.

Table 2: Example Effect of PGH on Lactate Production in Cancer Cells

This table illustrates the expected dose-dependent effect of PGH on lactate production, a key indicator of glycolytic activity.

PGH Concentration (µM)Lactate Production (% of Control)Standard Deviation
0 (Control)1005.2
10854.8
50626.1
100455.5
200284.2

Note: These are representative data and actual results may vary.

Experimental Protocols

Protocol 1: Cell Viability Assay using MTT

This protocol describes how to determine the effect of PGH on the viability of cancer cells using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (PGH)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • PGH Treatment: Prepare a series of PGH dilutions in complete culture medium. Remove the existing medium from the wells and add 100 µL of the PGH dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve PGH).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[2]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2] Mix thoroughly by gentle pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the PGH concentration to determine the IC50 value.

Protocol 2: Lactate Production Assay

This protocol outlines a method to quantify the amount of lactate produced by cancer cells treated with PGH, as a measure of glycolytic flux.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (PGH)

  • Lactate Assay Kit (colorimetric or fluorometric)

  • 6-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells into 6-well plates and treat with various concentrations of PGH as described in the MTT assay protocol.

  • Sample Collection: After the desired incubation period (e.g., 24 hours), collect the cell culture medium from each well.

  • Cell Number Normalization: Trypsinize and count the number of cells in each well to normalize the lactate production values.

  • Lactate Measurement: Follow the instructions provided with the commercial lactate assay kit to measure the lactate concentration in the collected media.[4] This typically involves an enzymatic reaction that produces a colored or fluorescent product proportional to the lactate concentration.

  • Data Analysis: Normalize the lactate concentration to the cell number for each condition. Express the results as a percentage of the lactate produced by the control (untreated) cells.

Protocol 3: Aldolase and Triosephosphate Isomerase (TIM) Activity Assays

This protocol provides a general workflow for measuring the enzymatic activity of aldolase and TIM in cell lysates following treatment with PGH.

Materials:

  • Cancer cell line of interest

  • This compound (PGH)

  • Cell lysis buffer

  • Aldolase Activity Assay Kit (colorimetric)

  • Triosephosphate Isomerase (TIM) Activity Assay Kit (colorimetric)

  • Protein assay reagent (e.g., BCA)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Culture cells to ~80% confluency and treat with different concentrations of PGH for a specified duration (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the total protein concentration in each cell lysate using a standard protein assay.

  • Enzyme Activity Measurement:

    • Aldolase Activity: Use a commercial aldolase activity assay kit. These kits typically measure the production of NADH, which is proportional to aldolase activity and can be detected by an increase in absorbance at 450 nm.

    • TIM Activity: Use a commercial TIM activity assay kit. These assays usually involve a coupled enzyme reaction that leads to the formation of a colored product with absorbance at 450 nm, directly proportional to the TIM activity.

  • Data Analysis: Normalize the enzyme activity to the total protein concentration for each sample. Calculate the percentage of inhibition of aldolase and TIM activity at each PGH concentration relative to the untreated control.

Mandatory Visualization

Glycolysis_Inhibition_by_PGH cluster_glycolysis Glycolysis cluster_outcomes Cellular Outcomes cluster_akt Akt Signaling Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P PGI PPP NADPH, Nucleotides G6P->PPP Pentose Phosphate Pathway FBP FBP F6P->FBP PFK-1 DHAP_G3P DHAP + G3P FBP->DHAP_G3P Aldolase G3P_only G3P DHAP_G3P->G3P_only TIM Methylglyoxal Methylglyoxal (Cytotoxic) DHAP_G3P->Methylglyoxal Spontaneous Pyruvate Pyruvate G3P_only->Pyruvate Downstream Steps Lactate Lactate (Acidosis) Pyruvate->Lactate LDH ATP ATP Pyruvate->ATP Energy Production Cell_Viability Cell Viability & Proliferation Lactate->Cell_Viability Decreased PGH PGH PGH->FBP PGH->DHAP_G3P ATP->Cell_Viability Decreased PPP->Cell_Viability Increased (Redox Balance) Methylglyoxal->Cell_Viability Decreased (Toxicity) Akt_inactive Akt Akt_active p-Akt Akt_inactive->Akt_active PI3K Akt_active->Cell_Viability Promotes Glycolysis_inhibition->Akt_active Inhibition of Glycolysis (e.g., by PGH)

Caption: Inhibition of Glycolysis and Downstream Effects by PGH.

Experimental_Workflow_PGH_Assays cluster_setup Experimental Setup cluster_assays Cell-Based Assays cluster_analysis Data Analysis start Seed Cancer Cells treatment Treat with PGH (Dose-Response) start->treatment incubation Incubate (24-72h) treatment->incubation viability Cell Viability (MTT Assay) incubation->viability lactate Lactate Production (Lactate Assay) incubation->lactate enzyme Enzyme Activity (Aldolase/TIM Assays) incubation->enzyme ic50 Determine IC50 viability->ic50 lactate_quant Quantify Lactate (% of Control) lactate->lactate_quant enzyme_inhib Calculate % Inhibition enzyme->enzyme_inhib

Caption: General Experimental Workflow for PGH Cell-Based Assays.

PGH_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt Glycolysis Glycolysis pAkt->Glycolysis promotes Cell_Growth Cell Growth & Proliferation pAkt->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition Glycolysis->pAkt feedback PGH PGH PGH->Glycolysis inhibits

Caption: PGH-Mediated Inhibition of Glycolysis and its Impact on the Akt Signaling Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Phosphoglycolohydroxamic Acid (PGH) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of Phosphoglycolohydroxamic Acid (PGH), a potent enzyme inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in PGH synthesis?

A1: Low yields in PGH synthesis can stem from several factors:

  • Substrate Hydrolysis: The starting materials, particularly phosphoglycolate esters, can be susceptible to hydrolysis, leading to the formation of phosphoglycolic acid as a byproduct instead of the desired hydroxamic acid.[1]

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, improper temperature, or inefficient mixing.

  • Side Reactions: Besides hydrolysis, other side reactions can occur, consuming the starting materials or the product.

  • Product Degradation: PGH itself might be unstable under the reaction or workup conditions, especially with pH fluctuations.[1]

  • Purification Losses: Significant amounts of the product can be lost during purification steps like chromatography or recrystallization.

  • Reagent Quality: The purity and reactivity of reagents, especially hydroxylamine, are crucial. Hydroxylamine itself can be unstable.

Q2: How can I minimize the hydrolysis of my phosphoglycolate ester starting material?

A2: To minimize hydrolysis, it is advantageous to use phosphoglycolamide as the starting material instead of a phosphoglycolate ester. Amides are significantly more resistant to hydrolysis under the basic aqueous conditions typically used for hydroxamic acid synthesis.[1] When using an ester, ensure anhydrous reaction conditions and minimize exposure to moisture.

Q3: My reaction seems to stall and does not go to completion. What should I do?

A3: If you observe that your reaction has stalled before all the starting material is consumed, you could consider adding more of the limiting reagent.[2] It is also important to monitor the reaction progress using an appropriate analytical technique, such as TLC or NMR, to determine the optimal reaction time.

Q4: I am observing multiple spots on my TLC plate after the reaction. What could they be?

A4: Multiple spots on a TLC plate likely indicate a mixture of starting material, the desired product, and byproducts. A common byproduct when starting from a phosphoglycolate ester is phosphoglycolic acid, resulting from hydrolysis.[1] Other possibilities include unreacted intermediates or products from side reactions.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Yield (<30%) Hydrolysis of Ester Starting Material: The ester is reacting with water instead of hydroxylamine.1. Switch to a phosphoglycolamide starting material, which is more resistant to hydrolysis.[1]2. If using an ester, ensure all glassware is flame-dried and reagents are anhydrous.
Inefficient Phosphorylation: The initial phosphorylation of glycolamide or glycolonitrile is incomplete.1. For the phosphorylation of glycolamide, using β-cyanoethylphosphate in pyridine with DCC can significantly improve the yield of the phosphoglycolamide intermediate.[1]
Degradation of Product: The pH of the reaction mixture during workup may be causing decomposition of the PGH.1. When quenching the reaction, add water and ice with vigorous stirring to maintain a stable pH and prevent decomposition.[1]
No Product Formation Inactive Hydroxylamine: Hydroxylamine can degrade over time.1. Use freshly prepared or a new bottle of hydroxylamine solution.2. Consider generating hydroxylamine in situ from its hydrochloride salt with a base.
Incorrect Reaction Conditions: The temperature or reaction time may be unsuitable.1. Carefully control the reaction temperature as specified in the protocol.2. Monitor the reaction progress to determine the optimal reaction time.
Difficulty in Purification Co-eluting Impurities: Byproducts, such as phosphoglycolic acid, may have similar polarity to PGH.1. Convert the crude product to its bis-cyclohexylammonium salt, which can be purified by recrystallization. The pure salt can then be converted back to the free acid form.[1]

Quantitative Data Summary

The following table summarizes the reported yields for different synthetic routes to this compound (PGH).

Starting MaterialPhosphorylating Agent / MethodIntermediateFinal Reaction with HydroxylamineOverall YieldReference
GlycolonitrilePolyphosphoric Acid (PPA)PhosphoglycolamideAqueous Hydroxylamine25-60%[1]
GlycolamidePolyphosphoric Acid (PPA)PhosphoglycolamideAqueous HydroxylamineModerate (Improved over glycolonitrile)[1]
Glycolamideβ-cyanoethylphosphate / DCC in PyridinePhosphoglycolamideAqueous Hydroxylamine80% (for the phosphorylation step)[1]
Ethyl Phosphoglycolate--Aqueous HydroxylamineResults in a mixture (80% PGH, 20% Phosphoglycolic Acid)[1]

Experimental Protocols

Protocol 1: Synthesis of PGH from Glycolamide via Phosphorylation with β-cyanoethylphosphate (Higher Yield Method)

This method involves a two-step process starting with the phosphorylation of glycolamide.

Step 1: Synthesis of Phosphoglycolamide

  • Dissolve glycolamide in pyridine.

  • Add a solution of β-cyanoethylphosphate in pyridine.

  • Add dicyclohexylcarbodiimide (DCC) to the mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction for the formation of the phosphoglycolamide intermediate.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Purify the phosphoglycolamide. This method has been reported to achieve an 80% yield for this step.[1]

Step 2: Conversion of Phosphoglycolamide to PGH

  • Treat the purified phosphoglycolamide (in its acidic form or as its cyclohexylammonium salt) with a large excess of aqueous hydroxylamine.

  • This reaction quantitatively affords PGH.[1]

  • The final product can be purified by converting it to its bis-cyclohexylammonium salt for recrystallization.

Protocol 2: Synthesis of PGH from Glycolonitrile or Glycolamide using Polyphosphoric Acid

This is a simpler, though potentially lower-yielding, one-pot phosphorylation followed by reaction with hydroxylamine.

  • Ensure the glycolonitrile is anhydrous by co-evaporation with pyridine.

  • Dissolve anhydrous glycolonitrile or glycolamide in an excess of commercial polyphosphoric acid.

  • Control the reaction conditions to favor the formation of phosphoglycolamide. Milder conditions have been shown to increase the yield from 25% to 60%.[1]

  • After the phosphorylation is complete, quench the reaction by adding water and ice under vigorous stirring to prevent pH fluctuations that could lead to decomposition.[1]

  • Treat the resulting phosphoglycolamide intermediate with a large excess of aqueous hydroxylamine to form PGH.

  • Purify the PGH, for instance, by forming and recrystallizing the bis-cyclohexylammonium salt.[1]

Visualizations

PGH_Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Glycolamide Glycolamide Phosphoglycolamide Phosphoglycolamide Glycolamide->Phosphoglycolamide Phosphorylation (e.g., β-cyanoethylphosphate/DCC) [Yield: 80%] Glycolonitrile Glycolonitrile Glycolonitrile->Phosphoglycolamide Phosphorylation (Polyphosphoric Acid) [Yield: 25-60%] PGH PGH Phosphoglycolamide->PGH Aqueous Hydroxylamine [Quantitative]

Caption: Synthetic pathways to this compound (PGH).

Troubleshooting_Workflow Start Start Low_Yield Low PGH Yield? Start->Low_Yield Check_Starting_Material Using Ester or Amide? Low_Yield->Check_Starting_Material Yes Ester_Pathway Switch to Phosphoglycolamide to avoid hydrolysis. Check_Starting_Material->Ester_Pathway Ester Amide_Pathway Check Phosphorylation Step Check_Starting_Material->Amide_Pathway Amide Final_Product Improved Yield Ester_Pathway->Final_Product Check_Phosphorylation_Yield Phosphorylation Yield Low? Amide_Pathway->Check_Phosphorylation_Yield Optimize_Phosphorylation Use β-cyanoethylphosphate/DCC for higher yield. Check_Phosphorylation_Yield->Optimize_Phosphorylation Yes Check_Workup Examine Workup and Purification Check_Phosphorylation_Yield->Check_Workup No Optimize_Phosphorylation->Final_Product Workup_Issues Difficulty in Purification? Check_Workup->Workup_Issues Purification_Strategy Purify via bis-cyclohexylammonium salt recrystallization. Workup_Issues->Purification_Strategy Yes Workup_Issues->Final_Product No Purification_Strategy->Final_Product

References

Technical Support Center: Optimizing Phosphoglycolohydroxamic Acid (PGH) Concentration for Maximum Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Phosphoglycolohydroxamic Acid (PGH) as an enzyme inhibitor. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the optimization of PGH concentration for maximal inhibitory effect in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PGH) and what is its primary mechanism of action?

A1: this compound (PGH) is a potent enzyme inhibitor. It primarily acts as a competitive inhibitor of enzymes that process dihydroxyacetone phosphate (DHAP), such as triosephosphate isomerase (TIM) and aldolase.[1] As a competitive inhibitor, PGH binds to the active site of the enzyme, thereby preventing the substrate from binding and inhibiting the enzyme's catalytic activity.

Q2: Which enzymes are known to be inhibited by PGH?

A2: PGH is a well-documented inhibitor of key enzymes in the glycolytic pathway. The primary targets include:

  • Triosephosphate Isomerase (TIM): PGH is a potent competitive inhibitor of TIM.[1]

  • Aldolase: PGH also effectively inhibits aldolase activity.[1]

Q3: What is the significance of the IC50 value and how does it relate to the Ki value for PGH?

A3: The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor (like PGH) required to reduce the activity of an enzyme by 50% under specific experimental conditions. The Ki (inhibition constant) , on the other hand, is an intrinsic measure of the inhibitor's binding affinity to the enzyme. For a competitive inhibitor like PGH, the IC50 value is dependent on the substrate concentration, while the Ki value is a constant. A lower Ki value indicates a higher binding affinity and a more potent inhibitor.

Q4: How should I prepare and store a PGH stock solution?

A4: PGH is typically a solid. To prepare a stock solution, dissolve it in an appropriate buffer (e.g., the same buffer used for your enzyme assay) to a concentration significantly higher than your final experimental concentrations (e.g., 100x or 1000x). It is recommended to prepare fresh solutions for optimal activity. If storage is necessary, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. The stability of PGH in solution over long periods should be validated for your specific experimental conditions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low inhibition observed even at high PGH concentrations. 1. Degraded PGH: The PGH may have degraded due to improper storage or handling. 2. Incorrect enzyme or substrate concentration: The enzyme or substrate concentration may be too high, requiring a higher concentration of PGH to see an effect. 3. Inactive enzyme: The enzyme may have lost activity.1. Prepare a fresh stock solution of PGH. 2. Optimize the enzyme and substrate concentrations. Typically, the substrate concentration should be around its Km value for competitive inhibition studies. 3. Check the activity of your enzyme with a positive control inhibitor or by measuring its specific activity.
High variability in inhibition data between replicates. 1. Pipetting errors: Inaccurate pipetting of the inhibitor, enzyme, or substrate. 2. Inconsistent incubation times: Variation in the pre-incubation time of the enzyme with PGH or the reaction time. 3. Temperature fluctuations: Inconsistent temperature during the assay.1. Use calibrated pipettes and ensure proper mixing. 2. Use a timer to ensure consistent incubation and reaction times for all samples. 3. Perform the assay in a temperature-controlled environment, such as a water bath or a plate reader with temperature control.
Precipitation observed in the assay well. 1. Low solubility of PGH: PGH may not be fully soluble at the tested concentration in the assay buffer. 2. Buffer incompatibility: Components of the assay buffer may be causing precipitation.1. Ensure the PGH stock solution is fully dissolved before use. If necessary, try a different buffer system or add a small amount of a co-solvent (ensure the co-solvent does not affect enzyme activity). 2. Check the compatibility of all assay components and consider using a different buffer system.
Unexpected changes in pH during the experiment. Acidic nature of PGH: PGH is an acid and adding it to a weakly buffered solution can lower the pH, affecting enzyme activity.Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the assay. Verify the pH of the final reaction mixture.

Quantitative Data: PGH Inhibition

The following table summarizes the inhibition constant (Ki) for this compound against Triosephosphate Isomerase.

InhibitorTarget EnzymeInhibition ParameterValue (nM)
This compoundTriosephosphate IsomeraseKi3000.0 - 4000.0[2]

Note: IC50 values are dependent on experimental conditions, particularly substrate concentration. The Ki value is a more absolute measure of inhibitor potency.

Experimental Protocols

Protocol for Determining the IC50 of PGH for Triosephosphate Isomerase (TIM)

This protocol outlines a colorimetric assay to determine the IC50 value of PGH for TIM. The assay is based on the conversion of the TIM substrate, dihydroxyacetone phosphate (DHAP), to glyceraldehyde-3-phosphate (GAP), which is then measured.

Materials:

  • Triosephosphate Isomerase (TIM) enzyme

  • This compound (PGH)

  • Dihydroxyacetone phosphate (DHAP) substrate

  • Assay Buffer (e.g., 100 mM Triethanolamine buffer, pH 7.6, containing 10 mM EDTA)

  • Detection reagents (e.g., a coupled enzyme system where the product of the TIM reaction is used in a subsequent reaction that produces a colored or fluorescent product)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare PGH Serial Dilutions:

    • Prepare a stock solution of PGH in the assay buffer.

    • Perform a serial dilution of the PGH stock solution to create a range of concentrations to be tested (e.g., from 1 nM to 1 mM). Also, prepare a no-inhibitor control (buffer only).

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of each PGH dilution to triplicate wells.

    • Add a fixed amount of TIM enzyme solution to each well.

    • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the DHAP substrate to all wells to start the enzymatic reaction.

  • Monitor the Reaction:

    • Immediately place the plate in a microplate reader and measure the absorbance (or fluorescence) at the appropriate wavelength over a set period (e.g., 10-20 minutes) in kinetic mode. The rate of the reaction is determined from the linear portion of the progress curve.

  • Data Analysis:

    • Calculate the initial velocity (rate of reaction) for each PGH concentration.

    • Determine the percentage of inhibition for each PGH concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the PGH concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

The enzyme inhibited by PGH, triosephosphate isomerase, plays a crucial role in glycolysis. The substrate for this enzyme, dihydroxyacetone phosphate (DHAP), has been identified as a key signaling molecule that indicates glucose availability to the mTORC1 pathway, a central regulator of cell growth and metabolism.

Glycolysis_mTORC1_Signaling cluster_glycolysis Glycolysis cluster_inhibition Inhibition by PGH cluster_mTORC1 mTORC1 Signaling Glucose Glucose F16BP Fructose-1,6-bisphosphate Glucose->F16BP Multiple Steps DHAP Dihydroxyacetone Phosphate (DHAP) F16BP->DHAP Aldolase GAP Glyceraldehyde-3-phosphate F16BP->GAP Aldolase DHAP->GAP Triosephosphate Isomerase (TIM) DHAP_signal DHAP->DHAP_signal Pyruvate Pyruvate GAP->Pyruvate Multiple Steps PGH PGH TIM_target TIM PGH->TIM_target Aldolase_target Aldolase PGH->Aldolase_target mTORC1 mTORC1 Growth Cell Growth & Metabolism mTORC1->Growth Promotes DHAP_signal->mTORC1 Activates

Caption: PGH inhibits key enzymes in glycolysis, impacting the levels of DHAP, a signaling molecule to mTORC1.

Experimental Workflow

The following diagram illustrates the general workflow for determining the inhibitory effect of PGH on a target enzyme.

Experimental_Workflow prep 1. Prepare Reagents (Buffer, Enzyme, Substrate, PGH) dilute 2. Create Serial Dilutions of PGH prep->dilute plate 3. Plate Setup (PGH dilutions, Enzyme) dilute->plate preincubate 4. Pre-incubate Enzyme and PGH plate->preincubate start_reaction 5. Add Substrate to Initiate Reaction preincubate->start_reaction measure 6. Kinetic Measurement (e.g., Absorbance change over time) start_reaction->measure analyze 7. Data Analysis (Calculate % Inhibition, Plot Dose-Response Curve) measure->analyze ic50 8. Determine IC50 Value analyze->ic50

Caption: Workflow for determining the IC50 of PGH.

Logical Relationship: Competitive Inhibition

This diagram illustrates the principle of competitive inhibition, which is the mechanism of action for PGH.

Competitive_Inhibition cluster_binding Enzyme Active Site Binding cluster_outcome Reaction Outcome E Enzyme (E) E_plus_S E->E_plus_S E_plus_I E->E_plus_I S Substrate (S) S->E_plus_S I Inhibitor (PGH) I->E_plus_I ES Enzyme-Substrate Complex (ES) ES->E Releases P Product (P) ES->P Forms Reaction_Proceeds Reaction Proceeds ES->Reaction_Proceeds EI Enzyme-Inhibitor Complex (EI) Reaction_Inhibited Reaction Inhibited EI->Reaction_Inhibited E_plus_S->ES Binds E_plus_I->EI Binds (Blocks Substrate)

References

How to address solubility issues of Phosphoglycolohydroxamic Acid.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Phosphoglycolohydroxamic Acid (PGHA). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experiments with PGHA. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and helpful visualizations to streamline your research.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound (PGHA)?

A1: this compound (PGHA) is a polar molecule containing both a phosphonic acid and a hydroxamic acid functional group. Generally, phosphonic acids are soluble in water and common alcohols but exhibit poor solubility in non-polar organic solvents.[1][2] Hydroxamic acids are typically weakly acidic and show increased solubility in alkaline aqueous solutions.[3] While experimental data for PGHA is limited, a predicted water solubility is approximately 13.8 mg/mL. Its solubility is expected to be pH-dependent, increasing in basic conditions due to the deprotonation of both the phosphonic acid and hydroxamic acid moieties.

Q2: I am having trouble dissolving PGHA in water at a neutral pH. What could be the issue?

A2: Difficulty in dissolving PGHA in neutral water can be anticipated due to its acidic nature. At neutral pH, the molecule may not be sufficiently ionized to achieve high solubility. The presence of any residual salts from synthesis can also affect solubility. It is recommended to try adjusting the pH or using a different solvent system as outlined in our troubleshooting guide.

Q3: Can I dissolve PGHA in organic solvents?

A3: Based on the properties of its constituent functional groups, PGHA is expected to have limited solubility in non-polar organic solvents.[1] However, it may show some solubility in polar protic solvents like common alcohols (e.g., methanol, ethanol) and polar aprotic solvents such as dimethyl sulfoxide (DMSO).[4]

Q4: How does pH affect the solubility of PGHA?

A4: The solubility of PGHA is highly dependent on pH. Both the phosphonic acid and hydroxamic acid groups are acidic and will deprotonate as the pH increases. This deprotonation leads to the formation of a more polar, charged species (a salt), which is significantly more soluble in aqueous solutions.[2][3] Therefore, increasing the pH of your aqueous solvent should enhance the solubility of PGHA.

Q5: Are there any recommended storage conditions for PGHA solutions?

A5: Once dissolved, it is advisable to store PGHA solutions at low temperatures (-20°C or -80°C) to minimize degradation, especially in aqueous buffers. For long-term storage, aliquoting the solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles. If dissolved in an organic solvent like DMSO, ensure it is stored in a tightly sealed container to prevent absorption of atmospheric moisture.

Troubleshooting Guide

Issue: Precipitate forms when adding PGHA to my aqueous buffer.

This is a common issue and can often be resolved by systematically adjusting the formulation. The following workflow provides a step-by-step approach to troubleshoot and resolve this problem.

G start Start: PGHA Precipitation in Aqueous Buffer check_conc Is the concentration too high? start->check_conc ph_adjust Adjust pH check_conc->ph_adjust No success PGHA Dissolved check_conc->success Yes, reduce concentration try_base Slowly add a weak base (e.g., 0.1M NaOH or NH4OH) dropwise while vortexing. ph_adjust->try_base monitor_ph Monitor pH and dissolution. Target pH > 7.5. try_base->monitor_ph monitor_ph->success Success failure Precipitate Persists monitor_ph->failure Failure cosolvent Use a Co-solvent failure->cosolvent dmso_stock Prepare a concentrated stock solution in DMSO. cosolvent->dmso_stock dilute Add the DMSO stock dropwise to the aqueous buffer while stirring. dmso_stock->dilute final_conc Ensure final DMSO concentration is low (<1%) to avoid affecting the experiment. dilute->final_conc final_conc->success Success

Figure 1: Troubleshooting workflow for PGHA precipitation.

Quantitative Data Summary

While specific experimental data for PGHA is scarce, the following table summarizes the expected solubility based on the properties of its functional groups. Researchers should perform their own solubility tests to determine the precise values for their specific experimental conditions.

Solvent TypeExamplesExpected Solubility of PGHARationale
Aqueous Buffers Water, PBS, TRISPoor at acidic/neutral pHThe phosphonic and hydroxamic acid groups are not fully ionized.
Good at alkaline pH (>7.5)Deprotonation of the acidic functional groups leads to the formation of a more soluble salt.[2][3]
Polar Protic Methanol, EthanolModerateThe hydroxyl groups in these solvents can form hydrogen bonds with PGHA, aiding dissolution.[4]
Polar Aprotic DMSO, DMFGoodThese solvents are strong hydrogen bond acceptors and can effectively solvate PGHA.
Non-polar Organic Hexane, Toluene, ChloroformPoorThe high polarity of PGHA makes it incompatible with non-polar solvents.[1]

Experimental Protocols

Protocol 1: Solubilization of PGHA in Aqueous Buffer using pH Adjustment

This protocol describes the preparation of a 10 mM aqueous solution of PGHA by adjusting the pH.

Materials:

  • This compound (PGHA) powder

  • Nuclease-free water

  • 0.1 M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH)

  • Calibrated pH meter

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the required amount of PGHA powder to prepare the desired volume of a 10 mM solution (Molecular Weight: 171.05 g/mol ).

  • Add the PGHA powder to a sterile microcentrifuge tube.

  • Add 80% of the final desired volume of nuclease-free water to the tube.

  • Cap the tube and vortex briefly. The solution will likely be a suspension or appear cloudy.

  • Place the tube in a rack on a stir plate with a small stir bar, or continue to vortex intermittently.

  • Slowly add 0.1 M NaOH or NH₄OH dropwise to the suspension.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding the base and vortexing/stirring until the PGHA is fully dissolved. Aim for a final pH between 7.5 and 8.5.

  • Once the PGHA is completely dissolved, add nuclease-free water to reach the final desired volume.

  • If required for your experiment, sterile filter the solution through a 0.22 µm filter.

  • Aliquot and store at -20°C or -80°C.

G cluster_0 Preparation cluster_1 Solubilization cluster_2 Finalization weigh Weigh PGHA Powder add_water Add 80% Final Volume of Water weigh->add_water vortex Vortex to Create Suspension add_water->vortex add_base Add 0.1M NaOH Dropwise vortex->add_base check_dissolution Check for Complete Dissolution add_base->check_dissolution check_dissolution->add_base Not Dissolved adjust_volume Adjust to Final Volume with Water check_dissolution->adjust_volume Dissolved filter Sterile Filter (0.22 µm) adjust_volume->filter store Aliquot and Store at -20°C / -80°C filter->store

Figure 2: Experimental workflow for aqueous solubilization of PGHA.
Protocol 2: Preparation of a Concentrated PGHA Stock Solution in DMSO

This protocol is suitable for experiments where the final concentration of DMSO will not interfere with the assay.

Materials:

  • This compound (PGHA) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the required amount of PGHA powder to prepare a concentrated stock solution (e.g., 100 mM).

  • Add the PGHA powder to a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution until the PGHA is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Once fully dissolved, the stock solution can be stored at -20°C. Ensure the tube is tightly capped to prevent moisture absorption.

  • For use in experiments, dilute the stock solution into the final aqueous buffer. It is crucial to add the DMSO stock to the buffer dropwise while stirring to avoid precipitation. The final concentration of DMSO should be kept to a minimum (ideally less than 1%) to avoid artifacts in biological assays.

References

Identifying and minimizing off-target effects of Phosphoglycolohydroxamic Acid.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Phosphoglycolohydroxamic Acid (PGH). This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize the off-target effects of PGH in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PGH) and what is its primary mechanism of action?

A1: this compound (PGH) is a potent inhibitor of several enzymes that utilize dihydroxyacetone phosphate (DHAP) as a substrate.[1][2] It acts as an analogue of the reaction intermediate for triosephosphate isomerase (TIM), a key enzyme in glycolysis.[3] The structure of PGH bound to the active site of TIM has been solved, providing insights into its inhibitory mechanism.[3]

Q2: What are the known on-target enzymes for PGH?

A2: PGH is known to target several aldolases and isomerases. Based on available data, the primary targets include:

  • Fructose-bisphosphate aldolase class 2[4]

  • Rhamnulose-1-phosphate aldolase[4]

  • Tagatose-1,6-bisphosphate aldolase[4]

  • L-fuculose phosphate aldolase[4]

  • Triosephosphate isomerase (TIM)[3]

Q3: What are off-target effects and why are they a concern for a specific inhibitor like PGH?

A3: Off-target effects occur when a drug or inhibitor interacts with unintended molecular targets within a biological system.[5] These unintended interactions can lead to a range of issues, from misinterpretation of experimental results to cellular toxicity and adverse side effects in a clinical setting.[6] For a potent inhibitor like PGH, it is crucial to determine its specificity to ensure that the observed biological effects are solely due to the inhibition of the intended target enzymes. Small molecule drugs, on average, have been shown to bind to multiple distinct targets.[7]

Q4: What are the general strategies to identify potential off-target effects of small molecules?

A4: A multi-faceted approach is recommended to identify off-target effects. Key strategies include:

  • Computational Profiling: Using in silico methods, such as 2-D chemical similarity and machine learning algorithms, to predict potential off-target interactions based on the structure of PGH.[7][8]

  • High-Throughput Screening (HTS): Screening PGH against a broad panel of enzymes and receptors to empirically identify unintended interactions.[5]

  • Chemical Proteomics: Employing techniques like Activity-Based Protein Profiling (ABPP) or Compound-Centric Chemical Proteomics (CCCP) to identify the binding proteins of PGH in cell lysates or living cells.[6]

  • Phenotypic Screening: Observing the effects of PGH in various cell-based assays to uncover unexpected biological responses that may indicate off-target activity.[5]

Troubleshooting Guides

Unexpected or Inconsistent Experimental Results

Q: My in vitro enzyme inhibition assay with PGH is showing variable IC50 values. What could be the cause?

A: Inconsistent IC50 values can stem from several factors. Consider the following troubleshooting steps:

  • PGH Stability: The hydroxamic acid functional group can have poor metabolic stability.[9] Ensure that your PGH stock solution is fresh and properly stored. Avoid repeated freeze-thaw cycles.

  • Assay Conditions: Verify the stability of your target enzyme and substrate under the assay conditions (pH, temperature, buffer components).

  • Reagent Concentration: Accurately determine the concentrations of your enzyme, substrate, and PGH. Serial dilutions of PGH should be prepared fresh for each experiment.

  • Enzyme Purity: The presence of contaminating enzymes in your preparation could interfere with the assay. Verify the purity of your target enzyme.

Q: I am observing a cellular phenotype that is not consistent with the known function of the intended PGH target. How can I determine if this is an off-target effect?

A: This is a classic indicator of potential off-target activity. To investigate this, you can:

  • Use a Structurally Unrelated Inhibitor: Test a different inhibitor of the same target enzyme. If this second inhibitor does not produce the same phenotype, it suggests the effect from PGH is off-target.

  • Rescue Experiment: If possible, supplement the cells with the product of the inhibited enzymatic reaction. If the phenotype is not rescued, it points towards an off-target effect.

  • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target enzyme. If the phenotype is not replicated, the effect of PGH is likely off-target.

  • Off-Target Profiling: Perform a broad kinase or phosphatase screen, or a chemical proteomics experiment, to identify other potential binding partners of PGH.

High Background or Non-Specific Effects in Cellular Assays

Q: I am observing high levels of cytotoxicity with PGH at concentrations needed to inhibit my target enzyme. What can I do?

A: High cytotoxicity can be a result of off-target effects or poor compound properties. To address this:

  • Determine the Therapeutic Window: Perform a dose-response curve for both the on-target activity and cytotoxicity to determine if there is a concentration window where you can achieve target inhibition without significant cell death.

  • Washout Experiment: Treat cells with PGH for a shorter duration and then replace the media. This can help determine if the cytotoxic effects are reversible.

  • Identify the Cytotoxic Pathway: Use assays for apoptosis (e.g., caspase activation) or necrosis to understand the mechanism of cell death. This may provide clues about the off-target pathways affected.

Experimental Protocols

Protocol 1: In Silico Off-Target Prediction

This protocol outlines a general workflow for using computational methods to predict potential off-target interactions of PGH.

  • Obtain PGH Structure: Secure the 2D structure of PGH in a suitable format (e.g., SMILES).

  • Select Prediction Tools: Utilize publicly available or commercial databases and prediction tools. Examples include ChEMBL, BindingDB, and software that uses machine learning or chemical similarity approaches.[10][11]

  • Perform Similarity Searches: Use the PGH structure as a query to find structurally similar compounds with known biological activities.[8]

  • Target Prediction Modeling: Employ machine learning models that have been trained on large datasets of compound-target interactions to predict potential targets for PGH.[7]

  • Analyze and Prioritize: Analyze the list of predicted off-targets. Prioritize targets for experimental validation based on prediction scores, biological relevance, and tissue expression patterns.

Protocol 2: Activity-Based Protein Profiling (ABPP) for Off-Target Identification

This protocol provides a conceptual framework for using ABPP to identify serine hydrolase off-targets, a class of enzymes that could potentially interact with PGH.

  • Probe Synthesis: Synthesize a probe version of PGH that contains a reporter tag (e.g., biotin or a clickable alkyne) and a reactive group that can covalently bind to the active sites of target proteins.[6]

  • Proteome Labeling: Incubate the PGH probe with a complex proteome (e.g., cell lysate or tissue homogenate). A competitive profiling experiment can be performed by pre-incubating the proteome with excess PGH before adding the probe.

  • Enrichment of Labeled Proteins: If using a biotinylated probe, enrich the probe-labeled proteins using streptavidin beads.

  • Mass Spectrometry Analysis: Digest the enriched proteins into peptides and identify them using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that show reduced labeling in the presence of the competing PGH, as these represent high-confidence binding partners.[12]

Data Presentation

Table 1: On-Target vs. Off-Target Activity of PGH

Use the following table structure to summarize your quantitative data from screening assays. This allows for a clear comparison of PGH's potency and selectivity.

Target ClassTarget NameAssay TypeIC50 / Ki (µM)% Inhibition @ 10 µMNotes
On-Target Triosephosphate IsomeraseEnzyme ActivityPrimary intended target
On-Target Fructose-Bisphosphate AldolaseEnzyme ActivityKnown on-target
Off-Target Predicted Target 1Binding AssayPredicted via in silico analysis
Off-Target Predicted Target 2Enzyme ActivityIdentified via proteomics screen
Off-Target Kinase Panel HitKinase AssayIdentified via HTS

Mandatory Visualization

Below are diagrams generated using the DOT language to visualize key workflows and concepts related to identifying and minimizing off-target effects.

Off_Target_Identification_Workflow cluster_computational In Silico Prediction cluster_experimental Experimental Validation cluster_analysis Analysis & Prioritization cluster_confirmation Confirmation PGH_Structure PGH Structure Similarity_Search Chemical Similarity Search PGH_Structure->Similarity_Search ML_Prediction Machine Learning Prediction PGH_Structure->ML_Prediction Hit_List Generate Hit List Similarity_Search->Hit_List ML_Prediction->Hit_List HTS High-Throughput Screening HTS->Hit_List Proteomics Chemical Proteomics (ABPP/CCCP) Proteomics->Hit_List Phenotypic Phenotypic Screening Phenotypic->Hit_List Prioritize Prioritize Targets Hit_List->Prioritize Validation Validate in Orthogonal Assays Prioritize->Validation

Caption: Workflow for identifying potential off-target effects of PGH.

Troubleshooting_Phenotype Start Unexpected Cellular Phenotype Observed with PGH Question1 Does a structurally different inhibitor of the same target cause the same phenotype? Start->Question1 Conclusion1 Phenotype is likely ON-TARGET Question1->Conclusion1 Yes Conclusion2 Phenotype is likely OFF-TARGET Question1->Conclusion2 No Yes1 Yes No1 No Action Proceed with Off-Target Identification Workflow Conclusion2->Action

Caption: Logic diagram for troubleshooting an unexpected cellular phenotype.

Minimizing_Off_Target_Effects Start Identified Off-Target Effects Strategy1 Rational Drug Design (Optimize PGH structure for higher selectivity) Start->Strategy1 Strategy2 Dose Optimization (Use lowest effective concentration) Start->Strategy2 Strategy3 Limit Exposure Time (Reduce incubation time in cellular assays) Start->Strategy3 Outcome Reduced Off-Target Effects & Improved Data Quality Strategy1->Outcome Strategy2->Outcome Strategy3->Outcome

Caption: Strategies to minimize the identified off-target effects of PGH.

References

Technical Support Center: Refining Purification Methods for Phosphoglycolohydroxamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Phosphoglycolohydroxamic Acid (PGH).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of PGH Incomplete conversion of the phosphoglycolamide intermediate.- Ensure the hydroxylamine solution is freshly prepared and in sufficient excess. - Monitor the reaction pH and maintain it in the alkaline range as specified in the protocol. - Increase reaction time or temperature moderately, monitoring for degradation.
Precipitation of the barium salt of phosphoglycolamide was incomplete.- Ensure the pH is appropriately adjusted to facilitate precipitation. - Add ethanol slowly to the aqueous solution to aid precipitation. - Cool the solution for an extended period to maximize crystal formation.
Loss of product during ion-exchange chromatography.- Ensure the anion exchange resin is properly equilibrated to the starting buffer pH. - Optimize the salt gradient for elution; a shallower gradient may improve separation and recovery. - Check for product breakthrough in the flow-through and wash fractions.
Product is Contaminated with Inorganic Salts (e.g., NaCl, Barium Salts) Inefficient removal during washing or dialysis.- Wash the precipitated intermediate thoroughly with cold ethanol/water mixtures. - For the final product, use a desalting column or dialysis with an appropriate molecular weight cutoff membrane. - Lyophilize the final pure fractions to remove volatile salts like ammonium bicarbonate if used in elution.
Presence of Unreacted Starting Material (Phosphoglycolamide) Incomplete reaction with hydroxylamine.- As with low yield, verify the quality and quantity of hydroxylamine. - Extend the reaction time and ensure adequate mixing.
Co-elution during chromatography.- Adjust the salt gradient in anion exchange chromatography to better resolve PGH from the less acidic phosphoglycolamide.
PGH appears oily or fails to crystallize/precipitate Presence of residual organic solvents or other impurities.- Ensure all volatile solvents are removed under vacuum. - Attempt to precipitate the product from an aqueous solution by the slow addition of a miscible organic solvent like ethanol or isopropanol. - If using ion-exchange, ensure the collected fractions are free of gradient-forming salts before attempting precipitation.
Final Product Shows Broad Peaks in NMR or Multiple Spots on TLC Presence of multiple impurities or degradation products.- Re-purify the material using a shallower gradient on the anion exchange column. - Consider an alternative purification method such as preparative HPLC. - Assess the stability of PGH under the purification conditions (pH, temperature) to prevent on-column degradation.

Frequently Asked Questions (FAQs)

1. What is the most common method for purifying this compound?

The most common purification strategy involves a multi-step process that begins with the isolation of the intermediate, phosphoglycolamide, typically as a barium salt. This intermediate is then converted to the hydroxamic acid. The final purification of PGH is often achieved through anion exchange chromatography, which separates the desired product from unreacted starting materials and byproducts based on its negative charge at neutral to alkaline pH.[1][2]

2. How can I remove inorganic salt impurities from my final PGH product?

Inorganic salts can be removed by several methods. After precipitation steps, thorough washing of the filter cake with a cold solvent in which the salt is soluble but the product is not is effective. For the final purified PGH, size exclusion chromatography (desalting column) or dialysis are common and effective methods for removing residual salts from the solution before lyophilization.

3. What are the expected impurities in PGH synthesis and how can I detect them?

Common impurities may include:

  • Unreacted phosphoglycolamide: Can be detected by TLC or HPLC, as it will have a different retention time than PGH.

  • Inorganic salts: Can be detected by conductivity measurements or ion chromatography.

  • Byproducts from the phosphorylation of glycolonitrile: The synthesis from glycolonitrile may have impurities that can interfere with subsequent steps.[3]

Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for assessing the purity of the final product.[4]

4. Can I use recrystallization to purify PGH?

Recrystallization can be a viable method for purifying solid compounds.[5] For PGH, which is a polar and charged molecule, finding a suitable single-solvent system for recrystallization can be challenging. A common approach for such molecules is to dissolve the impure solid in a solvent in which it is soluble (e.g., water) and then slowly add a miscible "anti-solvent" in which it is insoluble (e.g., ethanol or acetone) to induce crystallization.[6] The success of this technique will depend on the nature of the impurities.

5. What type of ion-exchange resin is suitable for PGH purification?

A weak or strong anion exchange resin can be used for PGH purification.[7][8] Since PGH has a phosphate group, it will be negatively charged at neutral pH and will bind to an anion exchanger. A common strategy is to load the sample onto the column at a neutral pH (e.g., 7.0-7.5) in a low-salt buffer and then elute with a salt gradient (e.g., 0-1 M NaCl or ammonium bicarbonate).

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound (adapted from Weber et al., 2003)

This protocol is a generalized procedure based on the cited literature and common organic synthesis techniques.

Step 1: Synthesis of Phosphoglycolamide Barium Salt

  • Phosphorylate glycolamide with polyphosphoric acid.

  • Neutralize the reaction mixture with a saturated solution of barium hydroxide to a pH of approximately 8.

  • Cool the solution to 4°C to precipitate the barium salt of phosphoglycolamide.

  • Collect the precipitate by filtration and wash with cold water and then ethanol.

  • Dry the solid under vacuum.

Step 2: Conversion to this compound

  • Dissolve the phosphoglycolamide barium salt in water.

  • Add a freshly prepared, alkaline solution of hydroxylamine (in excess).

  • Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, the solution contains the crude PGH.

Step 3: Purification by Anion Exchange Chromatography

  • Equilibrate an anion exchange column (e.g., DEAE-Sephadex or a similar resin) with a low concentration buffer (e.g., 10 mM Tris-HCl, pH 7.5).

  • Load the crude PGH solution onto the column.

  • Wash the column with the equilibration buffer to remove any unbound impurities.

  • Elute the bound PGH using a linear salt gradient (e.g., 0 to 1 M NaCl in the equilibration buffer).

  • Collect fractions and analyze for the presence of PGH using a suitable assay or HPLC.

  • Pool the pure fractions, desalt using dialysis or a desalting column, and lyophilize to obtain the final product as a solid.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Glycolamide step1 Phosphorylation with Polyphosphoric Acid start->step1 intermediate Phosphoglycolamide (Barium Salt) step1->intermediate step2 Reaction with Alkaline Hydroxylamine intermediate->step2 crude_pgh Crude PGH Solution step2->crude_pgh step3 Anion Exchange Chromatography crude_pgh->step3 step4 Desalting (Dialysis/GFC) step3->step4 final_product Pure PGH (Solid) step4->final_product

Caption: Experimental workflow for the synthesis and purification of PGH.

troubleshooting_logic start Low Purity of PGH check_impurities Identify Impurities (TLC, HPLC, NMR) start->check_impurities salt_impurity Inorganic Salts Present? check_impurities->salt_impurity starting_material_impurity Starting Material Present? salt_impurity->starting_material_impurity No desalt Action: Desalt/Dialyze salt_impurity->desalt Yes other_impurity Other Impurities? starting_material_impurity->other_impurity No re_chromatograph Action: Re-run Chromatography with Shallow Gradient starting_material_impurity->re_chromatograph Yes re_precipitate Action: Re-precipitate or Recrystallize other_impurity->re_precipitate Yes

Caption: Troubleshooting logic for low purity of the final PGH product.

References

Technical Support Center: Crystallization of Enzyme-Phosphoglycolohydroxamic Acid (PGH) Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with crystallizing enzyme-Phosphoglycolohydroxamic Acid (PGH) complexes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in obtaining well-diffracting crystals of enzyme-PGH complexes?

A1: The main challenges include:

  • Low Ligand Occupancy: The PGH molecule may not bind to all enzyme molecules in the crystal lattice, leading to weak or absent electron density for the ligand.

  • Protein Precipitation: The addition of PGH can sometimes destabilize the protein, causing it to precipitate out of solution before crystals can form.

  • Poor Crystal Quality: Crystals that do form may be small, poorly ordered, or diffract weakly, making structure determination difficult.

  • Ligand Solubility and Stability: PGH may have limited solubility in crystallization conditions or could be unstable over the time course of a crystallization experiment.[1]

  • Conformational Changes: The binding of PGH may induce conformational changes in the enzyme that are not conducive to crystal packing.

Q2: Should I use co-crystallization or soaking to obtain my enzyme-PGH complex crystals?

A2: The choice between co-crystallization and soaking is protein-dependent.[2]

  • Co-crystallization , where the enzyme and PGH are mixed prior to crystallization trials, is often the method of choice when the ligand is poorly soluble or when the protein is unstable without the ligand.[3] It is also preferred if PGH binding induces a significant conformational change in the enzyme.

  • Soaking , where pre-grown apo-enzyme crystals are transferred to a solution containing PGH, is a higher-throughput method and requires less protein.[2] It is suitable when you have a reproducible apo-crystal system and the crystals are robust enough to tolerate the soaking process.[2]

Q3: What is a good starting concentration for PGH in my crystallization experiments?

A3: For co-crystallization, a 5 to 10-fold molar excess of PGH to the enzyme is a common starting point. For soaking experiments with inhibitors of unknown affinity, a concentration of 0.1–1 mM is a reasonable starting point, solubility permitting.[2] If the dissociation constant (Kd) is known, aim for a concentration at least 10 times the Kd to ensure high occupancy.

Q4: How can I improve the solubility of PGH in my crystallization screens?

A4: If PGH has low solubility, you can try:

  • Using a co-solvent: Dimethyl sulfoxide (DMSO) is a commonly used co-solvent that can help to dissolve hydrophobic compounds. Most protein crystals can tolerate 1-2% DMSO, and some up to 10-20%.

  • Modifying the buffer: The addition of polyethylene glycol (PEG) as a co-solvent can sometimes increase the solubility of ligands.

Q5: What are the key considerations for cryoprotecting enzyme-PGH complex crystals?

A5: Effective cryoprotection is crucial to prevent ice formation and preserve crystal quality during X-ray data collection.

  • The cryoprotectant solution should be prepared in a buffer that is compatible with your crystallization condition.

  • It is essential to include PGH in the cryoprotectant solution to prevent the ligand from diffusing out of the crystal.

  • Common cryoprotectants include glycerol, ethylene glycol, and low-molecular-weight PEGs. The optimal concentration needs to be determined empirically, but typically ranges from 10-30%.

Troubleshooting Guides

Problem 1: No Crystals or Poor Quality Crystals After Adding PGH
Possible Cause Troubleshooting Strategy
Protein Precipitation Reduce the concentration of the protein, PGH, or precipitant. Screen a wider range of pH and temperature conditions.
Ligand-induced Instability Try co-crystallization instead of soaking. If co-crystallizing, consider a shorter incubation time before setting up drops.
Inappropriate Crystallization Conditions Perform a new screen with the enzyme-PGH complex against a broad range of crystallization conditions.
Poor Ligand Solubility Add a co-solvent like DMSO (typically 1-5%) to the crystallization drop to improve PGH solubility.
Problem 2: Low Occupancy of PGH in the Crystal Structure
Possible Cause Troubleshooting Strategy
Low Ligand Concentration Increase the molar excess of PGH in co-crystallization or the concentration in soaking solutions (e.g., up to 5-10 mM if soluble).
Short Soaking Time Increase the soaking time. This can range from minutes to several hours or even days, and needs to be optimized.
Competitive Binding Ensure that no components of the crystallization buffer are competing with PGH for the binding site.
Crystal Packing Obstructs Binding Site If the binding site is blocked by crystal contacts, co-crystallization is the only viable option.
Problem 3: Poor X-ray Diffraction Quality
Possible Cause Troubleshooting Strategy
Crystal Disorder Try post-crystallization treatments like crystal annealing or dehydration.
Suboptimal Cryoprotection Screen a variety of cryoprotectants and concentrations. Consider a stepwise transfer to the final cryoprotectant concentration.
Small Crystal Size Optimize crystallization conditions to grow larger crystals. Consider micro-seeding or macro-seeding techniques.
High Solvent Content Controlled dehydration of the crystal can sometimes improve packing and diffraction resolution.

Data Presentation

Table 1: Example Crystallization Conditions for Enzyme-PGH Analog Complexes

ParameterRabbit Phosphoglucose Isomerase (PGI) with 5-phospho-d-arabinonohydroxamic acid (5PAH)[4]Yeast Triosephosphate Isomerase (TIM) with Phosphoglycolohydroxamate (PGH)[5]
Method Hanging Drop Vapor DiffusionNot specified, but complex structure solved
Protein Concentration 15 mg/mLNot specified
Ligand Concentration Not specified for co-crystallization, 5mM for soakingNot specified
Reservoir Solution 12–14% PEG 8000, 250 mM Magnesium Acetate, 100 mM Sodium Cacodylate pH 6.5Not specified
Temperature Room TemperatureNot specified
Crystal Morphology Colorless hexagonal rodsNot specified

Table 2: Example Cryoprotectant Compositions

ParameterRabbit PGI with 5PAH[4]General Starting Recommendation
Cryoprotectant 20% Glycerol10-30% Glycerol or Ethylene Glycol
Base Buffer 16% PEG 8000, 250 mM Mg acetate, 100 mM Na cacodylate pH 6.5Mother liquor from the crystallization condition
Ligand Concentration 5 mM 5PAHSame or slightly higher than in the crystallization/soaking solution
Soaking Time 5 minutesA few seconds to minutes

Experimental Protocols

Protocol 1: Co-crystallization of an Enzyme with Phosphoglycolohydroxamic Acid
  • Complex Formation:

    • Prepare a stock solution of PGH in a suitable buffer (e.g., the same buffer as the protein). If solubility is an issue, a small amount of DMSO can be used.

    • Mix the purified enzyme with PGH at a 1:5 to 1:10 molar ratio (enzyme:PGH).

    • Incubate the mixture on ice for at least 30 minutes to allow for complex formation.

  • Crystallization Screening:

    • Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method.

    • Mix the enzyme-PGH complex solution with the reservoir solution in a 1:1 ratio.

    • Screen a wide range of commercially available or custom-made crystallization screens.

  • Crystal Optimization:

    • Once initial crystal hits are identified, optimize the conditions by varying the precipitant concentration, pH, and temperature.

    • Consider using additives from an additive screen to improve crystal quality.

  • Crystal Harvesting and Cryoprotection:

    • Prepare a cryoprotectant solution containing the components of the mother liquor, the cryoprotectant (e.g., 20% glycerol), and PGH at the same concentration used for crystallization.

    • Carefully transfer a single crystal to the cryoprotectant solution for a short period (e.g., 30 seconds).

    • Loop the crystal and flash-cool it in liquid nitrogen.

Protocol 2: Soaking of Apo-Enzyme Crystals with this compound
  • Grow Apo-Enzyme Crystals:

    • Optimize conditions to obtain well-formed, single crystals of the enzyme without the ligand.

  • Prepare Soaking Solution:

    • Prepare a "stabilizing solution" that is similar to the mother liquor from which the crystals grew.

    • Dissolve PGH in the stabilizing solution to the desired final concentration (e.g., 1-5 mM).

  • Perform the Soak:

    • Carefully transfer an apo-crystal into a drop of the PGH-containing soaking solution.

    • The soaking time can vary from minutes to hours; this is a critical parameter to optimize. Monitor the crystal for any signs of cracking or dissolving.

  • Crystal Harvesting and Cryoprotection:

    • Prepare a cryoprotectant solution as described in the co-crystallization protocol, ensuring it contains PGH.

    • Briefly move the soaked crystal to the cryoprotectant solution before looping and flash-cooling in liquid nitrogen.

Visualizations

Experimental_Workflow cluster_prep Protein & Ligand Preparation cluster_xtal Crystallization & Optimization cluster_analysis Data Collection & Analysis Prot_Pur Enzyme Purification Co_Cryst Co-crystallization Prot_Pur->Co_Cryst Screening Initial Screening Prot_Pur->Screening PGH_Prep PGH Stock Preparation PGH_Prep->Co_Cryst Co_Cryst->Screening Soaking Soaking Harvest Harvest & Cryo-cool Soaking->Harvest Optimization Optimization Screening->Optimization Optimization->Harvest Data_Collection X-ray Data Collection Harvest->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution

Caption: General workflow for obtaining enzyme-PGH complex crystals.

Troubleshooting_Diffraction Start Poor or No Diffraction Q_Quality Are crystals well-formed? Start->Q_Quality A_Optimize_Growth Optimize Crystallization Conditions (Precipitants, pH, Additives) Q_Quality->A_Optimize_Growth No Q_Cryo Is cryo-protection optimal? Q_Quality->Q_Cryo Yes A_Optimize_Growth->Q_Quality A_Optimize_Cryo Screen Cryoprotectants & Concentrations Q_Cryo->A_Optimize_Cryo No Q_Disorder Is internal disorder suspected? Q_Cryo->Q_Disorder Yes A_Optimize_Cryo->Q_Cryo A_Post_Cryst Try Annealing or Dehydration Q_Disorder->A_Post_Cryst Yes Success Good Diffraction Data Q_Disorder->Success No A_Post_Cryst->Success Ligand_Binding_Pathway E_free Free Enzyme (E) E_PGH_initial Initial Encounter Complex (E-PGH) E_free->E_PGH_initial PGH PGH PGH->E_PGH_initial Conformational_Change Conformational Change E_PGH_initial->Conformational_Change E_PGH_stable Stable Complex (E*-PGH) Conformational_Change->E_PGH_stable Yes Conformational_Change->E_PGH_stable No Crystal_Lattice Incorporation into Crystal Lattice E_PGH_stable->Crystal_Lattice

References

Validation & Comparative

Validating the Inhibitory Potency of Phosphoglycolohydroxamic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of newly synthesized Phosphoglycolohydroxamic Acid (PGH) against its primary enzyme targets, aldolase and triosephosphate isomerase. The performance of PGH is benchmarked against other known inhibitors, supported by experimental data and detailed methodologies to assist in the validation and assessment of this compound for therapeutic development.

Inhibitory Activity: A Quantitative Comparison

This compound has demonstrated potent inhibitory activity against two key enzymes in the glycolysis pathway: Fructose-Bisphosphate Aldolase (EC 4.1.2.13) and Triosephosphate Isomerase (EC 5.3.1.1). The following tables summarize the inhibitory constants (Ki) and IC50 values of PGH in comparison to other known inhibitors of these enzymes.

Table 1: Comparison of Inhibitory Activity against Fructose-Bisphosphate Aldolase

InhibitorOrganism/SourceInhibition Constant (Ki)IC50Citation(s)
This compound (PGH) Rabbit Muscle~2 µM-[1]
This compound (PGH) Bacillus stearothermophilus~2 nM-[1]
Hexitol Bis-phosphateTrypanosoma bruceiCompetitive Inhibitor-
Mannitol Bis-phosphate (MBP)Rabbit MuscleMore active than Glucitol counterpart-
Compound 1H. pylori, C. albicans, M. tuberculosis, Y. pestis0.0016 - 0.07 µMSub-nanomolar range
Compound 3gCandida albicans-2.7 µM

Table 2: Comparison of Inhibitory Activity against Triosephosphate Isomerase

InhibitorOrganism/SourceInhibition Constant (Ki)IC50Citation(s)
This compound (PGH) Chicken6 - 14 µM-[1]
Phosphoglycolic Acid (PGA)General3 µM-[1]
2(N-formyl-N-hydroxy)aminoethyl phosphonate (IPP)General--[1]
3-PhosphoglycerateGeneral0.2 - 1.3 mM-[1]
Glycerol PhosphateGeneral0.2 - 1.3 mM-[1]
Phosphoenolpyruvate (PEP)General0.2 - 1.3 mM-[1][2]
2,9-Dimethyl-BC+Bovine BrainPotent Inhibitor-[3]

Experimental Protocols

Accurate validation of the inhibitory activity of newly synthesized PGH requires robust and reproducible experimental protocols. The following are detailed methodologies for assaying the inhibition of Fructose-Bisphosphate Aldolase and Triosephosphate Isomerase.

Protocol 1: Aldolase Inhibition Assay (Colorimetric)

This protocol is based on the colorimetric determination of the reaction products of aldolase.

Materials:

  • Aldolase Assay Buffer (e.g., 25 mM HEPES, pH 7.5)

  • Fructose-1,6-bisphosphate (FBP) substrate solution

  • Aldolase enzyme solution

  • This compound (PGH) and other inhibitors

  • Colorimetric probe (e.g., reduces to a colored product with absorbance at 450 nm)[4]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare serial dilutions of PGH and other inhibitors in the Aldolase Assay Buffer.

  • Reaction Mixture Preparation: For each reaction, prepare a master mix containing the Aldolase Assay Buffer, FBP substrate, and the colorimetric probe.

  • Initiation of Reaction: Add the aldolase enzyme solution to each well of the 96-well plate.

  • Inhibitor Addition: Add the various concentrations of PGH or other inhibitors to the respective wells. Include a control well with no inhibitor.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C).

  • Measurement: Measure the absorbance at 450 nm at regular time intervals in kinetic mode.[4]

  • Data Analysis: Determine the initial reaction rates from the linear portion of the absorbance versus time curve. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Triosephosphate Isomerase Inhibition Assay (Spectrophotometric)

This protocol is a coupled enzyme assay that spectrophotometrically monitors the activity of triosephosphate isomerase.

Materials:

  • Triethanolamine-HCl buffer (e.g., 0.1 M, pH 7.6)

  • Glyceraldehyde-3-phosphate (GAP) substrate solution

  • NADH solution

  • α-glycerophosphate dehydrogenase (GDH) coupling enzyme

  • Triosephosphate Isomerase (TPI) enzyme solution

  • This compound (PGH) and other inhibitors

  • UV-transparent cuvettes or microplate

  • Spectrophotometer or microplate reader capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, mix the triethanolamine-HCl buffer, GAP substrate solution, NADH, and GDH.

  • Inhibitor and Enzyme Addition: Add the desired concentration of PGH or other inhibitors to the reaction mixture. Initiate the reaction by adding the TPI enzyme solution.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+. Record the absorbance at regular time intervals.

  • Data Analysis: Calculate the initial reaction rate from the linear portion of the absorbance versus time plot. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value. For Ki determination, perform the assay at various substrate and inhibitor concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Visualizing the Experimental and Biological Context

To better understand the experimental process and the biological significance of inhibiting aldolase and triosephosphate isomerase, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis cluster_comparison Comparison synthesis Synthesize PGH assay_setup Set up Enzyme Reactions synthesis->assay_setup inhibitors Prepare Alternative Inhibitors inhibitors->assay_setup enzyme_prep Prepare Aldolase & TPI enzyme_prep->assay_setup reagents Prepare Assay Reagents reagents->assay_setup add_inhibitors Add PGH & Alternatives assay_setup->add_inhibitors incubation Incubate add_inhibitors->incubation measurement Measure Activity (Spectrophotometry) incubation->measurement rate_calc Calculate Reaction Rates measurement->rate_calc inhibition_calc Determine % Inhibition rate_calc->inhibition_calc ic50_ki Calculate IC50 / Ki Values inhibition_calc->ic50_ki compare_data Compare PGH vs Alternatives ic50_ki->compare_data conclusion Draw Conclusions compare_data->conclusion

Caption: Experimental workflow for validating PGH inhibitory activity.

glycolysis_pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP Aldolase Aldolase (Target of PGH) F16BP->Aldolase DHAP Dihydroxyacetone phosphate (DHAP) TPI Triosephosphate Isomerase (TPI) (Target of PGH) DHAP->TPI GAP Glyceraldehyde-3- phosphate (GAP) BPG 1,3-Bisphosphoglycerate GAP->BPG PG3 3-Phosphoglycerate BPG->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate Aldolase->DHAP Aldolase->GAP TPI->GAP

Caption: Glycolysis pathway highlighting the PGH target enzymes.

References

A Comparative Structural Analysis of Enzyme-Phosphoglycolohydroxamic Acid Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphoglycolohydroxamic acid (PGH) is a potent transition-state analog inhibitor of several key enzymes involved in metabolism. Its structural similarity to the enediolate intermediate of reactions catalyzed by enzymes such as Triosephosphate Isomerase (TIM) and Methylglyoxal Synthase (MGS) allows it to bind with high affinity to their active sites. This guide provides a detailed structural and quantitative comparison of PGH in complex with three distinct enzymes: Triosephosphate Isomerase, Methylglyoxal Synthase, and Quinolinate Synthase. The data presented herein is crucial for understanding the molecular basis of inhibition and for the rational design of novel therapeutics.

Quantitative Comparison of Binding Affinities

The inhibitory potency of PGH varies significantly among different target enzymes, reflecting differences in their active site architecture and electrostatic environments. The following table summarizes the key quantitative data for the interaction of PGH with Triosephosphate Isomerase (TIM), Methylglyoxal Synthase (MGS), and Quinolinate Synthase (NadA).

EnzymePDB IDOrganismInhibition Constant (Kᵢ)Method
Triosephosphate Isomerase (TIM) 7TIMSaccharomyces cerevisiae (Yeast)6-14 µM[1], 8 µM[2]Kinetic Assays
Methylglyoxal Synthase (MGS) 1IK4Escherichia coli39 nM[3]Kinetic Assays
Quinolinate Synthase (NadA) 5F33Thermotoga maritimaNot ReportedX-ray Crystallography[4][5]

Structural Comparison of Active Site Interactions

The high-resolution crystal structures of PGH in complex with TIM, MGS, and NadA reveal the specific molecular interactions that underpin its inhibitory activity. While PGH mimics the enediolate intermediate in all three cases, the precise geometry of the binding pocket and the nature of the key interactions differ.

EnzymeKey Interacting ResiduesKey Interaction Distances & Features
Triosephosphate Isomerase (TIM) Glu-165, His-95, Lys-12, Asn-10[6]- Glu-165 acts as the catalytic base, abstracting a proton.[6]- His-95 donates a proton to the hydroxamate oxygen.[1]- Lys-12 and Asn-10 stabilize the negative charge on the phosphate group through hydrogen bonds.[6]
Methylglyoxal Synthase (MGS) Asp-71, His-19, His-98[3]- A short, strong hydrogen bond is formed between the NOH of PGH and the carboxylate of Asp-71 (2.30−2.37 ± 0.24 Å).[3]- His-19 and Asp-71 approach the NO group of PGH.[3][7]- His-98 interacts with the carbonyl oxygen of PGH.[3][7]- The phosphate group of PGH accepts nine hydrogen bonds from seven residues.[3]
Quinolinate Synthase (NadA) Tyr-107, Tyr-21- PGH binds with its phosphate group at the site where the carboxylate groups of the condensation intermediate also bind.[5]- The terminal -OH and C=O groups of PGH are involved in binding to the [4Fe-4S] cluster.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the enzymatic reaction pathways and a general experimental workflow for the structural and kinetic characterization of enzyme-PGH complexes.

Enzyme_PGH_Binding_Pathway cluster_tim Triosephosphate Isomerase (TIM) Catalysis cluster_mgs Methylglyoxal Synthase (MGS) Catalysis DHAP Dihydroxyacetone Phosphate (DHAP) Enediol_TIM cis-Enediol(ate) Intermediate DHAP->Enediol_TIM Glu-165 (Base) GAP D-Glyceraldehyde 3-Phosphate (GAP) Enediol_TIM->GAP Glu-165 (Acid) PGH_TIM Phosphoglycolohydroxamic Acid (PGH) Enediol_TIM->PGH_TIM Analogue DHAP_MGS Dihydroxyacetone Phosphate (DHAP) Enediol_MGS cis-Enediol(ate) Intermediate DHAP_MGS->Enediol_MGS Asp-71 (Base) Methylglyoxal Methylglyoxal + Phosphate Enediol_MGS->Methylglyoxal Phosphate Elimination PGH_MGS Phosphoglycolohydroxamic Acid (PGH) Enediol_MGS->PGH_MGS Analogue

Figure 1: Catalytic pathways of TIM and MGS, and the role of PGH as a transition-state analogue.

Experimental_Workflow cluster_expression Protein Production cluster_purification Purification cluster_characterization Characterization Gene_Cloning Gene Cloning into Expression Vector Transformation Transformation into E. coli Gene_Cloning->Transformation Expression Protein Expression (e.g., IPTG induction) Transformation->Expression Harvesting Cell Harvesting Expression->Harvesting Lysis Cell Lysis (Sonication) Harvesting->Lysis Centrifugation Centrifugation Lysis->Centrifugation Affinity_Chrom Affinity Chromatography (e.g., Ni-NTA) Centrifugation->Affinity_Chrom SEC Size-Exclusion Chromatography Affinity_Chrom->SEC Kinetic_Assay Enzyme Kinetic Assays (Determination of Ki) SEC->Kinetic_Assay Crystallization Co-crystallization with PGH SEC->Crystallization Xray_Diffraction X-ray Diffraction Crystallization->Xray_Diffraction Structure_Determination Structure Determination & Analysis Xray_Diffraction->Structure_Determination

References

Kinetic comparison between Phosphoglycolohydroxamic Acid and other enzyme inhibitors.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive kinetic comparison of Phosphoglycolohydroxamic Acid (PGH) with other inhibitors targeting key enzymes in glycolysis: Fructose-1,6-bisphosphate Aldolase (FBA) and Triosephosphate Isomerase (TIM).

This compound is a potent competitive inhibitor of both Class I and Class II fructose-bisphosphate aldolases as well as triosephosphate isomerase[1][2][3]. Its mechanism of action is attributed to its structural similarity to the enediol(ate) reaction intermediate, allowing it to bind tightly to the active site of these enzymes. This guide synthesizes available kinetic data to offer a clear comparison of PGH's efficacy against other known inhibitors of these crucial metabolic enzymes.

Quantitative Kinetic Data Comparison

The following tables summarize the inhibition constants (Ki) and IC50 values for PGH and other selected inhibitors of Triosephosphate Isomerase and Fructose-1,6-bisphosphate Aldolase. Lower Ki and IC50 values indicate higher inhibitory potency.

Table 1: Kinetic Comparison of Triosephosphate Isomerase (TIM) Inhibitors

InhibitorEnzyme SourceInhibition TypeK_i_ (µM)Citation(s)
This compound (PGH) Not SpecifiedCompetitive3 - 4[4]
2-PhosphoglycolateNot SpecifiedCompetitive-[5]
D-Glycerol-1-phosphateNot SpecifiedSubstrate Analog-[5]
Sulfate, Phosphate, Arsenate ionsNot SpecifiedCompetitive-[5]

Table 2: Kinetic Comparison of Fructose-1,6-bisphosphate Aldolase (FBA) Inhibitors

InhibitorEnzyme SourceInhibition TypeK_i_ (mM)Citation(s)
This compound (PGH) Rabbit MuscleCompetitiveNot Found[1]
Adenosine Triphosphate (ATP)Rabbit MuscleCompetitive0.04[6]
Adenosine Diphosphate (ADP)Rabbit MuscleCompetitive-
Adenosine Monophosphate (AMP)Rabbit MuscleCompetitive-
Inorganic PhosphateRabbit MuscleCompetitive0.78[6]

Note: While this compound is a known competitive inhibitor of Fructose-1,6-bisphosphate Aldolase, a specific Ki value was not found in the reviewed literature.

Visualizing the Mechanism: Competitive Inhibition

The following diagram illustrates the principle of competitive inhibition, which is the mechanism of action for this compound.

Competitive_Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 EI Enzyme-Inhibitor Complex (EI) E->EI Ki S Substrate (S) S->ES I Inhibitor (PGH) I->EI ES->E k-1 P Product (P) ES->P k_cat_ NoReaction No Reaction EI->NoReaction

Competitive inhibition of an enzyme by an inhibitor like PGH.

Experimental Protocols

The determination of kinetic parameters such as the inhibition constant (Ki) is crucial for evaluating the potency of an enzyme inhibitor. Below is a generalized experimental protocol for determining the Ki of a competitive inhibitor.

Objective: To determine the inhibition constant (Ki) of a compound against a target enzyme.
Materials:
  • Purified target enzyme (Fructose-1,6-bisphosphate Aldolase or Triosephosphate Isomerase)

  • Substrate for the enzyme (e.g., Fructose-1,6-bisphosphate for FBA, Glyceraldehyde-3-phosphate for TIM)

  • Inhibitor (e.g., this compound)

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • Coupling enzymes and cofactors for spectrophotometric assay (if necessary, e.g., NADH and α-glycerophosphate dehydrogenase for FBA assay)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements

  • Standard laboratory equipment (pipettes, tubes, etc.)

Procedure:
  • Enzyme Activity Assay Optimization:

    • Determine the optimal concentration of the enzyme and substrate to yield a linear reaction rate over a defined period.

    • The substrate concentration is typically kept at or below the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibition.

  • Inhibitor Stock Solution Preparation:

    • Prepare a concentrated stock solution of the inhibitor in a suitable solvent (e.g., water or DMSO).

    • Perform serial dilutions of the inhibitor stock to create a range of concentrations to be tested.

  • Kinetic Measurements:

    • Set up a series of reactions in a 96-well microplate. Each reaction should contain:

      • Assay buffer

      • A fixed, optimized concentration of the enzyme.

      • Varying concentrations of the substrate.

      • A fixed concentration of the inhibitor (repeat for several inhibitor concentrations).

      • Control reactions with no inhibitor.

    • Initiate the reaction by adding the substrate.

    • Immediately place the microplate in a pre-warmed microplate reader.

    • Monitor the change in absorbance over time at the appropriate wavelength (e.g., 340 nm for NADH oxidation). The rate of reaction (initial velocity, V₀) is determined from the linear portion of the progress curve.

  • Data Analysis:

    • Plot the initial velocity (V₀) against the substrate concentration for each inhibitor concentration.

    • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or use non-linear regression analysis to fit the data to the Michaelis-Menten equation for competitive inhibition: V₀ = (Vmax * [S]) / (Km(1 + [I]/Ki) + [S])

    • From the Lineweaver-Burk plot, the apparent Km (Km_app) can be determined from the x-intercept (-1/Km_app) for each inhibitor concentration.

    • The Ki can then be calculated from the equation: Km_app = Km * (1 + [I]/Ki)

    • Alternatively, a Dixon plot (1/V₀ vs. [I]) at different fixed substrate concentrations can be used. The intersection of the lines gives -Ki.

This guide provides a foundational understanding of the kinetic profile of this compound in comparison to other inhibitors. The provided data and protocols can serve as a valuable resource for researchers engaged in enzyme kinetics and drug discovery.

References

Unveiling the Molecular Embrace: A Comparative Guide to Validating Phosphoglycolohydroxamic Acid's Binding Site

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise binding interactions of an inhibitor is paramount. This guide provides a comprehensive comparison of methodologies for validating the binding site of Phosphoglycolohydroxamic Acid (PGH), a potent inhibitor of key metabolic enzymes like triosephosphate isomerase (TIM) and aldolase. We delve into the gold-standard technique of site-directed mutagenesis and compare its performance with robust biophysical alternatives, supported by experimental data and detailed protocols.

This compound (PGH) serves as a valuable chemical probe and a potential therapeutic lead due to its inhibitory action on critical enzymes in glycolysis and other metabolic pathways. Validating its binding site is a crucial step in understanding its mechanism of action and in the rational design of more potent and selective inhibitors.

Site-Directed Mutagenesis: Pinpointing Critical Interactions

Site-directed mutagenesis is a powerful technique to functionally assess the importance of specific amino acid residues in inhibitor binding. By systematically replacing residues hypothesized to interact with PGH and evaluating the impact on binding affinity, researchers can definitively map the binding pocket.

A study on rabbit muscle aldolase A, an enzyme inhibited by phosphorylated compounds structurally similar to PGH, demonstrated the effectiveness of this approach. Mutagenesis of positively charged residues within the active site, predicted to interact with the phosphate group of inhibitors, led to a significant reduction in binding affinity.

Enzyme Mutation Fold Increase in Ki (relative to Wild-Type) Reference
Rabbit Muscle Aldolase AR42AMarked Decrease in Affinity[1][2]
Rabbit Muscle Aldolase AK107AMarked Decrease in Affinity[1][2]
Rabbit Muscle Aldolase AR148AMarked Decrease in Affinity[1][2]
Rabbit Muscle Aldolase AK146RMarked Decrease in Affinity[1][2]

Table 1: Impact of Active Site Mutations on Inhibitor Binding to Aldolase A. Data from studies on a structurally related inhibitor, inositol 1,4,5-trisphosphate, highlights the importance of these residues in binding phosphorylated ligands.

The crystal structure of Saccharomyces cerevisiae TIM in complex with PGH provides a detailed atomic map of the binding site, revealing hydrogen bonding and electrostatic interactions with residues His95, Glu165, Lys12, and Asn10.[4][5][6] This structural data provides an excellent foundation for designing targeted mutagenesis studies.

A Comparative Look: Alternative Methods for Binding Site Validation

While site-directed mutagenesis provides functional evidence, a multi-pronged approach using biophysical techniques can offer complementary and often more direct insights into the binding event.

Method Principle Information Obtained Advantages Limitations
Site-Directed Mutagenesis Alteration of specific amino acids to assess their functional role.Functional importance of residues for binding (indirect).Provides causal evidence of a residue's role in binding.Can cause unintended structural perturbations; indirect measure of binding.
X-ray Crystallography Diffraction of X-rays by a protein-ligand crystal.High-resolution 3D structure of the binding site and inhibitor pose.Provides direct atomic-level detail of the interaction.Requires protein crystallization which can be challenging; static picture of the interaction.
NMR Spectroscopy (STD, HSQC) Transfer of magnetization from protein to a bound ligand or chemical shift perturbations.Identifies which parts of the ligand are in close proximity to the protein; maps the binding interface on the protein.Does not require crystallization; provides information on dynamic interactions in solution.Requires larger amounts of protein; limited to certain protein sizes.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Provides a complete thermodynamic profile of the interaction; label-free.Requires relatively large amounts of material; sensitive to buffer conditions.
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surface.Binding affinity (Kd), association (kon) and dissociation (koff) rates.Real-time analysis of binding kinetics; high sensitivity; requires small amounts of analyte.Requires immobilization of one binding partner which may affect its activity; potential for mass transport limitations.

Table 2: Comparison of Methods for Validating Inhibitor Binding Sites.

Experimental Protocols

Site-Directed Mutagenesis Workflow

The following protocol provides a general framework for validating the PGH binding site using site-directed mutagenesis.

Site_Directed_Mutagenesis_Workflow cluster_cloning Plasmid Preparation & Mutagenesis cluster_expression Protein Expression & Purification cluster_analysis Biochemical Analysis Identify_Residues Identify Putative Binding Residues (from structure/homology) Design_Primers Design Mutagenic Primers Identify_Residues->Design_Primers Select target PCR Perform Inverse PCR with High-Fidelity Polymerase Design_Primers->PCR Introduce mutation DpnI_Digestion Digest Parental (Wild-Type) Plasmid with DpnI PCR->DpnI_Digestion Amplify mutant plasmid Transformation Transform into Competent E. coli DpnI_Digestion->Transformation Select for mutant Sequence_Verification Sequence Verify Mutant Plasmid Protein_Expression Express Wild-Type and Mutant Proteins Sequence_Verification->Protein_Expression Confirm mutation Protein_Purification Purify Proteins (e.g., Affinity Chromatography) Protein_Expression->Protein_Purification Obtain pure protein Enzyme_Assay Perform Enzyme Kinetic Assays Determine_Ki Determine Ki or IC50 for PGH Inhibition Enzyme_Assay->Determine_Ki Measure activity Compare_Data Compare Mutant vs. Wild-Type Data Determine_Ki->Compare_Data Quantify inhibition

Site-Directed Mutagenesis Workflow for Binding Site Validation.

Protocol Details:

  • Primer Design: Design complementary oligonucleotide primers containing the desired mutation. Primers should typically be 25-45 bases in length with a melting temperature (Tm) between 75-80°C. The mutation should be in the center of the primer.

  • PCR Mutagenesis: Perform inverse PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the gene of interest. Use a low number of cycles (12-18) to minimize the chance of secondary mutations.

  • DpnI Digestion: Digest the PCR product with DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, thereby selectively degrading the parental wild-type plasmid and leaving the newly synthesized, unmethylated mutant plasmid.

  • Transformation and Sequencing: Transform the DpnI-treated plasmid into competent E. coli cells. Select colonies and isolate the plasmid DNA. Verify the desired mutation and the absence of any other mutations by DNA sequencing.

  • Protein Expression and Purification: Express the wild-type and mutant proteins in a suitable expression system (e.g., E. coli). Purify the proteins to homogeneity using appropriate chromatography techniques.

  • Enzyme Inhibition Assay: Determine the enzymatic activity of the wild-type and mutant proteins in the presence of varying concentrations of PGH. Use a suitable substrate and monitor product formation or substrate depletion over time.

  • Data Analysis: Calculate the IC50 (inhibitor concentration that causes 50% inhibition) or the inhibition constant (Ki) for PGH for both the wild-type and mutant enzymes. A significant increase in the IC50 or Ki for a mutant enzyme indicates that the mutated residue is important for PGH binding.

Alternative Method Protocols

Isothermal Titration Calorimetry (ITC):

ITC_Workflow Prepare_Samples Prepare Protein (in cell) and PGH (in syringe) in identical buffer Equilibrate Equilibrate instrument and samples to experimental temperature Prepare_Samples->Equilibrate Titration Inject PGH into protein solution in small aliquots Equilibrate->Titration Measure_Heat Measure heat change after each injection Titration->Measure_Heat Analyze_Data Fit data to a binding model to determine Kd, ΔH, ΔS, n Measure_Heat->Analyze_Data

Isothermal Titration Calorimetry (ITC) Experimental Workflow.

Protocol Details:

  • Sample Preparation: Prepare the purified enzyme and PGH in the exact same, degassed buffer to minimize heats of dilution. The typical enzyme concentration in the sample cell is 10-50 µM, and the PGH concentration in the syringe is 10-20 times higher than the enzyme concentration.

  • Experiment Setup: Load the enzyme solution into the sample cell and the PGH solution into the injection syringe of the ITC instrument.

  • Titration: Perform a series of small, sequential injections of PGH into the enzyme solution while monitoring the heat released or absorbed.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of PGH to the enzyme. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Surface Plasmon Resonance (SPR):

SPR_Workflow Immobilize_Protein Immobilize purified enzyme (ligand) onto a sensor chip Inject_PGH Inject PGH (analyte) at various concentrations over the sensor surface Immobilize_Protein->Inject_PGH Monitor_Binding Monitor the change in refractive index (Response Units) in real-time Inject_PGH->Monitor_Binding Regeneration Regenerate the sensor surface to remove bound PGH Monitor_Binding->Regeneration Analyze_Data Fit the sensorgrams to determine kon, koff, and Kd Monitor_Binding->Analyze_Data Regeneration->Inject_PGH Next concentration

Surface Plasmon Resonance (SPR) Experimental Workflow.

Protocol Details:

  • Ligand Immobilization: Covalently immobilize the purified enzyme onto a suitable sensor chip surface.

  • Analyte Injection: Inject a series of PGH solutions at different concentrations over the sensor surface.

  • Data Acquisition: Monitor the association and dissociation phases in real-time by measuring the change in the SPR signal (response units).

  • Surface Regeneration: After each injection, regenerate the sensor surface using a solution that disrupts the enzyme-PGH interaction without denaturing the immobilized enzyme.

  • Data Analysis: Fit the resulting sensorgrams to a suitable kinetic model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Saturation Transfer Difference (STD) NMR:

STD_NMR_Workflow Prepare_Sample Prepare a sample containing the enzyme and a molar excess of PGH in D2O buffer Acquire_Spectra Acquire two spectra: one with on-resonance saturation of the protein Prepare_Sample->Acquire_Spectra Acquire_Spectra2 and one with off-resonance saturation Calculate_Difference Subtract the on-resonance spectrum from the off-resonance spectrum Acquire_Spectra2->Calculate_Difference Analyze_Spectrum Analyze the difference spectrum to identify PGH protons that received saturation Calculate_Difference->Analyze_Spectrum

Saturation Transfer Difference (STD) NMR Experimental Workflow.

Protocol Details:

  • Sample Preparation: Prepare a sample containing the purified enzyme and a 10- to 100-fold molar excess of PGH in a deuterated buffer.

  • NMR Data Acquisition: Acquire two 1D proton NMR spectra. In the first, selectively saturate a region of the spectrum where only the protein resonates. In the second, apply the saturation pulse at a frequency where neither the protein nor PGH absorbs.

  • Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting STD spectrum will only show signals from the PGH protons that were in close proximity to the saturated protein.

  • Epitope Mapping: The relative intensities of the signals in the STD spectrum provide information about which parts of the PGH molecule are most intimately involved in binding to the enzyme.

Conclusion

Validating the binding site of this compound is a critical endeavor for understanding its inhibitory mechanism and for the development of novel therapeutics. Site-directed mutagenesis, when guided by structural data, provides definitive functional evidence for the roles of specific residues in binding. However, a comprehensive understanding is best achieved by complementing this genetic approach with biophysical methods such as X-ray crystallography, NMR, ITC, and SPR. Each technique offers unique advantages and provides a different piece of the puzzle, from atomic-level structural details to the thermodynamics and kinetics of the interaction. By employing a combination of these powerful methodologies, researchers can build a robust and detailed model of how PGH interacts with its target enzymes, paving the way for future drug discovery efforts.

References

A Comparative Guide to Phosphoglycolohydroxamic Acid and Substrate Analogs in Triosephosphate Isomerase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Phosphoglycolohydroxamic Acid (PGH) and various substrate analogs as inhibitors of the glycolytic enzyme Triosephosphate Isomerase (TPI). TPI is a critical enzyme that catalyzes the reversible interconversion of dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde 3-phosphate (GAP), and its inhibition is a target for the development of antimicrobial and anticancer agents.[1][2] This document presents quantitative data, experimental methodologies, and a visual representation of the inhibitory mechanisms to aid in research and drug development.

Quantitative Comparison of Inhibitor Potency

The inhibitory effects of this compound and key substrate analogs on Triosephosphate Isomerase are summarized below. The data highlights the competitive nature and relative potencies of these compounds.

InhibitorType of InhibitionTarget EnzymeOrganismInhibition Constant (Ki)
This compound (PGH) Transition-State Analog[3]Triosephosphate IsomeraseRabbit Muscle / Chicken6-14 µM[4]
2-Phosphoglycolate (2-PG) Transition-State Analog[5][6]Triosephosphate IsomeraseYeast / Pea Leaves~3 µM[4][7]
D-Glycerol-1-Phosphate Substrate Analog[5]Triosephosphate IsomeraseNot SpecifiedWeak reversible inhibitor[4]
Phosphoenolpyruvate (PEP) Competitive Inhibitor[8][9]Triosephosphate IsomeraseRabbitKi in the range of 0.2-1.3 mM[4]
Bromohydroxyacetone Phosphate Active-Site-Directed (Irreversible)[10]Triosephosphate IsomeraseNot SpecifiedRapid inactivation[10]

Mechanism of Action and Experimental Observations

This compound (PGH) acts as a potent, competitive inhibitor of TPI.[1] It is considered a transition-state analog, mimicking the unstable enediol or enediolate intermediate formed during the isomerization of DHAP and GAP.[3] The structure of the TPI-PGH complex has been solved at high resolution, revealing that the hydroxamate group of PGH interacts with key active site residues, including the catalytic glutamate (Glu-165) and histidine (His-95).[3] This binding conformation sterically hinders the substrate from accessing the active site.

Substrate analogs, such as D-glycerol-1-phosphate, also act as competitive inhibitors by binding to the active site, though generally with lower affinity than transition-state analogs.[4][5] 2-Phosphoglycolate is another potent transition-state analog inhibitor of TPI.[5][6][7]

Phosphoenolpyruvate (PEP), a downstream glycolytic metabolite, has been identified as a feedback inhibitor of TPI.[8][9] It binds to the catalytic pocket of TPI, occluding the substrate and thus competitively inhibiting the enzyme.[8][9] This represents a physiological regulatory mechanism within the glycolytic pathway.

The workflow for comparing these inhibitors typically involves a series of enzyme kinetic assays.

G cluster_prep 1. Preparation cluster_assay 2. Enzyme Inhibition Assay cluster_analysis 3. Data Analysis P1 Purify Triosephosphate Isomerase (TPI) P2 Synthesize/Obtain Inhibitors: - PGH - Substrate Analogs P3 Prepare Assay Buffer (e.g., Triethanolamine buffer) A1 Incubate TPI with varying concentrations of inhibitor P3->A1 A2 Initiate reaction by adding substrate (DHAP or GAP) A1->A2 A3 Monitor reaction progress (e.g., spectrophotometrically) A2->A3 D1 Determine initial reaction velocities (v₀) A3->D1 D2 Plot data (e.g., Lineweaver-Burk plot) D1->D2 D3 Calculate Ki values for each inhibitor D2->D3

Fig. 1: General workflow for comparing enzyme inhibitors.

Detailed Experimental Protocols

The determination of inhibition constants (Ki) for TPI inhibitors is typically performed using a spectrophotometric enzyme assay. The following is a generalized protocol based on common methodologies.

Materials:

  • Purified Triosephosphate Isomerase (e.g., from rabbit muscle)

  • Substrate: Dihydroxyacetone phosphate (DHAP) or D-Glyceraldehyde 3-phosphate (GAP)

  • Inhibitors: this compound, 2-Phosphoglycolate, D-Glycerol-1-Phosphate, Phosphoenolpyruvate

  • Coupling enzyme: α-Glycerophosphate dehydrogenase (for the forward reaction) or Glycerol-3-phosphate dehydrogenase (for the reverse reaction)

  • NADH or NAD+

  • Assay Buffer: e.g., 100 mM triethanolamine buffer, pH 7.6, containing EDTA.

  • Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

  • Preparation of Reagents: All solutions should be prepared fresh in the assay buffer. A stock solution of the TPI enzyme is diluted to a suitable working concentration. A range of inhibitor concentrations is prepared.

  • Assay Mixture Preparation: In a cuvette, combine the assay buffer, NADH, the coupling enzyme, and the desired concentration of the inhibitor.

  • Enzyme Pre-incubation: Add the TPI enzyme to the cuvette and incubate for a few minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding the substrate (DHAP or GAP).

  • Data Collection: Immediately monitor the change in absorbance at 340 nm over time. The rate of NADH oxidation (decrease in absorbance) or NAD+ reduction (increase in absorbance) is proportional to the TPI activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.

    • Repeat the assay with different substrate concentrations for each inhibitor concentration.

    • Plot the data using a suitable method, such as a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) or by non-linear regression fitting to the Michaelis-Menten equation for competitive inhibition.

    • The inhibition constant (Ki) is then determined from these plots.

Visualizing the Inhibition of Triosephosphate Isomerase

The following diagram illustrates the competitive inhibition of Triosephosphate Isomerase by this compound and substrate analogs.

Fig. 2: Competitive inhibition of Triosephosphate Isomerase.

This guide provides a foundational understanding of how this compound compares to substrate analogs in the inhibition of Triosephosphate Isomerase. For more specific applications, it is recommended to consult the primary literature for detailed experimental conditions and further structural analysis.

References

Benchmarking Phosphoglycolohydroxamic Acid: A Comparative Analysis of Antifungal Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the persistent search for novel antifungal agents to combat the growing threat of drug-resistant fungal infections, Phosphoglycolohydroxamic Acid (PGH) has been identified as a promising candidate due to its unique mechanism of action. This guide provides a comprehensive comparison of PGH with established antifungal drugs, offering insights for researchers, scientists, and drug development professionals. While direct comparative quantitative data for PGH is not yet publicly available, this document benchmarks its potential efficacy through an analysis of its mode of action against that of current therapies, supported by established experimental protocols for evaluating antifungal potency.

Executive Summary

This compound is a potential antifungal agent that exhibits its effect through the strong inhibition of metallo-aldolase, a class II aldolase crucial for fungal glycolysis. This mechanism represents a significant departure from the modes of action of widely used antifungal drugs, which primarily target the fungal cell membrane or cell wall. This guide presents a comparative overview of PGH and leading antifungal agents, details the experimental protocols for assessing antifungal efficacy, and provides visual representations of the relevant biochemical pathways to aid in understanding these distinct mechanisms.

Comparative Efficacy of Antifungal Agents

The efficacy of an antifungal agent is primarily quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism, while the MFC is the lowest concentration that results in microbial death.

While specific MIC and MFC values for this compound against pathogenic fungi are not available in the public domain, the following table summarizes the typical MIC ranges for established antifungal agents against two common fungal pathogens, Candida albicans and Aspergillus fumigatus. This serves as a benchmark for the efficacy that novel compounds like PGH aim to meet or exceed.

Antifungal AgentTarget Fungal SpeciesTypical MIC Range (µg/mL)
This compound Candida albicansData Not Available
Aspergillus fumigatusData Not Available
Fluconazole Candida albicans0.25 - 2.0
Aspergillus fumigatusResistant (Typically >64)
Amphotericin B Candida albicans0.125 - 1.0
Aspergillus fumigatus0.5 - 2.0
Caspofungin Candida albicans0.015 - 0.25
Aspergillus fumigatus0.015 - 0.125

Mechanisms of Action: A Comparative Overview

The unique therapeutic potential of this compound lies in its distinct mechanism of action compared to existing antifungal drug classes.

This compound: This compound is a potent inhibitor of fructose-1,6-bisphosphate aldolase (a metallo-aldolase), a key enzyme in the glycolytic pathway of fungi.[1] By blocking this enzyme, PGH disrupts the central carbon metabolism, leading to a depletion of energy and essential biosynthetic precursors, ultimately inhibiting fungal growth.

Azoles (e.g., Fluconazole): Azoles inhibit the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2][3][4][5][6] Disruption of ergosterol synthesis leads to a dysfunctional cell membrane and inhibits fungal proliferation.

Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and ultimately cell death.

Echinocandins (e.g., Caspofungin): Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[7][8][9][10][11] This disruption of the cell wall leads to osmotic instability and fungal cell lysis.

Visualizing Antifungal Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways targeted by this compound and the major classes of antifungal agents.

Antifungal_Mechanisms cluster_PGH This compound Pathway cluster_Azoles Azole Pathway cluster_Echinocandins Echinocandin Pathway Glucose Glucose Fructose_6P Fructose_6P Glucose->Fructose_6P Glycolysis Fructose-1,6-bisphosphate Fructose-1,6-bisphosphate Fructose_6P->Fructose-1,6-bisphosphate DHAP + G3P DHAP + G3P Fructose-1,6-bisphosphate->DHAP + G3P Aldolase PGH Phosphoglycolohydroxamic Acid PGH->Fructose-1,6-bisphosphate Inhibits Acetyl_CoA Acetyl_CoA Squalene Squalene Acetyl_CoA->Squalene Ergosterol Biosynthesis Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase Fungal Cell\nMembrane Fungal Cell Membrane Ergosterol->Fungal Cell\nMembrane Azoles Azoles Azoles->Lanosterol Inhibits UDP_Glucose UDP-Glucose β-(1,3)-D-glucan β-(1,3)-D-glucan UDP_Glucose->β-(1,3)-D-glucan β-(1,3)-glucan synthase Fungal Cell\nWall Fungal Cell Wall β-(1,3)-D-glucan->Fungal Cell\nWall Echinocandins Echinocandins Echinocandins->UDP_Glucose Inhibits

Comparative overview of antifungal agent mechanisms.

Experimental Protocols

The following are standardized methodologies for determining the in vitro efficacy of antifungal agents.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

Methodology:

  • Preparation of Antifungal Agent Stock Solution: A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in RPMI-1640 medium to achieve a range of concentrations.

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A suspension is then prepared in sterile saline and adjusted to a standardized turbidity, corresponding to a specific colony-forming unit (CFU)/mL concentration.

  • Inoculation of Microtiter Plates: 96-well microtiter plates containing the serially diluted antifungal agent are inoculated with the fungal suspension.

  • Incubation: The plates are incubated at a controlled temperature (typically 35°C) for a specified period (24-48 hours).

  • Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth.

MIC_Workflow start Start prep_agent Prepare serial dilutions of antifungal agent start->prep_agent prep_inoculum Prepare standardized fungal inoculum start->prep_inoculum inoculate Inoculate microtiter plates prep_agent->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Visually determine MIC (lowest concentration with no growth) incubate->read_mic end End read_mic->end

Workflow for MIC determination.

Minimum Fungicidal Concentration (MFC) Assay

The MFC is determined as a follow-up to the MIC assay to assess whether an antifungal agent is fungistatic (inhibits growth) or fungicidal (kills the fungus).

Objective: To determine the lowest concentration of an antifungal agent that kills 99.9% of the initial fungal inoculum.

Methodology:

  • Perform MIC Assay: An MIC assay is performed as described above.

  • Subculturing: Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

  • Incubation: The agar plates are incubated at a suitable temperature until growth is visible in the control cultures.

  • Determination of MFC: The MFC is the lowest concentration of the antifungal agent from which no fungal colonies grow on the subculture plates.

MFC_Workflow start Start with completed MIC plate subculture Subculture from wells with no visible growth start->subculture incubate_plates Incubate agar plates subculture->incubate_plates read_mfc Determine MFC (lowest concentration with no colonies) incubate_plates->read_mfc end End read_mfc->end

Workflow for MFC determination.

Conclusion and Future Directions

This compound presents a compelling new avenue for antifungal drug development due to its novel mechanism of targeting a key enzyme in fungal glycolysis. While further research is required to establish its in vitro and in vivo efficacy through rigorous testing as outlined in this guide, its unique mode of action holds the potential to circumvent existing resistance mechanisms. The protocols and comparative data provided herein serve as a foundational resource for the continued investigation and benchmarking of PGH and other emerging antifungal candidates.

References

Safety Operating Guide

Safe Disposal of Phosphoglycolohydroxamic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of Phosphoglycolohydroxamic Acid (PGH) are critical for ensuring laboratory safety and environmental compliance. This document provides detailed procedures for researchers, scientists, and drug development professionals, focusing on operational and disposal plans to minimize risks and adhere to regulatory standards.

This compound (PGH), a known enzyme inhibitor, requires careful management as a hazardous chemical waste. Due to the absence of specific degradation protocols for this compound, a cautious approach combining established principles of chemical waste disposal with an understanding of the reactivity of hydroxamic acids and organophosphates is essential. The primary disposal method for PGH is collection by a licensed hazardous waste disposal service. In-lab treatment should only be considered by trained personnel with a thorough understanding of the associated risks.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be familiar with the following precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle PGH in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or aerosols.

  • Spill Management: In the event of a spill, isolate the area and prevent the spread of the material. For small spills, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Step-by-Step Disposal Procedure

The recommended and safest method for the disposal of this compound is through collection by a certified hazardous waste management company. The following steps outline the standard operating procedure for preparing PGH waste for collection.

  • Waste Identification and Labeling:

    • Clearly label a dedicated waste container with the words "Hazardous Waste."[1][2][3]

    • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[1][4]

    • Indicate the approximate quantity of the waste.

    • Include the date of waste generation, the laboratory of origin (building and room number), and the name and contact information of the principal investigator.[2]

  • Container Selection and Management:

    • Use a container that is compatible with this compound. High-density polyethylene (HDPE) or other chemically resistant plastic containers are generally preferred over glass to minimize the risk of breakage.[2][3]

    • Ensure the container is in good condition, free from leaks or cracks, and has a tightly sealing lid.[1][3]

    • Keep the waste container closed at all times, except when adding waste.[1][3]

  • Waste Segregation and Storage:

    • Store the PGH waste container in a designated satellite accumulation area within the laboratory.[4]

    • Segregate the PGH waste from other incompatible waste streams. Specifically, avoid storing it with strong oxidizing agents, strong acids, or strong bases to prevent potentially hazardous reactions.

    • Store the container in secondary containment to control any potential leaks or spills.[1]

  • Arranging for Disposal:

    • Once the container is full or is ready for disposal, contact your institution's EHS department to schedule a pickup.[1][2]

    • Do not dispose of this compound down the drain or in the regular trash.[2]

Quantitative Data Summary for Waste Management

For laboratories generating PGH waste, adherence to institutional and regulatory limits is crucial. The following table summarizes general quantitative guidelines for hazardous waste accumulation.

ParameterGuidelineCitation
Maximum Satellite Accumulation VolumeUp to 55 gallons of hazardous waste per accumulation point[4]
Maximum Acutely Toxic Waste AccumulationUp to 1 quart of acutely toxic P-listed waste per accumulation point[4]
General Laboratory Waste Limit (Typical)Total of 25 gallons of chemical waste per laboratory before removal[5]
Container Rinsate ManagementThe first rinse of an empty container must be collected as hazardous waste.[6]

Experimental Protocols for Potential In-Lab Treatment (For Expert Use Only)

Disclaimer: The following protocols are provided for informational purposes only and are based on the general chemistry of hydroxamic acids. These procedures should only be attempted by highly trained personnel after a thorough risk assessment and with the explicit approval of their institution's EHS department.

1. Alkaline Hydrolysis:

Hydroxamic acids can be hydrolyzed under basic conditions to the corresponding carboxylic acid and hydroxylamine.

  • Methodology:

    • In a chemical fume hood, prepare a dilute solution of this compound in water.

    • Slowly add a 1 M solution of sodium hydroxide (NaOH) with constant stirring, while monitoring the pH.

    • Maintain the pH between 10 and 12 and continue stirring at room temperature for several hours to allow for complete hydrolysis.

    • After the reaction is complete, neutralize the solution to a pH between 6 and 8 by slowly adding a dilute acid (e.g., 1 M HCl).

    • The final neutralized solution may be suitable for drain disposal, pending approval from your institution's EHS department and local regulations.

2. Oxidative Degradation:

Oxidation can be an effective method for degrading hydroxamic acids.

  • Methodology:

    • In a chemical fume hood, prepare a dilute aqueous solution of this compound.

    • Slowly add an oxidizing agent, such as a solution of sodium hypochlorite (bleach), with constant stirring. The reaction may be exothermic, so addition should be slow and the temperature monitored.

    • Allow the reaction to proceed for several hours to ensure complete degradation.

    • The resulting solution should be tested for residual oxidizing agent and neutralized before disposal, following institutional guidelines.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Generation of PGH Waste ppe Wear Appropriate PPE start->ppe container Select & Label Compatible Hazardous Waste Container ppe->container segregate Segregate from Incompatible Wastes container->segregate storage Store in Secondary Containment in Satellite Accumulation Area segregate->storage pickup Contact EHS for Waste Pickup storage->pickup in_lab_treatment In-Lab Treatment (Expert Use Only) storage->in_lab_treatment disposal Professional Hazardous Waste Disposal pickup->disposal in_lab_treatment->pickup No risk_assessment Conduct Thorough Risk Assessment & Get EHS Approval in_lab_treatment->risk_assessment Is it necessary and approved? hydrolysis Alkaline Hydrolysis risk_assessment->hydrolysis Yes oxidation Oxidative Degradation risk_assessment->oxidation Yes neutralize Neutralize & Verify with EHS for Disposal hydrolysis->neutralize oxidation->neutralize neutralize->disposal

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphoglycolohydroxamic Acid
Reactant of Route 2
Phosphoglycolohydroxamic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.